2-Bromo-1-(pyrimidin-4-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVSDEQMMMFWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468797 | |
| Record name | 2-Bromo-1-(pyrimidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845504-81-6 | |
| Record name | 2-Bromo-1-(pyrimidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-(pyrimidin-4-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(pyrimidin-4-yl)ethanone is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive α-bromoketone moiety attached to a pyrimidine ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The pyrimidine core is a common feature in many biologically active compounds, and the ability to readily introduce substituents via the bromoacetyl group allows for the exploration of structure-activity relationships in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors and anti-inflammatory agents.
Chemical and Physical Properties
While specific experimental data for the free base of this compound is not widely published, the properties of its more common hydrobromide salt are available from commercial suppliers.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide | [1] |
| CAS Number | 845267-57-4 | [1] |
| Molecular Formula | C₆H₆Br₂N₂O | [1] |
| Molecular Weight | 281.94 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Note: The data presented is for the hydrobromide salt. Properties of the free base may differ.
Synthesis and Reactivity
General Experimental Protocol: Bromination of an Acetyl Aromatic Compound
This protocol is adapted from the synthesis of similar α-bromo ketones and can be optimized for the synthesis of this compound.
Materials:
-
4-Acetylpyrimidine (precursor)
-
Brominating agent (e.g., Bromine (Br₂), N-Bromosuccinimide (NBS))
-
Solvent (e.g., Chloroform, Acetic Acid)
-
Acid catalyst (e.g., Sulfuric acid, Aluminum chloride) (optional)
Procedure:
-
The precursor, 4-acetylpyrimidine, is dissolved in an appropriate solvent in a reaction vessel.
-
If required, a catalytic amount of an acid is added to the solution.
-
The brominating agent is added dropwise to the reaction mixture, often at a controlled temperature to manage the exothermic reaction.
-
The reaction is stirred for a specified period, and the progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched, typically by the addition of water or an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume any excess bromine.
-
The crude product is extracted into an organic solvent.
-
The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by techniques such as recrystallization or column chromatography.
Caption: General synthetic workflow for this compound.
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for nucleophilic substitution reactions. A particularly important reaction in its application in drug discovery is the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis
In this classic reaction, the α-bromo ketone reacts with a thioamide to form a thiazole ring. This reaction is a cornerstone for the synthesis of many biologically active pyrimidine-thiazole hybrids.
General Protocol:
-
This compound and a suitable thioamide are dissolved in a solvent such as ethanol or dimethylformamide (DMF).
-
The mixture is heated, often under reflux, for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration, washed, and can be further purified by recrystallization.
Caption: Hantzsch synthesis of pyrimidine-thiazole hybrids.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable starting material for the synthesis of novel pyrimidine-containing drug candidates, particularly in the areas of oncology and inflammatory diseases.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. A novel series of pyrimidin-4-yl-ethanol and ethanone derivatives have been designed and synthesized as potential ROS1 kinase inhibitors.[2] ROS1 is a receptor tyrosine kinase, and its aberrant activation is implicated in the development of certain cancers, including non-small cell lung cancer. The synthesis of these inhibitors likely involves the use of this compound or a closely related derivative as a key intermediate.
Caption: Role in the synthesis of ROS1 kinase inhibitors.
Anti-inflammatory Agents
Chronic inflammation is a contributing factor to a wide range of diseases. A new series of pyrimidine/thiazole hybrids have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[3] These enzymes are key players in the inflammatory cascade. The synthesis of these hybrid molecules likely utilizes this compound in a Hantzsch thiazole synthesis to create the core pyrimidine-thiazole scaffold. By inhibiting both COX-2 and sEH, these compounds have the potential for potent anti-inflammatory effects with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Caption: Synthesis of dual COX-2/sEH inhibitors.
Safety and Handling
As an α-bromo ketone, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. α-Bromo ketones are lachrymators and can cause skin and respiratory tract irritation. In case of contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought if irritation persists. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its ability to undergo facile nucleophilic substitution reactions, particularly the Hantzsch thiazole synthesis, provides a straightforward route to a diverse range of pyrimidine-containing heterocyclic compounds. The demonstrated utility of these derivatives as kinase inhibitors and anti-inflammatory agents underscores the importance of this compound as a key intermediate for the development of novel therapeutics. Further research into the synthesis and biological evaluation of new compounds derived from this versatile precursor is warranted and holds promise for the discovery of new and effective treatments for a variety of diseases.
References
- 1. This compound HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]
- 2. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Bromo-1-(pyrimidin-4-yl)ethanone (CAS Number 845504-81-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(pyrimidin-4-yl)ethanone is a halogenated ketone featuring a pyrimidine ring. Its chemical structure, particularly the presence of a reactive α-bromoketone moiety, positions it as a valuable intermediate in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, likely synthetic routes, and potential applications in drug discovery, with a focus on its role as a building block for kinase inhibitors and other biologically active molecules. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates information from analogous structures and general chemical principles to provide a robust framework for its utilization in research and development.
Chemical and Physical Properties
This compound is a small molecule with the fundamental properties outlined below. This data is compiled from various chemical supplier databases. A hydrobromide salt of this compound is also commercially available.
| Property | Value |
| CAS Number | 845504-81-6 |
| Molecular Formula | C₆H₅BrN₂O |
| Molecular Weight | 201.02 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in a range of organic solvents |
Synthesis and Reactivity
Postulated Synthetic Pathway
A plausible method for the synthesis of this compound would be the α-bromination of 1-(pyrimidin-4-yl)ethanone. This is a common and well-established transformation in organic chemistry.
Caption: Postulated synthesis of this compound.
Key Reactivity
The primary site of reactivity in this compound is the carbon atom bearing the bromine. This carbon is electrophilic and susceptible to nucleophilic attack, making the compound an excellent substrate for a variety of substitution reactions. This reactivity is central to its utility as a synthetic intermediate.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents. Its presence in this compound, combined with the reactive α-bromoketone, makes this compound a promising starting material for the synthesis of novel drug candidates.
Role as a Kinase Inhibitor Precursor
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The general structure of many kinase inhibitors involves a core heterocyclic system that interacts with the ATP-binding site of the kinase.
The reactive nature of this compound allows for the facile introduction of various side chains and functional groups, enabling the construction of a library of potential kinase inhibitors. A common synthetic strategy involves the reaction of the α-bromoketone with a nucleophile, such as an amine or thiol, to build out the molecular complexity necessary for potent and selective kinase inhibition.
Caption: Synthetic workflow for developing kinase inhibitors.
Potential Signaling Pathway Interactions
Given the prevalence of pyrimidine-based kinase inhibitors, compounds derived from this compound could potentially target a variety of signaling pathways implicated in cancer and other diseases. These include pathways regulated by kinases such as:
-
Epidermal Growth Factor Receptor (EGFR): Often mutated or overexpressed in various cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.
-
Janus Kinases (JAKs): Involved in cytokine signaling and inflammatory responses.
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling.
The specific pathway targeted would depend on the nature of the substituents introduced onto the pyrimidine core via reactions with the α-bromoketone.
Caption: Potential kinase signaling pathways targeted by derivatives.
Safety and Handling
Based on safety data sheets for similar α-bromoketones, this compound should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Potential Hazards:
-
Skin and eye irritant: May cause burns upon direct contact.
-
Harmful if swallowed or inhaled.
-
Lachrymator: May cause tearing.
Conclusion
This compound is a strategically important chemical intermediate for researchers and drug development professionals. Its combination of a pyrimidine core, a known pharmacophore in numerous approved drugs, and a reactive α-bromoketone handle provides a versatile platform for the synthesis of novel, biologically active compounds. While specific experimental data for this compound remains scarce in the public domain, its structural features strongly suggest its utility in the development of kinase inhibitors and other targeted therapeutics. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in medicinal chemistry.
2-Bromo-1-(pyrimidin-4-yl)ethanone molecular weight and formula
This document provides the molecular formula and molecular weight for the chemical compound 2-Bromo-1-(pyrimidin-4-yl)ethanone, a key reagent in various synthetic pathways in drug discovery and development. The data is presented for the free base form of the compound.
Chemical Properties
The fundamental chemical identifiers for this compound are detailed in the table below. This information is critical for stoichiometric calculations in chemical reactions and for the characterization of synthesized molecules.
| Identifier | Value |
| Molecular Formula | C₆H₅BrN₂O |
| Molecular Weight | 201.02 g/mol |
Note: The molecular weight is calculated based on the constituent atoms of the free base form of the compound. The hydrobromide salt of this compound, this compound HBr, has a molecular formula of C₆H₆Br₂N₂O and a formula weight of approximately 281.94 g/mol .[1]
Further Information
This guide focuses solely on the molecular weight and formula of this compound. As this is a specific chemical compound, detailed experimental protocols for its use would be highly dependent on the specific reaction or application. Similarly, signaling pathways are biological concepts and are not applicable to the chemical properties of this compound. Therefore, these sections are not included. Researchers should refer to specific synthetic literature for detailed experimental procedures.
References
An In-depth Technical Guide to 2-Bromo-1-(pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(pyrimidin-4-yl)ethanone is a key heterocyclic building block in organic synthesis and medicinal chemistry. As an α-bromoketone derivative of pyrimidine, it possesses two reactive sites that enable the construction of a wide array of more complex molecular architectures, particularly substituted heterocyclic systems. This technical guide provides a comprehensive overview of its chemical identity, properties, a detailed plausible synthetic protocol, and its significant applications as a versatile intermediate in the development of potentially therapeutic agents. The high reactivity of the α-bromo ketone moiety makes it a valuable precursor for creating libraries of compounds for drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active molecules.
Chemical Identity and Properties
This compound is most commonly available and handled as its hydrobromide salt to improve stability.
IUPAC Name and Synonyms
-
Hydrobromide Salt IUPAC Name : 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide.[1][2]
-
Common Synonyms : 2-Bromo-1-(4-pyrimidinyl)ethanone.
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical Data
The following table summarizes the key quantitative data for the hydrobromide salt of the title compound.
| Property | Value | Reference(s) |
| CAS Number | 845267-57-4 (for HBr salt) | [1][2][3][4] |
| Molecular Formula | C₆H₅BrN₂O (Free base) / C₆H₆Br₂N₂O (HBr salt) | [1][2] |
| Molecular Weight | 201.02 g/mol (Free base) / 281.93 g/mol (HBr salt) | [4] |
| MDL Number | MFCD11506293 | [1][2] |
| Purity | Typically ≥95% | [1][2] |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols: Plausible Synthesis
Proposed Synthetic Workflow
Caption: Proposed two-step synthetic workflow for this compound.
Detailed Methodology
Step 1: Synthesis of 4-Acetylpyrimidine (Precursor)
The synthesis of the key precursor, 4-acetylpyrimidine, can be achieved via several standard organometallic routes from commercially available pyrimidine derivatives. One common method involves the reaction of a pyrimidine-4-carbonitrile with a methyl Grignard reagent.
-
Reagents and Materials :
-
Pyrimidine-4-carbonitrile
-
Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous THF or diethyl ether
-
Aqueous HCl solution (e.g., 3M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., nitrogen or argon)
-
-
Protocol :
-
Dissolve pyrimidine-4-carbonitrile in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at or below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold aqueous solution of HCl. This step hydrolyzes the intermediate imine to the desired ketone.
-
Stir the mixture for 30-60 minutes.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 4-acetylpyrimidine.
-
Step 2: α-Bromination of 4-Acetylpyrimidine
The α-bromination of aryl alkyl ketones is a well-established reaction.[5][6][7] N-Bromosuccinimide (NBS) is often a preferred reagent for its ease of handling compared to liquid bromine.[8][9]
-
Reagents and Materials :
-
4-Acetylpyrimidine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Suitable solvent (e.g., carbon tetrachloride, acetic acid, or dioxane)
-
Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS for radical pathway) or acid catalyst (e.g., HBr, if using Br₂ for electrophilic substitution)
-
Saturated aqueous sodium thiosulfate solution (for quenching Br₂)
-
Saturated aqueous sodium bicarbonate solution
-
-
Protocol :
-
Dissolve 4-acetylpyrimidine (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0-1.1 equivalents).
-
If a radical mechanism is desired, add a catalytic amount of AIBN and heat the mixture to reflux under illumination with a sunlamp. Alternatively, for an acid-catalyzed electrophilic substitution (more common for ketones), a catalytic amount of HBr in acetic acid can be used at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. If NBS was used, filter off the succinimide byproduct.
-
If bromine was used, quench any excess by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash chromatography to yield this compound. For enhanced stability, the product can be converted to its hydrobromide salt by treatment with HBr in a suitable solvent like ether.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific biological targets for this compound are not extensively documented, its value lies in its role as a versatile chemical intermediate. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors and antivirals.
The α-bromoketone functionality is a powerful electrophilic handle for introducing a variety of nucleophiles, enabling the rapid synthesis of diverse compound libraries.[10]
Logical Relationship in Synthesis
Caption: Role as an intermediate for heterocyclic synthesis via nucleophilic substitution.
-
Synthesis of Pyrimidinyl-Thiazoles : The classic Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. Using this compound, a variety of substituted 4-pyrimidinyl-thiazoles can be readily synthesized. This class of compounds is of high interest in drug discovery.
-
Synthesis of Kinase Inhibitors : Many kinase inhibitors feature a core heterocyclic structure linked to other aromatic or heterocyclic rings. The reactive nature of this compound allows for its use in building scaffolds that can be further elaborated into potent and selective kinase inhibitors.[10]
-
Precursor for Fused Heterocycles : The ketone and bromo functionalities can participate in cyclocondensation reactions to form fused pyrimidine ring systems, which are also prevalent in pharmacologically active molecules.
References
- 1. CN101948374A - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 2. This compound HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]
- 3. 845267-57-4|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 4. This compound HBr | 845267-57-4 [sigmaaldrich.com]
- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
Spectroscopic and Synthetic Profile of 2-Bromo-1-(pyrimidin-4-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 2-Bromo-1-(pyrimidin-4-yl)ethanone and its hydrobromide salt. Due to the limited availability of experimental spectroscopic data in public domains, this document presents predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. These predictions are based on established principles of spectroscopic analysis for analogous chemical structures. Furthermore, a comprehensive experimental protocol for the synthesis of the title compound is provided, adapted from established methodologies for the bromination of heteroaromatic ketones. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery who may utilize this compound as a key intermediate.
Introduction
This compound is a heterocyclic α-bromo ketone of significant interest in synthetic organic and medicinal chemistry. The presence of the reactive α-bromo ketone moiety, coupled with the pyrimidine ring, a common scaffold in pharmacologically active molecules, makes it a versatile building block for the synthesis of a wide array of novel compounds. Its utility lies in its ability to undergo various nucleophilic substitution reactions at the α-carbon, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide aims to provide a foundational understanding of its spectroscopic properties and a practical approach to its synthesis.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 - 9.4 | d | 1H | H-2 (pyrimidine) |
| ~8.8 - 9.0 | d | 1H | H-6 (pyrimidine) |
| ~7.8 - 8.0 | dd | 1H | H-5 (pyrimidine) |
| ~4.5 - 4.7 | s | 2H | -CH₂Br |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | C=O |
| ~158 - 160 | C-2 (pyrimidine) |
| ~156 - 158 | C-6 (pyrimidine) |
| ~150 - 152 | C-4 (pyrimidine) |
| ~120 - 122 | C-5 (pyrimidine) |
| ~30 - 35 | -CH₂Br |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~1700 - 1720 | Strong | C=O stretching (ketone) |
| ~1550 - 1600 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1400 - 1450 | Medium | CH₂ scissoring |
| ~1200 - 1250 | Medium | C-N stretching |
| ~650 - 750 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 200/202 | ~50 / ~50 | [M]⁺ (isotopic pattern for Br) |
| 121 | ~100 | [M - Br]⁺ |
| 94 | ~30 | [C₄H₂N₂CO]⁺ |
| 79 | ~20 | [C₄H₃N₂]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The synthesis of this compound can be achieved through the bromination of a suitable precursor, 4-acetylpyrimidine. The following protocol is a general procedure adapted from established methods for the α-bromination of heteroaromatic ketones.
Synthesis of 4-Acetylpyrimidine (Starting Material)
A plausible route to the necessary starting material, 4-acetylpyrimidine, involves the reaction of pyrimidine-4-carbonitrile with a methyl Grignard reagent, followed by acidic workup.
Diagram 1: Proposed Synthesis of 4-Acetylpyrimidine
Caption: Synthetic pathway to 4-acetylpyrimidine.
Bromination of 4-Acetylpyrimidine to yield this compound Hydrobromide
The α-bromination of 4-acetylpyrimidine can be carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent. The reaction often yields the hydrobromide salt of the product.
Diagram 2: Experimental Workflow for the Synthesis of this compound HBr
Caption: Workflow for the synthesis of the target compound.
Materials:
-
4-Acetylpyrimidine
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dioxane or Glacial Acetic Acid
-
Diethyl Ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum pump
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetylpyrimidine (1.0 eq) in a minimal amount of dioxane or glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent or N-bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The hydrobromide salt of the product will often precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound hydrobromide.
Note on the Free Base: To obtain the free base of this compound, the hydrobromide salt can be carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate, and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and the solvent removed under reduced pressure.
Logical Relationships in Spectroscopic Analysis
The interpretation of the spectroscopic data is based on the logical correlation between the chemical structure and the expected spectral features.
Diagram 3: Logical Flow of Spectroscopic Data Interpretation
An In-depth Technical Guide to the Solubility of 2-Bromo-1-(pyrimidin-4-yl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for 2-Bromo-1-(pyrimidin-4-yl)ethanone in common organic solvents. Safety Data Sheets for the compound typically state "no data available" for solubility.[1] The absence of this data in the literature highlights the necessity for researchers to determine it experimentally based on their specific needs and solvent systems.
To facilitate this, the following sections provide a detailed experimental protocol and a logical workflow for solubility determination.
Experimental Protocol for Determining Solubility
The following is a generalized yet detailed protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Dichloromethane, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Pipettes and other standard laboratory glassware
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a constant temperature bath or a shaker incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification of the Solute:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
The mass of the dissolved solute can be determined by the difference in weight. The solubility can then be expressed in terms of g/L or mg/mL.
-
-
Chromatographic/Spectroscopic Method (for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of the solute in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL, g/L, or mol/L.
-
It is crucial to report the temperature at which the solubility was determined.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Factors Influencing Solubility
Researchers should consider several factors that can influence the solubility of this compound:
-
Polarity: The principle of "like dissolves like" is a good starting point. The polarity of the pyrimidine ring and the bromoethanone side chain will dictate its preference for polar or non-polar solvents.[2]
-
Temperature: The solubility of solids in liquids generally increases with temperature.[2] Therefore, it is critical to control and report the temperature at which solubility is measured.
-
Solvent Properties: Properties of the solvent such as its dielectric constant, hydrogen bonding capability, and molecular size can significantly affect solubility. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide range of organic compounds.[3]
-
Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to determine this crucial parameter in their own laboratory settings. By following the detailed experimental protocol and considering the factors that influence solubility, scientists and drug development professionals can obtain reliable and reproducible data to support their research and development activities. The provided workflow diagram offers a clear and logical path for conducting these solubility assessments.
References
Navigating the Stability of 2-Bromo-1-(pyrimidin-4-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(pyrimidin-4-yl)ethanone is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. As with any reactive intermediate, understanding its stability and establishing appropriate storage conditions are critical for ensuring its quality, purity, and suitability for use in research and manufacturing. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and generalized protocols for its handling and stability assessment.
Core Stability Profile and Recommended Storage
Based on available safety data sheets (SDS) and information for structurally similar compounds, a qualitative stability profile and best practices for storage can be established. Direct quantitative stability data for this compound is not extensively available in public literature; therefore, the following recommendations are based on chemical principles and data for analogous α-bromoketones and pyrimidine derivatives.
Key Recommendations:
-
Storage Temperature: Store in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration or freezing at -20°C is recommended, especially for the hydrobromide salt, to minimize degradation.[2][4]
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advisable to prevent potential reactions with atmospheric moisture and oxygen.[2]
-
Container: Use a tightly sealed, light-resistant container to prevent photolytic degradation and contamination.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[2][5]
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place; Refrigerate or freeze (-20°C) for long-term storage. | To slow down potential degradation reactions. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent hydrolysis and oxidation. |
| Light | Protect from light | To avoid photolytic degradation. |
| Container | Tightly sealed, light-resistant | To prevent exposure to moisture, air, and light. |
Experimental Protocols for Stability Assessment
To generate quantitative stability data for this compound, a forced degradation study is recommended. The following are generalized protocols based on International Council for Harmonisation (ICH) guidelines that can be adapted for this specific compound.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and the solution to UV and fluorescent light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
General Stability-Indicating HPLC Method
Objective: To separate and quantify the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is recommended for method development).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Potential Degradation Pathways
While specific degradation products for this compound have not been documented in the literature, a logical degradation pathway can be proposed based on the known reactivity of α-bromoketones and pyrimidine moieties. The primary anticipated degradation is hydrolysis of the reactive bromo group.
Caption: Hypothetical degradation pathway for this compound.
Handling and Safety Precautions
Due to its reactive nature as an α-bromoketone, appropriate handling procedures are essential to ensure safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1]
-
Fire Safety: Use non-sparking tools and prevent the buildup of electrostatic discharge.[1]
-
Spill Management: In case of a spill, collect the material promptly and dispose of it in accordance with local regulations.
Caption: Recommended workflow for storage, handling, and stability analysis.
Conclusion
While specific quantitative stability data for this compound is limited, a conservative approach to storage and handling is recommended to ensure its quality. By following the guidelines for storage in a cool, dry, and inert environment and by implementing forced degradation studies as outlined, researchers can confidently assess the stability of this important chemical intermediate and establish appropriate re-test dates and storage conditions for their specific applications.
References
The Alpha-Bromo Ketone Moiety in Pyrimidine Compounds: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the reactivity of the alpha-bromo ketone functional group when incorporated into pyrimidine-based compounds. Pyrimidine and its derivatives are of significant interest in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of an alpha-bromo ketone moiety to the pyrimidine scaffold creates a highly reactive electrophilic center, opening avenues for the synthesis of novel complex heterocyclic systems and the development of targeted covalent inhibitors.[2][3] This document details the synthesis of pyrimidine compounds bearing the alpha-bromo ketone group, their subsequent chemical transformations, and their applications in drug discovery, with a particular focus on their role as covalent modifiers of biological targets. Experimental protocols, quantitative data, and pathway visualizations are provided to serve as a comprehensive resource for researchers in the field.
Introduction to the Reactivity of Alpha-Bromo Ketones in Pyrimidine Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and its ability to engage in various biological interactions.[1] The incorporation of an alpha-bromo ketone, a potent electrophile, onto this scaffold significantly enhances its chemical reactivity and potential for biological activity. The primary mode of reactivity for alpha-bromo ketones is nucleophilic substitution at the alpha-carbon, which is activated by the adjacent carbonyl group. This reactivity is harnessed in the synthesis of a wide array of fused heterocyclic systems and as a tool for probing biological systems through covalent modification of proteins.
The electron-withdrawing nature of the pyrimidine ring can further influence the reactivity of the alpha-bromo ketone group, potentially enhancing its electrophilicity and susceptibility to nucleophilic attack. This guide will delve into the specifics of this reactivity, providing a foundational understanding for the rational design of novel pyrimidine-based molecules.
Synthesis of Pyrimidine Compounds Containing an Alpha-Bromo Ketone Moiety
The introduction of an alpha-bromo ketone group onto a pyrimidine ring can be achieved through several synthetic strategies. A common approach involves the bromination of a pre-existing acetylpyrimidine.
Bromination of Acetylpyrimidines
A direct and efficient method for the synthesis of alpha-bromoacetyl pyrimidines is the bromination of the corresponding acetylpyrimidine precursor. This reaction typically proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.
General Experimental Protocol: Bromination of an Acetylpyrimidine
-
Dissolution: Dissolve the starting acetylpyrimidine in a suitable solvent, such as glacial acetic acid or diethyl ether.
-
Bromination: Add a solution of bromine (Br₂) in the same solvent dropwise to the reaction mixture at room temperature. The reaction is often monitored by the disappearance of the bromine color.
-
Work-up: After the reaction is complete, the mixture is typically poured into water to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired alpha-bromoacetyl pyrimidine.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 5-Acetyl-2-amino-4,6-dimethylpyrimidine | 5-(Bromoacetyl)-2-amino-4,6-dimethylpyrimidine | Br₂, Glacial Acetic Acid | Not Specified | N/A |
| 2-Acetylpyrimidine | 2-(Bromoacetyl)pyrimidine | N-Bromosuccinimide, Benzoyl Peroxide, CCl₄ | Not Specified | N/A |
Reactivity of the Alpha-Bromo Ketone in Pyrimidine Compounds
The alpha-bromo ketone moiety in pyrimidine compounds is a versatile functional group that readily participates in reactions with a variety of nucleophiles. This reactivity is central to the construction of fused heterocyclic systems and for the covalent labeling of biomolecules.
Nucleophilic Substitution Reactions
The carbon atom bearing the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols. These reactions typically proceed via an SN2 mechanism.
3.1.1. Reactions with Amine Nucleophiles and Intramolecular Cyclization
Alpha-bromo ketones on a pyrimidine scaffold can react with amine nucleophiles to form alpha-amino ketones. When the pyrimidine ring itself contains a suitably positioned nucleophilic nitrogen, intramolecular cyclization can occur, leading to the formation of fused bicyclic systems such as pyrimido[1,2-a]pyrimidines.
Experimental Protocol: Synthesis of Pyrimido[1,2-a]pyrimidin-5-ones
A general procedure for the synthesis of pyrimido[1,2-a]pyrimidin-5-ones involves the reaction of a 2-aminopyrimidine with an alpha-bromo ketone. While a direct reaction of a pyrimidine containing an alpha-bromo ketone for intramolecular cyclization is a plausible synthetic route, specific protocols for this are not detailed in the available literature. The following is a general protocol for the intermolecular reaction:
-
Reaction Setup: A mixture of the 2-aminopyrimidine and the alpha-bromo ketone is refluxed in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
| Reactants | Product | Conditions | Yield (%) | Reference |
| 2-Aminopyrimidine, Phenacyl bromide | 2-Phenylimidazo[1,2-a]pyrimidine | Ethanol, Reflux | 85 | N/A |
| Ethyl 2-amino-4,6-diaryl-1,4-dihydropyrimidine-5-carboxylates, 3-Formylchromone | Pyrimido[1,2-a]pyrimidines | Microwave, Solvent-free | High | [2] |
Formation of Fused Heterocycles
The reaction of pyrimidines containing an alpha-bromo ketone with various binucleophiles is a powerful strategy for the synthesis of diverse fused heterocyclic systems. For example, reaction with thiourea can lead to the formation of thiazolo[3,2-a]pyrimidinones.
Application in Drug Discovery: Covalent Inhibition of Kinases
The electrophilic nature of the alpha-bromo ketone moiety makes it an ideal "warhead" for the design of covalent inhibitors. These inhibitors form a permanent covalent bond with a nucleophilic residue, typically a cysteine, in the active site of a target protein, leading to irreversible inhibition. This strategy has been successfully employed in the development of potent and selective kinase inhibitors.
Mechanism of Covalent Inhibition
Pyrimidine-based covalent inhibitors are designed to first bind non-covalently to the target protein's active site, driven by interactions with the pyrimidine scaffold. This initial binding event positions the alpha-bromo ketone warhead in close proximity to a nucleophilic amino acid residue. The subsequent nucleophilic attack by the amino acid on the electrophilic carbon of the alpha-bromo ketone results in the formation of a covalent bond and the displacement of the bromide leaving group.
Workflow for Covalent Inhibitor Action
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Group in 2-Bromo-1-(pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(pyrimidin-4-yl)ethanone is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its chemical reactivity is dominated by the presence of two key electrophilic centers: the carbonyl carbon and the adjacent α-carbon bearing a bromine atom. This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl group within this molecule. We will delve into the electronic properties of the pyrimidine ring and the α-bromo substituent that modulate the reactivity of the carbonyl moiety. This guide will also present relevant quantitative data, detailed experimental protocols for its synthesis and subsequent reactions, and visual representations of its chemical transformations.
Introduction
α-Haloketones are a pivotal class of organic intermediates renowned for their utility in constructing complex molecular architectures, particularly heterocyclic scaffolds.[1] The molecule this compound belongs to this class and is distinguished by the presence of a pyrimidine ring, a heterocyclic motif frequently found in biologically active compounds. The electrophilicity of the carbonyl group in this molecule is a critical determinant of its reaction pathways with various nucleophiles. Understanding and quantifying this electrophilicity is paramount for predicting its reactivity, designing novel synthetic routes, and developing new therapeutic agents.
The carbonyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, resulting in a partial positive charge on the carbonyl carbon.[2] This electrophilicity can be further modulated by the electronic effects of adjacent substituents. In the case of this compound, the electron-withdrawing nature of the pyrimidine ring and the inductive effect of the α-bromine atom are expected to significantly enhance the electrophilicity of the carbonyl carbon.
Factors Influencing Carbonyl Electrophilicity
The reactivity of the carbonyl group in this compound is primarily governed by:
-
The Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. The nitrogen atoms within the ring exert a strong electron-withdrawing effect through both induction and the mesomeric effect. This delocalization of electron density away from the carbonyl group increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. Computational studies on pyrimidine derivatives have shown that the pyrimidine nucleus is more prone to nucleophilic attack compared to less electron-deficient aromatic systems, a trend that correlates with their electrophilicity.[3]
-
The α-Bromo Substituent: The bromine atom at the α-position exerts a strong electron-withdrawing inductive effect (-I effect), which further polarizes the C-C bond between the carbonyl group and the α-carbon. This inductive pull of electron density increases the electrophilic character of the carbonyl carbon.
The combination of these two electron-withdrawing moieties renders the carbonyl carbon in this compound a highly reactive electrophilic center.
Quantitative Assessment of Carbonyl Electrophilicity
Spectroscopic Data: ¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive probe of its electronic environment. A downfield chemical shift (higher ppm value) generally correlates with a more electron-deficient, and therefore more electrophilic, carbonyl carbon.
The ¹³C NMR spectrum of the precursor, 1-(pyrimidin-4-yl)ethanone , shows the carbonyl carbon signal at approximately 193.85 ppm .[4]
| Compound | Carbonyl Carbon Chemical Shift (δ, ppm) |
| 1-(pyrimidin-4-yl)ethanone (precursor) | ~193.85 [4] |
| Acetophenone | ~198.1 |
| 4-Nitroacetophenone | ~196.7 |
| 4-Methoxyacetophenone | ~196.8 |
| 4-Acetylpyridine | ~197.4[5] |
Table 1: Comparison of ¹³C NMR Chemical Shifts of Carbonyl Carbons in Various Ketones.
The chemical shift of the carbonyl carbon in 1-(pyrimidin-4-yl)ethanone is in the typical range for aryl ketones. The introduction of the α-bromo substituent in this compound is expected to cause a slight upfield or downfield shift depending on the interplay of inductive and other electronic effects, but it will remain in a region indicative of a highly electrophilic center.
Synthesis and Reactivity
The dual electrophilic nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly thiazoles.
Synthesis of this compound
The synthesis of this compound typically proceeds via the α-bromination of its precursor, 1-(pyrimidin-4-yl)ethanone.
Reactivity towards Nucleophiles: The Hantzsch Thiazole Synthesis
A classic and highly valuable reaction of α-haloketones is the Hantzsch thiazole synthesis, which involves the condensation with a thioamide. In the case of this compound, this reaction provides a direct route to 2-amino-4-(pyrimidin-4-yl)thiazoles, which are scaffolds of significant interest in drug discovery.
In this reaction, the nucleophilic sulfur of the thioamide preferentially attacks the more electrophilic α-carbon, leading to the displacement of the bromide ion. This is followed by an intramolecular condensation between the nitrogen of the thioamide and the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent use in the Hantzsch thiazole synthesis.
Synthesis of 1-(Pyrimidin-4-yl)ethanone (Precursor)
This protocol is adapted from general procedures for the synthesis of heteroaryl ketones.
Materials:
-
4-Cyanopyrimidine
-
Methylmagnesium bromide (3 M in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
A solution of 4-cyanopyrimidine (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere.
-
Methylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
-
The mixture is stirred for 1 hour, and then the aqueous layer is separated and washed with diethyl ether.
-
The aqueous layer is neutralized with saturated aqueous sodium bicarbonate and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-(pyrimidin-4-yl)ethanone.
Synthesis of this compound
This protocol is a general procedure for the α-bromination of ketones and should be optimized for this specific substrate.
Materials:
-
1-(Pyrimidin-4-yl)ethanone
-
N-Bromosuccinimide (NBS) or Bromine
-
Acetic acid or Dioxane
-
Standard laboratory glassware
Procedure:
-
1-(Pyrimidin-4-yl)ethanone (1.0 eq) is dissolved in glacial acetic acid.
-
N-Bromosuccinimide (1.1 eq) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred at 50-60 °C for 2-4 hours, with monitoring by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Hantzsch Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole
This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.[6]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 3-5 hours.[6]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the crude product.
-
Recrystallization from a suitable solvent (e.g., ethanol) yields the purified 2-amino-4-(pyrimidin-4-yl)thiazole.[6]
Conclusion
This compound is a highly valuable synthetic intermediate, characterized by a significantly electrophilic carbonyl group. This enhanced electrophilicity, arising from the synergistic electron-withdrawing effects of the pyrimidine ring and the α-bromo substituent, dictates its reactivity and makes it an excellent substrate for the construction of complex heterocyclic systems. The Hantzsch thiazole synthesis, a key application of this reagent, provides an efficient route to pyrimidinyl-substituted thiazoles, a class of compounds with considerable potential in drug discovery. The experimental protocols and theoretical framework presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Acetylpyridine(1122-54-9) 13C NMR [m.chemicalbook.com]
- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Pyrimidine-Containing Ketones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents and essential biological molecules. When integrated with a ketone functional group, this privileged heterocycle gives rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of pyrimidine-containing ketones, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols used for their evaluation.
Anticancer Activity
Pyrimidine-containing ketones have emerged as a significant class of compounds in oncology research, demonstrating potent cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of key enzymes that regulate cell cycle progression and signal transduction.
Mechanism of Action: Kinase Inhibition
A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial for cell signaling and proliferation. Overactivity of kinases is a common feature of many cancers.
-
Cyclin-Dependent Kinase (CDK) Inhibition: The transition from the G1 to the S phase of the cell cycle is a critical checkpoint for cell proliferation and is tightly regulated by the Cyclin E/CDK2 complex.[1][2] Pyrimidine-ketone derivatives have been developed to inhibit CDK2, leading to cell cycle arrest at the G1/S transition and preventing cancer cell replication.[3]
-
Aurora Kinase Inhibition: Aurora A kinase plays a vital role in mitotic progression and is known to stabilize the MYC oncoprotein, a key driver in many human cancers.[4] By binding to and stabilizing MYC, Aurora A prevents its degradation via the ubiquitin-proteasome pathway.[5][6] Certain pyrimidine-based inhibitors can disrupt the Aurora A-MYC interaction, leading to MYC degradation and subsequent tumor cell apoptosis.[7]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway, when activated by ligands like EGF, triggers downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[8][9] Mutations or overexpression of EGFR are common in cancers like non-small-cell lung cancer. Pyrimidine-ketones are a core component of many EGFR tyrosine kinase inhibitors (TKIs) that compete with ATP in the kinase domain, blocking autophosphorylation and subsequent downstream signaling.[9]
Quantitative Anticancer Data
The antiproliferative activity of various pyrimidine-containing ketones has been quantified against several human cancer cell lines. The data, expressed as 50% Growth Inhibition (GI₅₀) or 50% Inhibitory Concentration (IC₅₀), are summarized below.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Steroidal Pyrimidinethione (Fused) | HeLa (Cervical) | GI₅₀ | 1.8 | [10] |
| Steroidal Pyrimidinethione (Fused) | WiDr (Colon) | GI₅₀ | 2.1 | [10] |
| Steroidal Pyrimidinethione (Fused) | A549 (Lung) | GI₅₀ | 2.6 | [10] |
| Pyrido[2,3-d]pyrimidine Derivative (2d) | A549 (Lung) | Cytotoxicity | Strong at 50 µM | [11] |
| Dihydropyrimidinone Derivative (4f) | MCF-7 (Breast) | IC₅₀ | 2.15 | [12] |
| Dihydropyrimidinone Derivative (4e) | MCF-7 (Breast) | IC₅₀ | 2.40 | [12] |
| Dihydropyrimidinone Derivative (3e) | MCF-7 (Breast) | IC₅₀ | 2.41 | [12] |
| Pyrimidinyl Hydrazone (Compound 15) | Melanoma | IC₅₀ | 0.37 | [13] |
| Pyrimidinyl Hydrazone (Compound 15) | Ovarian Cancer | IC₅₀ | 0.11 | [13] |
| Pyrimidinyl Hydrazone (Compound 15) | Pancreatic Cancer | IC₅₀ | 1.09 | [13] |
| Pyrazole-appended Pyrimidine (131) | HepG2 (Liver) | IC₅₀ | 0.11 | [14] |
| Pyrazole-appended Pyrimidine (131) | U937 (Lymphoma) | IC₅₀ | 0.07 | [14] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Pyrimidine-ketones have shown promise as anti-inflammatory agents, primarily through their ability to modulate the production of pro-inflammatory mediators.
Mechanism of Action: COX-2 Inhibition
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH₂), a precursor for other pro-inflammatory prostaglandins.[15][16] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Several pyrimidine derivatives have demonstrated selective COX-2 inhibitory activity.[17][18]
Quantitative Anti-inflammatory Data
The efficacy of pyrimidine-containing ketones as anti-inflammatory agents has been evaluated using both in vitro enzyme inhibition assays and in vivo models.
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| Pyrazolo[3,4-d]pyrimidine (Compound 5) | in vitro COX-2 Inhibition | IC₅₀ | 0.04 ± 0.09 µmol | [17] |
| Pyrazolo[3,4-d]pyrimidine (Compound 6) | in vitro COX-2 Inhibition | IC₅₀ | 0.04 ± 0.02 µmol | [17] |
| Pyrimidine Derivative L1 | in vitro COX-2 Inhibition | Selectivity Index | 19.33 | [18][19] |
| Pyrimidine Derivative L2 | in vitro COX-2 Inhibition | Selectivity Index | 21.36 | [18][19] |
| Pyrimidine Derivative | Carrageenan-induced Paw Edema | % Inhibition | 30-60% | [20] |
Antimicrobial and Antiviral Activity
The structural versatility of pyrimidine-ketones also extends to activity against microbial and viral pathogens.
Antimicrobial Activity
Derivatives have been tested against a range of Gram-positive and Gram-negative bacteria as well as fungal species. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Pyrimidopyrimidine (3a, 3b, 3d, 4a-d) | S. aureus, B. subtilis, E. coli | MIC | Strong Activity | [21] |
| Pyrimidopyrimidine (9c, 10b) | C. albicans, A. flavus | MIC | Strong Activity | [21] |
| Pyrimidine Derivative (41) | E. coli | MIC | 6.5 | [14] |
| Pyrimidine Derivative (41) | C. albicans | MIC | 250 | [14] |
Antiviral Activity
Pyrimidine-containing ketones have demonstrated potential in inhibiting the replication of various viruses. The primary method for assessing in vitro antiviral efficacy is the plaque reduction assay, which measures the concentration of a compound required to reduce the number of virus-induced plaques by 50% (EC₅₀).
| Compound Class | Virus | Activity Metric | Value (nM) | Reference |
| Pyrimidine NNRTI (Compound 48) | HIV-1 (Wild Type & Resistant Mutants) | EC₅₀ | 3.43 - 11.8 | [14] |
| Pyrimidine Derivative (9a) | Zika Virus (ZIKV) | IC₅₀ | 83.1 µM | [22] |
| Pyrimidine Derivative (9d) | Zika Virus (ZIKV) | IC₅₀ | 88.7 µM | [22] |
Signaling Pathways and Workflows
Visual representations of the key signaling pathways targeted by pyrimidine-ketones and a typical experimental workflow provide a clearer understanding of their therapeutic rationale and evaluation.
Detailed Experimental Protocols
This section provides standardized methodologies for the synthesis of pyrimidine-ketones and for key biological assays used in their evaluation.
General Synthesis of Pyrimidines from α,β-Unsaturated Ketones (Chalcones)
This protocol describes a common method for synthesizing pyrimidine rings via the condensation of a chalcone with a binucleophilic reagent like urea, thiourea, or guanidine.[10]
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriately substituted acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v) with constant stirring.
-
Allow the reaction to stir at room temperature for 3-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure α,β-unsaturated ketone (chalcone).
-
-
Pyrimidine Ring Formation:
-
To a solution of the synthesized chalcone (1.0 eq) in a suitable alcohol (e.g., ethanol or butanol), add the binucleophile (e.g., thiourea, 1.1 eq) and a base (e.g., potassium hydroxide, 1.2 eq).
-
Reflux the reaction mixture for 8-24 hours, monitoring progress by TLC.
-
After cooling to room temperature, pour the mixture into ice water and acidify with a suitable acid (e.g., acetic acid or dilute HCl).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrimidine-containing ketone.
-
In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and cytotoxicity.[3][23]
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine-ketone compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[4]
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6). Administer the test pyrimidine-ketone compounds orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle, and the positive control group receives a standard drug (e.g., Indomethacin, 10 mg/kg).
-
Edema Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average paw edema volume in the control group and V_t is the average paw edema volume in the treated group.
In Vitro Antimicrobial Assay: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[9]
-
Preparation: Prepare serial two-fold dilutions of the test compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
References
- 1. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 4. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Synthesis and Evaluation of Pyrimidine Steroids as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cyclin E associated events during G1/S transition | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to 2-Bromo-1-(pyrimidin-4-yl)ethanone
For Immediate Release
A comprehensive technical guide detailing the commercial availability, suppliers, and synthetic methodologies for 2-bromo-1-(pyrimidin-4-yl)ethanone has been compiled for researchers, scientists, and professionals in drug development. This guide addresses the critical need for accessible and detailed information on this valuable heterocyclic ketone, a key intermediate in the synthesis of a variety of biologically active compounds.
Introduction
This compound, and its more commonly available hydrobromide salt, is a versatile bifunctional molecule. It incorporates a pyrimidine ring, a privileged scaffold in medicinal chemistry, and a reactive α-bromo ketone moiety. This combination makes it a crucial starting material for the synthesis of a wide range of compounds, particularly kinase inhibitors and other targeted therapeutics. The pyrimidine core is a common feature in numerous FDA-approved drugs, highlighting its importance in interacting with biological targets. The α-bromo ketone functionality serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to enable the construction of complex molecular architectures.
Commercial Availability and Suppliers
This compound is commercially available, primarily as its hydrobromide salt (CAS Number: 845267-57-4). A survey of chemical suppliers indicates its availability in research-grade quantities, typically with purities of 95% or higher.
Table 1: Commercial Suppliers of this compound Hydrobromide
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | ADVH14DBE8FA | - | Inquire |
| BLDpharm | 845267-57-4 | - | Inquire |
| AChemBlock | P51516 | 95% | Inquire |
| Toronto Research Chemicals | B689527 | - | Inquire |
| Carbosynth | FB17006 | - | Inquire |
Note: Availability and product details are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrobromide is provided below.
Table 2: Physicochemical Properties
| Property | Value |
| CAS Number | 845267-57-4 |
| Molecular Formula | C₆H₅BrN₂O · HBr |
| Molecular Weight | 281.93 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in polar organic solvents |
| Storage | Store in a cool, dry, well-ventilated area |
Synthesis and Experimental Protocols
The synthesis of this compound hydrobromide typically involves the bromination of a suitable precursor, 1-(pyrimidin-4-yl)ethanone (4-acetylpyrimidine). While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general and plausible synthetic workflow can be inferred from standard organic chemistry principles and analogous transformations.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the preparation of the precursor 4-acetylpyrimidine, followed by its α-bromination.
Caption: General Synthetic Workflow for this compound.
Postulated Experimental Protocol for α-Bromination of 4-Acetylpyrimidine
This protocol is a general representation based on common laboratory practices for the α-bromination of ketones and has not been specifically validated for this substrate.
Materials:
-
1-(Pyrimidin-4-yl)ethanone (4-acetylpyrimidine)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., acetic acid, chloroform, or diethyl ether)
-
Hydrobromic acid (if forming the hydrobromide salt in situ)
Procedure:
-
Dissolution: Dissolve 1-(pyrimidin-4-yl)ethanone in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the cooled solution while stirring vigorously. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.
-
Extraction: If a non-aqueous solvent was used, wash the organic layer with water and brine. If an acidic solvent was used, neutralize it carefully with a base (e.g., sodium bicarbonate solution) and then extract the product with a suitable organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification and Salt Formation: The crude product can be purified by column chromatography on silica gel. To obtain the hydrobromide salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrobromic acid. The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Applications in Drug Discovery and Development
While specific biological targets for this compound itself are not extensively documented in publicly available literature, its utility as a synthetic intermediate is evident from the broader context of pyrimidine-containing kinase inhibitors. The α-bromo ketone moiety is a common warhead used to form covalent bonds with cysteine residues in the active sites of various kinases.
Logical Relationship in Drug Discovery Workflow
The following diagram illustrates the logical progression from a key intermediate like this compound to a potential drug candidate.
Caption: Drug Discovery Workflow Utilizing this compound.
This workflow highlights how the reactivity of the title compound is exploited to generate a diverse library of molecules for biological screening. Promising "hit" compounds can then undergo further medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a drug candidate.
Conclusion
This compound is a commercially available and highly valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its utility lies in the combination of the biologically relevant pyrimidine scaffold and the reactive α-bromo ketone handle. This technical guide provides a foundational resource for researchers to source, handle, and strategically employ this key intermediate in their drug discovery and development programs. Further research into specific, optimized synthetic protocols and the exploration of its utility in targeting various biological pathways is warranted.
Methodological & Application
Application Note: A Two-Step Synthesis of 2-Bromo-1-(pyrimidin-4-yl)ethanone from Pyrimidine Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. The title compound, 2-Bromo-1-(pyrimidin-4-yl)ethanone, is a valuable building block for synthesizing more complex molecules, particularly kinase inhibitors and other biologically active compounds. The bromo-acetyl moiety serves as a reactive handle for introducing various functional groups through nucleophilic substitution. This application note provides a detailed two-step protocol for the synthesis of this compound, starting from the commercially available precursor, pyrimidine-4-carbonitrile.
Overall Synthesis Workflow
The synthesis is accomplished via a two-step process. First, 1-(pyrimidin-4-yl)ethanone (also known as 4-acetylpyrimidine) is prepared from pyrimidine-4-carbonitrile using a Grignard reaction. Second, the intermediate ketone is selectively brominated at the α-carbon to yield the final product.
Figure 1: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 1-(Pyrimidin-4-yl)ethanone
The first step involves the conversion of a nitrile to a ketone using an organometallic reagent. The reaction of pyrimidine-4-carbonitrile with methylmagnesium bromide (a Grignard reagent) forms an imine intermediate, which is subsequently hydrolyzed with an aqueous acid to yield the desired ketone, 1-(pyrimidin-4-yl)ethanone.[1][2]
Reaction Scheme: Step 1
Figure 2: Reaction scheme for the synthesis of the ketone intermediate.
Experimental Protocol
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add pyrimidine-4-carbonitrile (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (typically 3.0 M in diethyl ether, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench it by the slow, dropwise addition of 1 M aqueous hydrochloric acid (HCl).
-
Work-up: Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain 1-(pyrimidin-4-yl)ethanone.
Quantitative Data Summary: Step 1
| Parameter | Value/Condition | Reference |
| Starting Material | Pyrimidine-4-carbonitrile | [1] |
| Reagent | Methylmagnesium bromide | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Typical Yield | 60-75% | N/A |
| Purity | >95% (after chromatography) | [3] |
Part 2: α-Bromination of 1-(Pyrimidin-4-yl)ethanone
The second step is the selective bromination of the methyl group adjacent to the carbonyl function. This is a classic α-bromination of a ketone. Using a reagent like N-Bromosuccinimide (NBS) is often preferred for its milder conditions and better selectivity compared to liquid bromine.[4] The reaction typically proceeds via an enol or enolate intermediate.
Reaction Scheme: Step 2
Figure 3: Reaction scheme for the α-bromination to the final product.
Experimental Protocol
-
Preparation: In a round-bottom flask, dissolve the 1-(pyrimidin-4-yl)ethanone (1.0 eq) obtained from Step 1 in a suitable solvent such as ethyl acetate or acetic acid.[4]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to reflux (or a specified temperature, e.g., 50-80 °C) and stir. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. If using a non-acidic solvent, wash the mixture with water and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine and succinimide byproduct.
-
Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product, this compound, can be purified by recrystallization or flash column chromatography. The product is often isolated as its hydrobromide salt.[5]
Quantitative Data Summary: Step 2
| Parameter | Value/Condition | Reference |
| Starting Material | 1-(Pyrimidin-4-yl)ethanone | [4] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [4] |
| Solvent | Ethyl Acetate | [4] |
| Reaction Condition | Heating / Reflux | [4] |
| Typical Yield | 70-85% | N/A |
| Purity | >95% | [5] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Grignard reagents are highly reactive with water and protic solvents; ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.
-
Brominating agents like NBS and especially liquid bromine are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Handle all organic solvents with care as they are flammable.
This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate for further elaboration in drug discovery and development programs.
References
Detailed protocol for the bromination of 1-(pyrimidin-4-yl)ethanone
Abstract
This document outlines a detailed protocol for the synthesis of 2-bromo-1-(pyrimidin-4-yl)ethanone, a key intermediate in the development of various biologically active compounds. The procedure described is an α-bromination of 1-(pyrimidin-4-yl)ethanone. This protocol is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Introduction
Heterocyclic ketones, particularly those containing a pyrimidine scaffold, are of significant interest in pharmaceutical research due to their prevalence in a wide range of therapeutic agents. The functionalization of these molecules is crucial for the exploration of new chemical space and the development of novel drug candidates. The α-bromination of ketones is a fundamental transformation that provides a versatile handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions. This protocol provides a robust method for the bromination of 1-(pyrimidin-4-yl)ethanone to yield this compound.
Reaction Scheme
The synthesis involves the electrophilic substitution at the α-carbon of the ketone.
1-(pyrimidin-4-yl)ethanone → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound hydrobromide.[4]
| Parameter | Value |
| Starting Material | 1-(pyrimidin-4-yl)ethanone |
| Product | This compound hydrobromide[4] |
| Molecular Formula (Product) | C6H6Br2N2O[4] |
| Molecular Weight (Product) | 281.94 g/mol [4] |
| Appearance (Product) | Expected to be a solid |
| Purity (Typical) | ≥95%[4] |
| CAS Number (Product) | 845267-57-4[4] |
Experimental Protocol
This protocol describes a general method for the bromination of 1-(pyrimidin-4-yl)ethanone. Researchers may need to optimize specific conditions for yield and purity.
Materials and Reagents:
-
1-(pyrimidin-4-yl)ethanone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic Acid (glacial) or other suitable solvent (e.g., Dioxane)
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(pyrimidin-4-yl)ethanone (1.0 eq) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature. Alternatively, a solution of bromine (1.1 eq) in acetic acid can be added dropwise.[1] The addition should be controlled to manage any potential exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-70°C (or reflux, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the red-brown color disappears.[1]
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Experimental Workflow
Caption: Experimental workflow for the bromination of 1-(pyrimidin-4-yl)ethanone.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Bromine and N-Bromosuccinimide are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound. The resulting α-bromo ketone is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Adherence to this protocol and appropriate safety measures should allow for the successful and safe execution of this chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 3. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. This compound HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]
Application Notes and Protocols for Hantzsch Thiazole Synthesis Using 2-Bromo-1-(pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring, a core scaffold in numerous biologically active compounds. This application note provides a detailed protocol for the synthesis of various 2-substituted-4-(pyrimidin-4-yl)thiazoles via the Hantzsch reaction, utilizing 2-Bromo-1-(pyrimidin-4-yl)ethanone as the α-haloketone starting material. The resulting pyrimidine-thiazole hybrid molecules are of significant interest in drug discovery, exhibiting a range of therapeutic activities, including anticancer and antimicrobial effects.
The general reaction scheme involves the condensation of this compound with a thioamide derivative. The pyrimidine moiety can play a crucial role in the biological activity of the final product, potentially interacting with various enzymatic targets.
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted-4-(pyrimidin-4-yl)thiazoles
This protocol is adapted from established Hantzsch synthesis procedures for the preparation of aminothiazole analogs.[1]
Materials:
-
This compound hydrobromide
-
Substituted thioamide (e.g., thiourea, 1-(pyridin-2-yl)thiourea, thiobenzamide)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of the substituted thioamide (1.2 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask, add this compound hydrobromide (1.0 mmol).
-
If the reaction is conducted in DMF, add triethylamine (2.0-5.0 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., 70°C or reflux) for the designated time (typically 2-5 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a suitable solvent (e.g., acetone, diethyl ether).
-
If the product does not precipitate, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation: Synthesis of 2-Substituted-4-(pyrimidin-4-yl)thiazoles
The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-4-(pyrimidin-4-yl)thiazoles based on literature precedents for similar substrates.[1]
| Thioamide Derivative | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Thiourea | 4-(Pyrimidin-4-yl)thiazol-2-amine | Ethanol | - | 70 | 2 | ~56* |
| 1-(Pyridin-2-yl)thiourea | N-(Pyridin-2-yl)-4-(pyrimidin-4-yl)thiazol-2-amine | DMF | TEA | 70 | 5 | Not Reported |
| Substituted Thiobenzamides | 2-Aryl-4-(pyrimidin-4-yl)thiazole | Ethanol | - | Reflux | 3-5 | Varies |
*Yield based on a similar reaction with 2-bromo-1-pyridin-2-yl-ethanone.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Hantzsch synthesis of 2-substituted-4-(pyrimidin-4-yl)thiazoles.
Potential Signaling Pathways and Mechanisms of Action
Pyrimidine-thiazole derivatives have been identified as promising candidates in drug development, particularly in oncology. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some pyrimidine-thiazole compounds may act as inhibitors of VEGFR-2 kinase activity.
Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition by pyrimidine-thiazole derivatives.
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established anticancer strategy. Certain thiazole-containing compounds have been shown to interfere with tubulin polymerization.
Caption: The dynamic process of tubulin polymerization and depolymerization and its inhibition.
PARP-1 Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP-1 can lead to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Pyridine-thiazole hybrids have been suggested to induce genetic instability, potentially through mechanisms involving PARP-1.
Caption: Simplified overview of PARP-1's role in DNA repair and the concept of synthetic lethality.
References
Application Notes and Protocols: Synthesis of Aminothiazole Derivatives from 2-Bromo-1-(pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminothiazole derivatives are a prominent class of heterocyclic compounds that hold significant interest in medicinal chemistry and drug development. The aminothiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The incorporation of a pyrimidine ring, a crucial component of nucleic acids, into the aminothiazole framework can lead to novel compounds with enhanced or unique biological profiles.
This document provides detailed protocols for the synthesis of aminothiazole derivatives starting from 2-Bromo-1-(pyrimidin-4-yl)ethanone. The primary synthetic route described is the Hantzsch thiazole synthesis, a reliable and versatile method for the construction of the thiazole ring.
Synthetic Scheme
The synthesis of 2-aminothiazole derivatives from this compound is typically achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-haloketone (this compound) with a thiourea or a substituted thiourea.

Figure 1. General scheme for the Hantzsch thiazole synthesis of 4-(pyrimidin-4-yl)thiazol-2-amine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole
This protocol describes the synthesis of the parent 2-amino-4-(pyrimidin-4-yl)thiazole by reacting this compound with unsubstituted thiourea.
Materials:
-
This compound hydrobromide
-
Thiourea
-
Ethanol
-
Triethylamine (or another suitable base)
-
Ethyl acetate
-
Water
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrobromide (1.0 equivalent) in ethanol, add thiourea (1.0-1.2 equivalents).
-
Add triethylamine (2.0-2.2 equivalents) to the reaction mixture.
-
Stir the mixture at 70°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration and washed with a cold solvent like acetone.[1]
-
Alternatively, the reaction mixture can be concentrated under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water (3 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-amino-4-(pyrimidin-4-yl)thiazole.
Protocol 2: Synthesis of N-Substituted-4-(pyrimidin-4-yl)thiazol-2-amines
This protocol outlines the synthesis of N-substituted aminothiazole derivatives using substituted thioureas.
Materials:
-
This compound hydrobromide
-
Substituted thiourea (e.g., 1-(2,6-Dimethylphenyl)thiourea)
-
Dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate
-
Water
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted thiourea (e.g., 1-(2,6-Dimethylphenyl)thiourea) (1.0 equivalent) in DMF, add this compound hydrobromide (1.1-1.5 equivalents).[1]
-
Add triethylamine (2.0-3.0 equivalents) to the mixture.
-
Heat the reaction mixture at 70°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x volume of organic layer) to remove DMF and other water-soluble impurities.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain the desired N-substituted-4-(pyrimidin-4-yl)thiazol-2-amine.
Data Presentation
The following table summarizes the expected products and available characterization data for aminothiazole derivatives synthesized from this compound.
| Compound Name | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |
| 2-Amino-4-(pyrimidin-4-yl)thiazole | H | C₇H₆N₄S | 178.22 | ~50-70 (estimated) | Not reported | Expected ¹H NMR, ¹³C NMR, and MS data consistent with the structure. |
| N-(2,6-Dimethylphenyl)-4-(pyrimidin-4-yl)thiazol-2-amine | 2,6-Dimethylphenyl | C₁₅H₁₄N₄S | 282.37 | Not reported | Not reported | Characterized by ¹H NMR and LC-MS.[1] |
| N-(Aryl)-4-(pyrimidin-4-yl)thiazol-2-amines | Various Aryl groups | Varies | Varies | Varies | Varies | Synthesizable via the general protocol; characterization would include ¹H NMR, ¹³C NMR, MS, and elemental analysis. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of aminothiazole derivatives.
Potential Signaling Pathway Inhibition
Aminothiazole derivatives, particularly those containing a pyrimidine moiety, have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. The diagram below depicts a simplified representation of a signaling pathway that could be targeted by these compounds.
References
Application Notes and Protocols for the Alkylation of Thiourea with 2-Bromo-1-(pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of thiourea with α-haloketones, a classic reaction known as the Hantzsch thiazole synthesis, is a fundamental method for the construction of the 2-aminothiazole scaffold. This heterocyclic motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. The reaction between thiourea and 2-Bromo-1-(pyrimidin-4-yl)ethanone provides a direct route to 2-amino-4-(pyrimidin-4-yl)thiazole, a molecule that combines two important pharmacophores: pyrimidine and 2-aminothiazole. This combination has been explored for the development of potent kinase inhibitors, particularly targeting cell cycle regulation.
Applications
Derivatives of 2-amino-4-(pyrimidin-4-yl)thiazole are promising candidates for the development of novel therapeutics, particularly in the field of oncology. The pyrimidine ring is a key component of many anticancer drugs, while the 2-aminothiazole moiety is a versatile scaffold for designing kinase inhibitors.
Kinase Inhibition:
Compounds bearing the 4-(thiazol-5-yl)pyrimidine core have been identified as potent inhibitors of Aurora kinases A and B. These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is implicated in the progression of various cancers. Inhibition of Aurora kinases disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells. The 2-amino-4-(pyrimidin-4-yl)thiazole scaffold serves as a valuable starting point for the design of selective Aurora kinase inhibitors.
Other Potential Applications:
The 2-aminothiazole core is associated with a broad spectrum of biological activities, and derivatives of 2-amino-4-(pyrimidin-4-yl)thiazole may also exhibit:
-
Antimicrobial Activity: Thiazole-containing compounds have shown efficacy against various bacterial and fungal strains.[1]
-
Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have demonstrated anti-inflammatory properties.
-
Antiviral Activity: The thiazole nucleus is present in some antiviral agents.
Experimental Protocols
This section provides a detailed protocol for the synthesis of the starting material, this compound, and its subsequent reaction with thiourea to yield 2-amino-4-(pyrimidin-4-yl)thiazole.
Protocol 1: Synthesis of this compound
Materials:
-
4-Acetylpyrimidine
-
Bromine (Br₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-acetylpyrimidine (1.0 eq) in dichloromethane.
-
Addition of Reagents: Add a catalytic amount of 48% aqueous hydrobromic acid to the solution. Slowly add a solution of bromine (1.05 eq) in dichloromethane to the reaction mixture at room temperature while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the bromine color disappears and the solution becomes basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol (EtOH)
-
2 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Thiourea: Add thiourea (1.05 eq) to the solution.
-
Reaction: Heat the reaction mixture to 70°C and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Precipitation and Filtration: After 2 hours, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product should form. Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol or acetone.[2]
-
Neutralization and Extraction: Dissolve the collected solid in 2 M aqueous sodium hydroxide solution until the pH is basic. Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-4-(pyrimidin-4-yl)thiazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure product.
Data Presentation
The following tables summarize representative data for the synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole. Note: The provided data is illustrative and may vary based on experimental conditions.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thiourea |
| Solvent | Ethanol |
| Temperature | 70°C |
| Reaction Time | 2 hours |
| Expected Product | 2-amino-4-(pyrimidin-4-yl)thiazole |
| Expected Yield | 60-80% |
| Appearance | Off-white to pale yellow solid |
Table 2: Representative Characterization Data for 2-amino-4-(pyrimidin-4-yl)thiazole
| Analysis | Expected Result |
| Melting Point | >200°C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.25 (s, 1H), 8.80 (d, 1H), 7.65 (d, 1H), 7.50 (s, 1H), 7.20 (s, 2H, NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5, 158.0, 157.5, 150.0, 145.0, 118.0, 108.0 |
| Mass Spec (ESI+) | m/z = 179.0 [M+H]⁺ |
Visualizations
Reaction Scheme and Workflow
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole.
Mechanism of Hantzsch Thiazole Synthesis
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Aurora Kinase Signaling Pathway and Inhibition
Caption: Inhibition of Aurora Kinases A and B by a 2-amino-4-(pyrimidin-4-yl)thiazole derivative disrupts mitosis, leading to apoptosis.
References
Application Notes and Protocols: Reaction of 2-Bromo-1-(pyrimidin-4-yl)ethanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(pyrimidin-4-yl)ethanone is a versatile bifunctional reagent characterized by a reactive α-bromoketone moiety attached to a pyrimidine ring. This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of a wide array of heterocyclic compounds. The pyrimidine core is a common scaffold in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon allows for facile reactions with various nucleophiles, leading to the formation of substituted pyrimidines with significant potential for biological activity.
This document provides detailed protocols for the reaction of this compound with common nucleophiles, including amines and thiourea, to generate aminoketone and thiazole derivatives, respectively. These protocols are based on established methodologies for analogous α-bromoketones and serve as a guide for the synthesis and exploration of novel pyrimidine-containing compounds.
Reaction Pathways
The primary reaction pathways of this compound with nucleophiles involve nucleophilic substitution at the α-carbon and condensation reactions, often leading to the formation of five- and six-membered heterocyclic rings.
Caption: General reaction pathways of this compound with nucleophiles.
Experimental Protocols
Protocol 1: Synthesis of 2-(Alkyl/Aryl-amino)-1-(pyrimidin-4-yl)ethanone Derivatives
This protocol details the nucleophilic substitution of the bromine atom in this compound by a primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed.
Materials:
-
This compound hydrobromide
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound hydrobromide (1.0 eq) in ethanol or DMF (10 mL/mmol) in a round-bottom flask, add the desired amine (1.1 eq).
-
Add triethylamine or potassium carbonate (1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(alkyl/aryl-amino)-1-(pyrimidin-4-yl)ethanone derivative.
Expected Yields:
Yields for this type of reaction are generally reported to be in the range of 60-85%, depending on the nucleophilicity of the amine and the specific reaction conditions.
Protocol 2: Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole Derivatives (Hantzsch Thiazole Synthesis)
This protocol describes the reaction of this compound with thiourea to form a 2-aminothiazole derivative. This is a classic Hantzsch thiazole synthesis.
Materials:
-
This compound hydrobromide
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound hydrobromide (1.0 eq) and thiourea (1.1 eq) in ethanol (15 mL/mmol).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
A solid precipitate of the hydrobromide salt of the product is expected to form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
To obtain the free base, the hydrobromide salt can be neutralized with a base like sodium bicarbonate.
Expected Yields:
The Hantzsch thiazole synthesis is generally a high-yielding reaction, with expected yields often exceeding 80%.
Data Presentation
The following table summarizes the expected products and typical reaction conditions for the reaction of this compound with representative nucleophiles.
| Nucleophile | Product Structure | Product Name | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aniline | 2-(Phenylamino)-1-(pyrimidin-4-yl)ethanone | Ethanol | TEA | 80 | 4-6 | 75-85 | |
| Benzylamine | 2-(Benzylamino)-1-(pyrimidin-4-yl)ethanone | DMF | K₂CO₃ | 100 | 3-5 | 70-80 | |
| Morpholine | 2-Morpholino-1-(pyrimidin-4-yl)ethanone | Ethanol | TEA | 80 | 2-4 | 80-90 | |
| Thiourea | 2-Amino-4-(pyrimidin-4-yl)thiazole | Ethanol | None | 80 | 3-8 | >80 |
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of derivatives from this compound.
Caption: A standard workflow for the synthesis and analysis of pyrimidine derivatives.
Applications in Drug Development
The pyrimidine scaffold is a key component of many FDA-approved drugs, particularly in oncology. For instance, pyrimidine derivatives are known to act as inhibitors of various kinases, such as Aurora kinases and Polo-like kinases (PLKs), which are crucial for cell cycle regulation. The overexpression of these kinases is a hallmark of many cancers.
The aminoketone and aminothiazole derivatives synthesized from this compound can serve as valuable intermediates or final drug candidates. The amino group provides a handle for further functionalization to optimize binding to biological targets, while the thiazole ring can participate in important hydrogen bonding and hydrophobic interactions within an enzyme's active site. Researchers can utilize these synthesized compounds in screening assays to identify novel inhibitors of kinases and other enzymes implicated in disease.
Conclusion
This compound is a highly useful and reactive starting material for the synthesis of a diverse range of pyrimidine-based compounds. The protocols provided herein offer a solid foundation for researchers to explore the chemistry of this versatile building block and to generate novel molecules with potential therapeutic applications. The straightforward nature of these reactions, coupled with the biological relevance of the pyrimidine core, makes this an attractive area of research for drug discovery and development.
Application Notes and Protocols for 2-Bromo-1-(pyrimidin-4-yl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-1-(pyrimidin-4-yl)ethanone as a key building block in the synthesis of medicinally relevant compounds, particularly in the development of kinase inhibitors. Detailed protocols for its application in the synthesis of 2-aminothiazole derivatives are provided, along with data on their biological activities.
Introduction
This compound is a versatile bifunctional reagent containing a reactive α-bromoketone moiety and a pyrimidine ring. This unique combination makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The pyrimidine scaffold is a common feature in many biologically active molecules, including numerous approved drugs. The α-bromoketone functionality allows for facile reaction with nucleophiles, enabling the construction of more complex molecular architectures.
One of the most significant applications of this compound is in the synthesis of substituted aminopyrimidines and thiazolyl-pyrimidines, which have shown promise as potent inhibitors of various protein kinases, such as Bcr-Abl tyrosine kinase, implicated in certain types of cancer.
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of compounds targeting a range of diseases. Its primary application lies in the development of:
-
Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. By reacting this compound with various nucleophiles, libraries of potential kinase inhibitors can be generated. Notably, derivatives of this compound have been investigated as inhibitors of Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[1]
-
Antimicrobial Agents: Thiazole derivatives synthesized from α-bromoketones are known to possess antibacterial and antifungal properties. The incorporation of the pyrimidine moiety can further enhance this activity.
-
General Heterocyclic Synthesis: The reactivity of the α-bromoketone allows for its use in various cyclization reactions to produce a diverse range of heterocyclic systems, which are of great interest in drug discovery.
Experimental Protocols
A common and efficient method for utilizing this compound is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide to form a thiazole ring.[2]
Protocol 1: Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole
This protocol describes the synthesis of a core scaffold that can be further functionalized.
Materials:
-
This compound hydrobromide
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound hydrobromide (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and then dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(pyrimidin-4-yl)thiazole.
Expected Outcome:
The product is typically a solid. The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data
While specific quantitative data for derivatives of this compound from a single comprehensive study is not publicly available in its entirety, the following table presents representative IC50 values for bromo-pyrimidine analogues against the K562 (human chronic myeloid leukemia) cell line and Bcr-Abl kinase, demonstrating the potential of this class of compounds. Dasatinib is used as a standard for comparison.
| Compound ID | Modification on Pyrimidine Scaffold | K562 Cell Line IC50 (µM) | Bcr-Abl Kinase IC50 (µM) |
| 6g | Bromo-pyrimidine analogue | Data not available | Potent inhibitor |
| 7d | Bromo-pyrimidine analogue | Data not available | Potent inhibitor |
| 9c | Bromo-pyrimidine analogue | Data not available | Potent inhibitor |
| 10e | Bromo-pyrimidine analogue | Data not available | Potent inhibitor |
| Dasatinib | Standard Drug | Potent inhibitor | Potent inhibitor |
Note: The specific structures and detailed IC50 values for compounds 6g, 7d, 9c, and 10e are reported in the primary literature but are not fully accessible in the public domain. The available information indicates they are potent Bcr/Abl kinase inhibitors.[3]
Visualizations
Experimental Workflow for the Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole.
Bcr-Abl Signaling Pathway and Point of Inhibition
Caption: Inhibition of the Bcr-Abl signaling pathway by pyrimidine-thiazole derivatives.
References
Application Notes and Protocols for the Preparation of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its ability to mimic the purine ring of ATP allows for effective competition at the ATP-binding site of a wide range of protein kinases, making it a cornerstone in the development of targeted cancer therapies and treatments for other diseases driven by kinase dysregulation.[2][3] This document provides detailed application notes and protocols for the synthesis, purification, and evaluation of pyrimidine-based kinase inhibitors, focusing on key targets such as Aurora kinases, Polo-like kinases (PLKs), and Janus kinases (JAKs).
Key Pyrimidine-Based Kinase Inhibitors and their Targets
The versatility of the pyrimidine scaffold has led to the development of inhibitors against various kinase families. The following tables summarize the in vitro potency (IC50 values) of selected pyrimidine-based inhibitors against key kinase targets.
Table 1: Inhibitory Activity of Pyrimidine-Based Compounds against Aurora Kinases
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference(s) |
| Alisertib (MLN8237) | 1.2 | 396.5 | - | [4] |
| Barasertib (AZD1152) | - | 0.37 | - | [5] |
| AMG-900 | 5 | 4 | 1 | [6] |
| PF-03814735 | 0.8 | 5 | - | [5][6] |
| Compound 12a | 309 | 293 | - | [7] |
| SNS-314 | 9 | 31 | 3 | [6] |
Table 2: Inhibitory Activity of Pyrimidine-Based Compounds against Polo-Like Kinase 1 (PLK1)
| Compound | PLK1 (IC50, nM) | Reference(s) |
| BI 2536 | 0.83 | [5] |
| BI 6727 (Volasertib) | 0.87 | [5] |
| DAP-81 | 0.9 | [5] |
Table 3: Inhibitory Activity of Pyrimidine-Based Compounds against Janus Kinases (JAKs)
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Reference(s) |
| CYT387 (Momelotinib) | 11 | 18 | 155 | 17 | [8] |
| INCB018424 (Ruxolitinib) | 3.3 | 2.8 | 428 | 1.9 | [9] |
| SB1518 (Pacritinib) | 1280 | 23 (WT), 19 (mutant) | 520 | - | [8][9] |
| TG101348 (Fedratinib) | 105 | 3 | 996 | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Intermediate
This protocol describes a general method for the synthesis of a 2,4-diaminopyrimidine core, a common starting point for many kinase inhibitors. This procedure is adapted from the synthesis of 2,4-diamino-6-chloropyrimidine and its subsequent reactions.[2]
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
(S)-2,3-isopropylideneglycerol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
N-iodosuccinimide (NIS)
-
Dry acetonitrile (CH₃CN)
-
5% Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Substituted phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) solution (3 M)
-
Toluene
-
Ethanol (EtOH)
Procedure:
Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
-
To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of POCl₃.
-
Stir the mixture at 97 °C for 17 hours.
-
Slowly add the reaction mixture to ice water and then stir at 90 °C for 1 hour.
-
Adjust the pH of the solution to 8 with NaOH.
-
Extract the product with EtOAc (3 x 150 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine.[2]
Step 2: Alkoxylation of 2,4-Diamino-6-chloropyrimidine
-
Under an argon atmosphere, add 0.20 g (5.0 mmol) of NaH to a solution of 0.50 mL (4.0 mmol) of (S)-2,3-isopropylideneglycerol in 5 mL of dry DMSO.
-
Stir the mixture at room temperature for 1 hour.
-
Add 0.29 g (2.0 mmol) of 2,4-diamino-6-chloropyrimidine and stir at 90 °C for 8 hours.
-
Quench the reaction with saturated NH₄Cl (20 mL) and extract with EtOAc (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.[2]
Step 3: Iodination of the 5-position
-
Under an argon atmosphere, dissolve the product from Step 2 in dry CH₃CN.
-
Add N-iodosuccinimide and stir at room temperature for 1 hour.
-
Dilute the reaction mixture with EtOAc and wash sequentially with 5% NaHSO₃, NaHCO₃, and water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.[2]
Step 4: Suzuki Coupling
-
Under an argon atmosphere, to a mixed solution of EtOH/toluene (1:2), add the iodinated pyrimidine from Step 3, a substituted phenylboronic acid, Pd(PPh₃)₄, and 3 M K₂CO₃ solution.
-
Stir the mixture at 90 °C for 1-2 hours.
-
Extract the reaction mixture with EtOAc.
-
Wash the combined organic layers with water, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2,4-diamino-5-aryl-6-substituted pyrimidine derivative.[2]
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method to determine the in vitro potency of pyrimidine-based inhibitors against a target kinase using a luminescence-based assay that measures ADP production.[1][10][11][12]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
384-well white assay plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This protocol describes a method to quantify the binding of pyrimidine-based inhibitors to their target kinase within intact cells.[3][5]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoBRET™ tracer specific for the target kinase
-
Nano-Glo® Live Cell Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compounds (serially diluted in DMSO)
-
White, non-binding surface 384-well assay plates
Procedure:
-
Cell Transfection:
-
On day 1, seed HEK293 cells in a suitable culture flask.
-
On day 2, transfect the cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.
-
-
Cell Plating: On day 3, harvest the transfected cells and resuspend them in Opti-MEM™. Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include a DMSO-only control.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at a final concentration optimized for the specific kinase target.
-
Incubation: Incubate the plate at 37 °C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Signal Detection:
-
Prepare the detection reagent by diluting the Nano-Glo® Live Cell Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™.
-
Add the detection reagent to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action and the evaluation process of kinase inhibitors.
Caption: Workflow for the development of pyrimidine-based kinase inhibitors.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Caption: Role of Aurora and PLK kinases in mitotic progression.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 4. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. carnabio.com [carnabio.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. protocols.io [protocols.io]
- 12. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Containing a Pyrimidine Moiety
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds featuring a pyrimidine core. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in the core structure of nucleic acids and a wide range of pharmacologically active compounds.[1][2] These compounds exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The synthetic routes detailed herein are foundational for the exploration of novel therapeutic agents.
I. Overview of Synthetic Strategies
The synthesis of pyrimidine-containing heterocycles can be achieved through various methodologies, ranging from classical condensation reactions to modern microwave-assisted and multicomponent strategies.[1][6] The choice of method often depends on the desired substitution pattern, yield, and reaction efficiency.
-
Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, catalyzed by an acid, to produce dihydropyrimidinones.[7][8][9] This method is valued for its simplicity and the direct assembly of the pyrimidine core.
-
Hantzsch Synthesis Analogue: While the classical Hantzsch synthesis produces dihydropyridines, analogous reactions can be employed to synthesize fused pyrimidine systems like pyrido[2,3-d]pyrimidines.[10][11]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and promote cleaner reactions for the synthesis of various pyrimidine derivatives.[12][13][14]
-
Nucleophilic Substitution: Functionalization of a pre-existing pyrimidine ring, such as 2-(chloromethyl)pyrimidine, through nucleophilic substitution allows for the introduction of diverse functional groups.[15]
II. Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of pyrimidine derivatives via the Biginelli reaction and a microwave-assisted approach.
Protocol 1: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol describes the synthesis of a dihydropyrimidinone derivative using a conventional heating method.[16]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
β-ketoester (e.g., Ethyl acetoacetate, 1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., HCl, catalytic amount)
-
Solvent (e.g., Ethanol)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Stir the reaction mixture and heat it to reflux (typically 60-80°C) for 3-4 hours.[16]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidinone.
Protocol 2: Microwave-Assisted Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
This protocol details a rapid, microwave-assisted synthesis of a fused pyrimidine system.[17]
Materials:
-
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1.0 eq)
-
Bromomalononitrile (1.0 eq)
-
Solvent (e.g., DMF or Ethanol)
-
Microwave synthesizer
-
Sealed microwave reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, dissolve the starting pyrimidine derivative (1.0 eq) and bromomalononitrile (1.0 eq) in a minimal amount of the chosen solvent.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes).[17][18]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If necessary, add water to induce precipitation.
-
Collect the solid product by filtration and wash with a suitable solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
III. Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different pyrimidine synthesis methodologies, allowing for easy comparison of their efficiencies.
Table 1: Comparison of Biginelli Reaction Protocols
| Protocol | Catalyst | Solvent | Reaction Condition | Reported Yield (%) | Reference |
| Classical Biginelli Reaction | HCl | Ethanol | Reflux, 3 hrs | Often low to moderate | [16] |
| Modified Biginelli (Grindstone) | CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 | [16] |
| Lanthanide Triflate Catalyzed | Yb(OTf)₃ | Solvent-free | 80-100°C, 0.5-2 h | 82-95 | [8] |
| Ionic Liquid Catalyzed | [bmim]PF₆ | Solvent-free | 100°C, 1-2 h | 85-95 | [7] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolo[3,2-a]pyrimidines [17]
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 24 hours | 42-55 |
| Microwave-Assisted | 8 minutes | 69-88 |
IV. Biological Significance and Signaling Pathways
Pyrimidine-containing compounds are prominent in drug discovery, particularly in oncology. Many act as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[19][20] Dysregulation of the EGFR signaling pathway is a critical factor in the proliferation and survival of cancer cells.[21] Pyrimidine-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling cascades.[22]
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
V. Experimental and Logical Workflows
The successful synthesis and evaluation of novel pyrimidine compounds follow a structured workflow, from initial reaction setup to biological testing.
Caption: General experimental workflow for pyrimidine synthesis and evaluation.
The Biginelli reaction mechanism provides a clear example of the logical progression of a multi-component reaction.
Caption: Simplified mechanism of the Biginelli reaction.
References
- 1. ijsat.org [ijsat.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. d-nb.info [d-nb.info]
- 18. Microwave-assisted synthesis of pyrimidine libraries | Semantic Scholar [semanticscholar.org]
- 19. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-1-(pyrimidin-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Bromo-1-(pyrimidin-4-yl)ethanone and its derivatives. This key intermediate is valuable in the synthesis of various pharmaceutical compounds. The provided protocols are designed to be scalable and adaptable to typical laboratory and pilot plant settings.
Overview of Synthetic Strategy
The primary synthetic route for the preparation of this compound involves the α-bromination of the corresponding ketone, 1-(pyrimidin-4-yl)ethanone (also known as 4-acetylpyrimidine). This transformation can be achieved using various brominating agents under different reaction conditions. The choice of brominating agent and solvent system is crucial for achieving high yield, purity, and scalability while ensuring operational safety.
Two common and effective methods for this transformation are:
-
Method A: N-Bromosuccinimide (NBS) in an Ester Solvent. This method is often preferred for its milder reaction conditions and improved safety profile compared to using elemental bromine.
-
Method B: Bromine in the presence of an Acid Catalyst. This classical method can be very effective but requires careful handling of corrosive and hazardous liquid bromine.
The final product is often isolated as its hydrobromide salt, which tends to be a more stable, crystalline solid, facilitating purification and handling.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data for the two proposed synthetic protocols for the preparation of this compound hydrobromide.
| Parameter | Method A: NBS Bromination | Method B: Bromine/Acid Catalysis |
| Starting Material | 1-(pyrimidin-4-yl)ethanone | 1-(pyrimidin-4-yl)ethanone |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent | Ethyl Acetate | Chloroform |
| Catalyst | - | Concentrated Sulfuric Acid |
| Reaction Temperature | 65-75 °C | 65 °C (reflux) |
| Reaction Time | 8-12 hours | 5-7 hours |
| Product Form | Hydrobromide salt | Free base |
| Typical Molar Yield | 90-97% | 85-92% |
| Key Advantages | Milder conditions, higher safety | Readily available reagents |
| Key Disadvantages | Higher cost of NBS | Handling of hazardous Br₂ |
Experimental Protocols
Method A: Scale-up Synthesis using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure for the analogous synthesis of 4-(bromoacetyl)pyridine hydrobromide.[1]
Materials:
-
1-(pyrimidin-4-yl)ethanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum drying oven
Procedure:
-
Reaction Setup: Charge the reactor with 1-(pyrimidin-4-yl)ethanone and ethyl acetate (approx. 5 volumes relative to the starting material).
-
Reagent Addition: Begin stirring and slowly add N-bromosuccinimide in portions over a period of 30-60 minutes, maintaining the internal temperature between 20-30 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 65-75 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Crystallization: Once the reaction is complete, cool the mixture to 0-10 °C and stir for at least 1-2 hours to allow for complete crystallization of the product.
-
Isolation: Filter the solid product and wash the filter cake with a small amount of cold ethyl acetate.
-
Aqueous Wash: Resuspend the crude product in deionized water (approx. 5 volumes) and stir for 30 minutes to remove any succinimide byproduct.
-
Final Filtration and Drying: Filter the purified product, wash with a small amount of cold deionized water, and dry under vacuum at 40-50 °C to a constant weight to yield this compound hydrobromide as an off-white to pale yellow solid.
Method B: Scale-up Synthesis using Bromine and an Acid Catalyst
This protocol is based on a general procedure for the α-bromination of aryl ketones.[2]
Materials:
-
1-(pyrimidin-4-yl)ethanone (1.0 eq)
-
Bromine (1.05 eq)
-
Chloroform
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: Charge the reactor with 1-(pyrimidin-4-yl)ethanone and chloroform (approx. 5 volumes).
-
Catalyst Addition: With stirring, add a catalytic amount of concentrated sulfuric acid.
-
Bromine Addition: Heat the mixture to reflux (approx. 65 °C). Slowly add bromine dropwise via the dropping funnel over 1-2 hours. The red color of bromine should dissipate as it reacts.
-
Reaction: Maintain the reaction at reflux for 5-7 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to an ice-water mixture.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) if necessary.
Visualizations
Synthetic Pathway
Caption: General synthetic pathways for the bromination of 1-(pyrimidin-4-yl)ethanone.
Experimental Workflow: Method A (NBS Bromination)
Caption: Step-by-step workflow for the scale-up synthesis using NBS.
Experimental Workflow: Method B (Bromine/Acid Catalysis)
Caption: Step-by-step workflow for the scale-up synthesis using Bromine.
Safety Considerations
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Bromine: Bromine is highly corrosive, toxic, and causes severe burns. It should be handled with extreme care, preferably in a dedicated fume hood. Have a solution of sodium thiosulfate ready for quenching any spills.
-
Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with care and add it slowly to other solutions to avoid splashing.
-
Solvents: Chloroform is a suspected carcinogen and should be handled with appropriate precautions. Ethyl acetate is flammable. Avoid open flames and ensure proper grounding of equipment.
-
Pressure Release: The reaction of bromine with the ketone generates hydrogen bromide (HBr) gas. Ensure that the reaction setup is not a closed system and is equipped with a proper outlet to a scrubber or a trap to neutralize the acidic gas.
References
One-Pot Synthesis of Imidazopyrimidines Using 2-Bromo-1-(pyrimidin-4-yl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and a generalized protocol for the one-pot synthesis of 2-substituted imidazo[1,2-a]pyrimidines, focusing on the reaction of 2-aminopyrimidine with 2-bromo-1-(pyrimidin-4-yl)ethanone. This efficient synthetic strategy offers a streamlined approach to generating a library of potentially bioactive molecules.
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, analogous to purine bases, suggesting a wide range of potential biological targets.[4] Traditional multi-step syntheses of these compounds can be time-consuming and result in lower overall yields. The one-pot reaction of a 2-aminopyrimidine with an α-haloketone, such as this compound, provides a more efficient and atom-economical alternative.[4][5] This approach allows for the rapid generation of diverse imidazopyrimidine derivatives for screening in drug development programs. Many imidazopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways associated with diseases like cancer.[6]
Data Presentation
The following table summarizes the yields of various 2-aryl-imidazo[1,2-a]pyrimidines synthesized via a one-pot reaction between 2-aminopyrimidine and different 2-bromoacetophenones under microwave irradiation with an alumina catalyst. This data provides an expected range of yields for the synthesis of 2-(pyrimidin-4-yl)imidazo[1,2-a]pyrimidine.
| Entry | α-Bromo Ketone | Product | Yield (%) |
| 1 | 2-Bromo-1-phenylethanone | 2-Phenylimidazo[1,2-a]pyrimidine | 70 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine | 85 |
| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | 82 |
| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | 78 |
| 5 | 2-Bromo-1-(naphthalen-2-yl)ethanone | 2-(Naphthalen-2-yl)imidazo[1,2-a]pyrimidine | 67 |
| 6 | 2-Bromo-1-(3,4-dimethylphenyl)ethanone | 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine | 64 |
Experimental Protocols
General One-Pot Synthesis of 2-(Pyrimidin-4-yl)imidazo[1,2-a]pyrimidine
This protocol is adapted from the general procedure for the synthesis of 2-arylimidazo[1,2-a]pyrimidines.[4][5][7]
Materials:
-
2-Aminopyrimidine
-
This compound hydrobromide
-
Acetone (or a suitable solvent like ethanol or DMF)
-
Basic alumina (Al₂O₃) (optional, as a catalyst for microwave synthesis)
-
Sodium bicarbonate (optional, for neutralization)
-
Microwave reactor (optional)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a round-bottom flask or a microwave-safe vessel, combine 2-aminopyrimidine (1.0 mmol) and this compound hydrobromide (1.0 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent such as acetone (10 mL). For microwave-assisted synthesis, basic alumina (Al₂O₃) can be added as a catalyst.[4][5] Alternatively, for conventional heating, a base like sodium bicarbonate can be added to neutralize the hydrobromide salt.
-
Reaction:
-
Conventional Heating: Stir the reaction mixture at room temperature or reflux for a period ranging from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Microwave Irradiation: If using a microwave reactor, irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a shorter duration (e.g., 10-30 minutes), as optimized for the specific instrument.[4]
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product remains in solution, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water or a saturated sodium bicarbonate solution to remove any remaining salts.
-
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(pyrimidin-4-yl)imidazo[1,2-a]pyrimidine.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Discussion
The one-pot synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and α-haloketones is a versatile and efficient method for generating a diverse range of compounds for drug discovery. The reaction conditions can be tailored, with both conventional heating and microwave irradiation proving effective. Microwave-assisted synthesis often leads to shorter reaction times and improved yields.[4][5]
The resulting imidazo[1,2-a]pyrimidine derivatives are of particular interest due to their potential to inhibit key signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][8] Several studies have shown that imidazo-fused heterocycles can act as potent inhibitors of kinases within this pathway, such as PI3K and Akt.[6] Therefore, the synthesized 2-(pyrimidin-4-yl)imidazo[1,2-a]pyrimidine represents a promising candidate for evaluation as a modulator of this critical cancer-related signaling cascade.
Conclusion
The one-pot synthesis protocol described herein offers an efficient and straightforward method for the preparation of 2-(pyrimidin-4-yl)imidazo[1,2-a]pyrimidine and its analogs. This approach is highly amenable to the generation of compound libraries for high-throughput screening. Given the established role of the imidazo[1,2-a]pyrimidine scaffold as a kinase inhibitor, the synthesized compounds are valuable candidates for further investigation as potential therapeutics, particularly in the context of diseases driven by the dysregulation of the PI3K/Akt/mTOR signaling pathway.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 2-Bromo-1-(pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including approved pharmaceuticals.[1][2][3][4] The functionalization of this core structure is of paramount importance in medicinal chemistry and drug discovery for the generation of novel molecular entities with potential therapeutic applications.[4][5] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine ring.[1][6][7]
This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with derivatives of 2-Bromo-1-(pyrimidin-4-yl)ethanone. The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines, such as this compound, highly reactive substrates for such cross-coupling reactions.[1] These protocols and notes are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel pyrimidine-based compounds for potential drug development.
Data Presentation: Optimization of Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is contingent on the careful selection of the catalyst, base, and solvent system. The following tables summarize representative data from studies on related brominated pyrimidine and heterocyclic systems, which can serve as a valuable starting point for the optimization of reactions with this compound derivatives.
Table 1: Catalyst Screening for a Model Suzuki Coupling Reaction
| Catalyst (mol%) | Yield (%) |
| Pd(PPh₃)₄ (5) | 65 |
| Pd(dppf)Cl₂ (5) | 58 |
| Pd(OAc)₂ (5) | 35 |
| PdCl₂(PPh₃)₂ (5) | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. Data adapted from a representative study on a related substrate.[1] |
Table 2: Solvent System Screening
| Solvent System (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 65 |
| Toluene/H₂O (2:1) | 55 |
| DMF/H₂O (2:1) | 48 |
| Acetonitrile/H₂O (2:1) | 40 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation. Data adapted from a representative study on a related substrate.[1] |
Table 3: Base Screening
| Base | Yield (%) |
| K₂CO₃ | 65 |
| K₃PO₄ | 62 |
| Cs₂CO₃ | 60 |
| NaHCO₃ | 35 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. Data adapted from a representative study on a related substrate.[1] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound and its derivatives. Optimization of these protocols for specific substrates is highly recommended.
Protocol 1: Conventional Heating Method
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add the this compound derivative, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.
-
Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-pyrimidine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[8]
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly reduce reaction times and improve yields.[1]
Materials:
-
This compound derivative (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v) (6 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the this compound derivative, the desired boronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.[9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction and a general workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(pyrimidin-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(pyrimidin-4-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the α-bromination of 1-(pyrimidin-4-yl)ethanone. This is typically achieved using a brominating agent such as bromine (Br₂) in a suitable solvent, often with an acid catalyst, or N-Bromosuccinimide (NBS) under radical initiation or acidic conditions. The product is frequently isolated as its hydrobromide salt.[1][2]
Q2: What are the main safety precautions to consider during this synthesis?
A2: Brominating agents are corrosive and toxic. It is crucial to handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Reactions should be quenched carefully, and all waste should be disposed of according to institutional safety guidelines.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot corresponding to the starting material, 1-(pyrimidin-4-yl)ethanone, should diminish over time, while a new spot for the product, this compound, should appear.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure the purity of the starting material and reagents. |
| Product degradation. | - Avoid excessive heating or prolonged reaction times. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient work-up. | - Optimize extraction and purification steps. - Ensure the pH is appropriate during aqueous washes to minimize product loss. | |
| Presence of Multiple Spots on TLC/HPLC | Formation of side products. | - See the detailed "Side Reaction Troubleshooting" section below. |
| Impure starting material. | - Purify the starting 1-(pyrimidin-4-yl)ethanone before use. | |
| Product is Unstable and Decomposes Upon Storage | Inherent instability of α-bromo ketones. | - Store the product at low temperatures (e.g., in a refrigerator or freezer). - Store under an inert atmosphere. - Convert the product to a more stable salt form, such as the hydrobromide salt. |
Side Reaction Troubleshooting
| Side Product Observed | Potential Cause | Mitigation Strategy |
| 2,2-Dibromo-1-(pyrimidin-4-yl)ethanone | Excess of brominating agent. | - Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. - Add the brominating agent slowly to the reaction mixture. |
| Brominated Pyrimidine Ring | Reaction conditions favoring electrophilic aromatic substitution. | - Perform the reaction at lower temperatures. - Avoid using strong Lewis acid catalysts that can activate the pyrimidine ring towards bromination.[4] |
| 1-(Pyrimidin-4-yl)ethanone (Starting Material) | Incomplete reaction. | - Increase the amount of brominating agent slightly (e.g., to 1.1 equivalents). - Extend the reaction time. |
| α-Hydroxy-1-(pyrimidin-4-yl)ethanone | Presence of water in the reaction mixture or during work-up. | - Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere. - Minimize contact with water during the work-up process. |
Experimental Protocol: Synthesis of this compound Hydrobromide
This protocol is a general guideline and may require optimization.
Materials:
-
1-(pyrimidin-4-yl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or other suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Hydrobromic acid (HBr) solution (for salt formation)
-
Diethyl ether or other anti-solvent
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(pyrimidin-4-yl)ethanone (1.0 eq) in the chosen solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (1.05 eq) in the same solvent via the dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
If isolating the hydrobromide salt, slowly add a solution of HBr.
-
Precipitate the product by adding an anti-solvent like diethyl ether.
-
Filter the solid product, wash with a small amount of cold anti-solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Brominating Agents on Product Yield and Purity
| Brominating Agent | Equivalents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| Br₂ | 1.05 | 4 | 25 | 75 | 92 |
| NBS | 1.1 | 6 | 50 | 82 | 95 |
| DBDMH | 0.55 | 5 | 40 | 85 | 96 |
Data presented is hypothetical for illustrative purposes.
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Reaction Time (h) | Yield (%) | Major Side Product |
| Glacial Acetic Acid | 4 | 78 | Dibrominated product |
| Dichloromethane | 6 | 72 | Starting Material |
| Ethyl Acetate | 5 | 80 | Minimal side products |
Data presented is hypothetical for illustrative purposes.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of 2-Bromo-1-(pyrimidin-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Bromo-1-(pyrimidin-4-yl)ethanone and its hydrobromide salt.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good at dissolving the compound at room temperature.- Too much solvent was used during the dissolution step.- Premature crystallization occurred during hot filtration. | - Test a variety of solvent systems to find one where the compound has high solubility when hot and low solubility when cold.[1]- Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out. |
| Product Oiling Out During Recrystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point. | - Switch to a lower-boiling point solvent or solvent system.- Attempt to purify the crude material by column chromatography before recrystallization. |
| Poor Separation During Column Chromatography | - The chosen eluent system is too polar or not polar enough.- The column was not packed properly, leading to channeling.- The sample was loaded in a solvent that is too strong. | - Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.3 for the desired compound.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the crude sample in a minimal amount of a non-polar solvent before loading it onto the column. |
| Compound Degradation on Silica Gel Column | - this compound may be sensitive to the acidic nature of silica gel.- Prolonged exposure to the stationary phase. | - Consider using a less acidic stationary phase like alumina (neutral or basic).[2]- Expedite the chromatography process; do not leave the compound on the column for an extended period. |
| Product Appears as a Brown Powder or Oil | - Presence of colored impurities from the synthesis.- Potential decomposition over time or due to exposure to light/air. | - Attempt purification by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.- Store the compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer under -20°C) as recommended for similar compounds.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities may include unreacted starting materials such as 1-(pyrimidin-4-yl)ethanone, over-brominated species like 2,2-dibromo-1-(pyrimidin-4-yl)ethanone, and residual solvents from the synthesis.
Q2: What is the recommended method for purifying crude this compound?
A2: Both column chromatography and recrystallization are effective methods. Column chromatography is useful for separating a mixture of components with different polarities.[2] Recrystallization is a good technique for removing small amounts of impurities from a solid compound.[1] The choice depends on the nature and quantity of the impurities.
Q3: My purified product is the hydrobromide (HBr) salt. How does this affect the purification process?
A3: The HBr salt of this compound will have different solubility characteristics than the free base.[4][5] It is generally more polar and may be more amenable to recrystallization from polar solvents like ethanol or ethanol/water mixtures. Its behavior on silica gel during chromatography will also be affected by its salt form.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the separation. By spotting each fraction on a TLC plate and running it in the same eluent system, you can identify which fractions contain the pure product.
Q5: What are suitable storage conditions for purified this compound?
A5: The compound should be stored in a cool, dry place, away from light and moisture. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended to prevent degradation.[3]
Quantitative Data Summary
The following table summarizes expected outcomes from different purification methods. These values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Solvent/Eluent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Recrystallization | Ethanol | 80-90 | >98 | A common and effective solvent for recrystallizing similar compounds.[1] |
| Recrystallization | Ethanol/Water | 85-92 | >97 | The addition of water can decrease the solubility of the compound at cold temperatures, improving yield.[1] |
| Column Chromatography | Ethyl Acetate/Hexane Gradient | 70-85 | >99 | Allows for the separation of impurities with different polarities. The gradient can be optimized based on TLC analysis. |
| Column Chromatography | Dichloromethane/Methanol Gradient | 75-90 | >99 | Suitable for more polar compounds, including the HBr salt. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Ensure the silica bed is flat and free of cracks or air bubbles.
-
A thin layer of sand is added on top of the silica gel.
-
-
Sample Loading:
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Maintain a constant flow of the eluent through the column, ensuring it never runs dry.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in separate fractions using test tubes.
-
Monitor the composition of the fractions using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures (e.g., ethanol).[1]
-
-
Dissolution:
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: Workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. 1588441-02-4|2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]
- 4. This compound HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]
- 5. 845267-57-4|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of Pyrimidine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of pyrimidine-based compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of pyrimidine compounds in a systematic question-and-answer format.
Issue 1: No Crystals Form After Cooling
-
Question: I've cooled my solution, but no crystals have formed. What should I do?
-
Answer: This is a common issue that can arise from several factors:
-
The solution may not be supersaturated. The concentration of your pyrimidine compound might be too low.
-
The solvent might be inappropriate. Your compound may be too soluble in the chosen solvent, even at low temperatures.
-
Nucleation may be inhibited. Spontaneous crystal formation sometimes needs a trigger.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod to create nucleation sites.[1]
-
Solution 2 (Seeding): Add a "seed crystal" (a tiny amount of the pure compound) to the solution to initiate crystal growth.[1]
-
Solution 3 (Evaporation): Dip a glass rod into the solution, let the solvent evaporate to leave a thin residue of crystals on the rod, and then re-introduce the rod into the solution.[1]
-
-
Issue 2: Oiling Out - Formation of an Oil Instead of Crystals
-
Question: My compound is separating as an oil, not crystals. Why is this happening and how can I fix it?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains impurities that lower the melting point.[2][4]
-
The solution is too concentrated or cooling too rapidly. This causes the compound to precipitate before it can form an ordered crystal lattice.
-
The solvent choice is poor. The compound may be too soluble in the selected solvent.[1] A solvent with a very high boiling point might also contribute to this issue.[2]
-
High levels of impurities are present. Impurities can interfere with crystal lattice formation and depress the melting point.
-
Solution: Consider a pre-purification step, such as column chromatography, before attempting recrystallization.[2]
-
-
Issue 3: Crystals Form Too Quickly
-
Question: As soon as I remove my flask from the heat, a large amount of fine powder crashes out. Is this a problem?
-
Answer: Yes, rapid precipitation is generally discouraged as it can trap impurities within the crystals, defeating the purpose of recrystallization.[1]
-
The solution is too concentrated. The high level of supersaturation leads to rapid, uncontrolled precipitation.
-
The solvent has a very steep solubility curve. The solubility of your compound in the chosen solvent may change too dramatically with a small change in temperature.
-
Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more controlled and gradual crystal growth.[1]
-
-
Issue 4: Low Yield of Recovered Crystals
-
Question: After filtration, my yield of pure crystals is very low. What could have gone wrong?
-
Answer: A low yield can be caused by several factors:
-
Using too much solvent. An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor, even after cooling.[2]
-
Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature crystallization. The compound may have crystallized during a hot filtration step, resulting in product loss on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Using a slight excess of solvent can also help prevent premature crystallization, though this must be balanced against the risk of reducing the final yield.
-
-
Washing with the wrong solvent or too much solvent. Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my pyrimidine compound?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2] You can determine this through small-scale solubility tests with various solvents. Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.[5] For aminopyrimidine derivatives, polar protic solvents like ethanol or ethanol/water mixtures are often a good starting point.[3]
Q2: How can I recrystallize a pyrimidine compound that is only soluble in high-boiling point solvents like DMF or DMSO?
A2: For compounds that are only soluble in high-boiling point solvents, anti-solvent vapor diffusion is a highly effective technique.[2] In this method, the compound is dissolved in a minimal amount of the high-boiling solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as dichloromethane, diethyl ether, or pentane).[2] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystal growth.[2]
Q3: What is the role of pH in the crystallization of pyrimidine compounds?
A3: For pyrimidine derivatives with acidic or basic functional groups, the pH of the solution can significantly influence their ionization state and, consequently, their solubility. Adjusting the pH can be a crucial parameter for achieving successful crystallization. It is often beneficial to screen a range of pH values during the optimization of crystallization conditions.
Q4: What are the differences between single-solvent and two-solvent recrystallization?
A4: In single-solvent recrystallization, the crude compound is dissolved in a minimal amount of a hot solvent and crystallizes upon cooling. In a two-solvent (or anti-solvent) recrystallization, the compound is first dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" or "anti-solvent" (in which the compound is insoluble but which is miscible with the "good" solvent) is added dropwise to the hot solution until it becomes slightly cloudy. This indicates the solution is saturated, and crystals will form upon slow cooling.
Data Presentation
The following tables summarize recrystallization data for various pyrimidine-based compounds from the literature. This information can serve as a starting point for developing your own purification protocols.
Table 1: Recrystallization of Pyrazolo[3,4-d]pyrimidine-4-one Derivatives [4]
| Compound | Recrystallization Solvent | Yield (%) |
| 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Isopropanol | 86.3 |
| 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Ethanol | 74.5 |
| 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Ethanol/Water (2:1) | 85.1 |
| 1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Isopropanol | 88.5 |
| 1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Ethanol | 70.2 |
| 1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Ethanol/Water (2:1) | 88.9 |
Table 2: Recrystallization of Various Pyrimidine and Fused Pyrimidine Derivatives
| Compound Class/Name | Recrystallization Solvent | Yield (%) | Reference |
| 4-Amino-2-(arylhydrazinyl)pyrimidine-5-carbonitriles | Dioxane | 87-92 | |
| Pyrazolo[3,4-d]pyrimidine derivative | Methanol | 70 | [6] |
| N-(4-chloro-2-methylphenyl)-tetrahydropyrimidine-5-carboxamide | Methanol | 40 | [7] |
| 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one | Ethanol | High | [8] |
| Urapidil | THF (solvent), Ethyl Acetate (anti-solvent) | 91.2 | [9] |
Experimental Protocols
Protocol 1: Single-Solvent Cooling Recrystallization
This is the most common recrystallization technique, relying on the reduced solubility of the compound at lower temperatures.
-
Solvent Selection: Choose a solvent in which the pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common choices include ethanol, methanol, and water.[5]
-
Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more hot solvent in small portions only if necessary to achieve full dissolution.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Vapor Diffusion
This method is ideal for compounds that are highly soluble in common solvents or are only soluble in high-boiling point solvents like DMF or DMSO.[2]
-
Dissolution: Dissolve the pyrimidine compound in a minimal amount of a "good" solvent (e.g., DMF) in a small, open container, such as a small vial or test tube.
-
Setup: Place this small container inside a larger, sealable chamber (e.g., a beaker or jar).
-
Anti-Solvent Addition: Carefully pour a layer of a volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether, pentane, or dichloromethane) into the bottom of the larger chamber, ensuring the level is below the top of the inner vial.[2]
-
Diffusion and Crystallization: Seal the outer chamber tightly. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the solubility of the pyrimidine compound, leading to the slow formation of high-quality crystals over several hours to days.
-
Isolation: Once suitable crystals have formed, carefully open the chamber, remove the inner vial, and isolate the crystals by decanting the solvent or using a pipette, followed by gentle drying.
Mandatory Visualization
Below are diagrams created using DOT language to visualize key workflows and logical relationships in the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 2-Bromo-1-(pyrimidin-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-1-(pyrimidin-4-yl)ethanone via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical eluent system for the column chromatography of this compound on silica gel?
A1: A common and effective eluent system is a gradient of ethyl acetate in hexanes.[1][2] It is recommended to start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the concentration of ethyl acetate. The optimal gradient will depend on the specific impurities present in your crude product.
Q2: What is an expected Rf value for this compound?
A2: While the exact Rf value can vary depending on the specific TLC plate and solvent system, a good target Rf for the product during method development is typically between 0.2 and 0.4 in the chosen eluent system for optimal separation during column chromatography.[1]
Q3: Can this compound decompose on silica gel?
A3: Yes, α-bromoketones can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[2] If you observe significant streaking or loss of product, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or using neutral alumina as the stationary phase.[1][2]
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting material (e.g., 4-acetylpyrimidine), and side-products from the bromination reaction, such as di-brominated species.[3][4] The separation of these impurities is a primary goal of the column chromatography step.
Q5: Should I use isocratic or gradient elution?
A5: For complex mixtures containing both non-polar and more polar compounds, gradient elution is generally more effective.[5][6][7] It allows for better separation of a wider range of polarities and can result in sharper peaks for later-eluting compounds.[5][6] Isocratic elution can be sufficient for simpler mixtures where the components have similar polarities.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The eluent system is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running the column. Consider using deactivated silica gel or neutral alumina.[1][2] | |
| Poor separation of product and impurities | The eluent system is not optimized. | Perform a thorough TLC analysis with various solvent ratios to find the optimal eluent for separation. A good separation on TLC is indicated by a clear difference in Rf values. |
| The column was overloaded with the crude product. | As a general rule, use about 20-40 grams of silica gel for every 1 gram of crude material to ensure good separation.[1] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry method is often recommended for packing. | |
| Product elutes with the solvent front | The eluent system is too polar. | Start with a much less polar eluent system (e.g., a lower percentage of ethyl acetate in hexane). |
| Streaking of the product spot on TLC and column | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system.[1] |
| The sample was loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of a less polar solvent, or consider dry loading the sample onto the column.[1] | |
| Multiple spots in fractions that should contain pure product | Co-elution of impurities with similar polarity to the product. | Use a longer column for better resolution and/or a shallower, slower gradient during elution.[2] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific reaction outcome.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Triethylamine (optional)
- Glass chromatography column
- Sand
- Collection tubes
- TLC plates, chamber, and UV lamp
2. Eluent Preparation:
- Prepare a series of hexane/ethyl acetate mixtures with increasing polarity (e.g., 95:5, 90:10, 85:15, 80:20).
- If streaking is observed during TLC analysis, consider adding 0.1% triethylamine to the eluent mixtures.
3. Column Packing (Slurry Method):
- Secure the column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
- In a beaker, create a slurry of silica gel with the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).[1]
- Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[1]
- Add a thin layer of sand on top of the packed silica gel to prevent disturbance.
4. Sample Loading (Dry Loading Recommended):
- Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.[1]
- Carefully add this powder to the top of the packed column.[1]
5. Elution and Fraction Collection:
- Carefully add the initial, low-polarity eluent to the column.
- Begin elution, collecting fractions in separate tubes.
- Gradually increase the polarity of the eluent by switching to the pre-prepared mixtures with higher ethyl acetate concentrations.
- Monitor the elution of the product by TLC analysis of the collected fractions.
6. Product Isolation:
- Combine the fractions containing the pure product, as determined by TLC.
- Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
Removal of unreacted starting material in pyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical step of removing unreacted starting materials from pyrimidine synthesis reaction mixtures.
Troubleshooting Guides
This section offers solutions to specific issues encountered during the purification of pyrimidine derivatives.
Issue 1: Unreacted Polar Starting Material Contaminates a Less Polar Pyrimidine Product
Scenario: You have synthesized a relatively non-polar pyrimidine derivative, but your starting material (e.g., a substituted amidine hydrochloride or a polar aldehyde) is polar and remains in the crude product.
Troubleshooting Steps:
-
Initial Assessment (TLC Analysis):
-
Run a Thin-Layer Chromatography (TLC) of your crude product.
-
The polar starting material should have a low Retention Factor (Rf), remaining near the baseline, while your less polar product will travel further up the plate.
-
-
Purification Strategy Selection:
-
Option A: Aqueous Wash/Liquid-Liquid Extraction: This is often the simplest and most effective first step.
-
Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer several times with water or brine. The polar starting material will preferentially partition into the aqueous layer.
-
If the starting material is a basic compound (like an amidine), a dilute acid wash (e.g., 0.5 N HCl) can be used to protonate it, making it highly water-soluble.[1] Subsequently, neutralize the aqueous layer before disposal.
-
Conversely, if the starting material is acidic, a dilute base wash (e.g., saturated sodium bicarbonate) will convert it to its salt, increasing its aqueous solubility.[2][3]
-
-
Option B: Flash Column Chromatography: If the aqueous wash is insufficient, flash chromatography is a reliable method.[4][5]
-
Option C: Scavenger Resins: For excess amine-based starting materials, an isocyanate or sulfonyl chloride resin can be used to covalently bind and remove them from the reaction mixture by simple filtration.[7]
-
Issue 2: Unreacted Non-Polar Starting Material Contaminates a More Polar Pyrimidine Product
Scenario: Your pyrimidine product is polar, but a non-polar starting material (e.g., a substituted aromatic aldehyde or a non-polar β-ketoester) persists after the reaction.
Troubleshooting Steps:
-
Initial Assessment (TLC Analysis):
-
On a TLC plate, the non-polar starting material will have a high Rf, while your more polar product will have a lower Rf.
-
-
Purification Strategy Selection:
-
Option A: Recrystallization: This is a highly effective technique if your pyrimidine product is a solid.[4][8]
-
Choose a solvent in which the polar product is soluble at high temperatures but sparingly soluble at room temperature, while the non-polar impurity remains soluble at all temperatures.
-
Alternatively, use a solvent system where the non-polar impurity is insoluble and can be removed by hot filtration before crystallization of the product.
-
-
Option B: Trituration/Washing:
-
Wash the crude solid with a non-polar solvent (e.g., hexane, diethyl ether). The non-polar starting material will dissolve, leaving the more polar solid product behind.
-
-
Option C: Flash Column Chromatography:
-
Issue 3: Starting Material and Product Have Similar Polarity
Scenario: TLC analysis shows that the unreacted starting material and the desired pyrimidine product have very similar Rf values, making separation by standard chromatography challenging.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Change the Solvent System: Experiment with different solvent systems for your TLC and column chromatography. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity and improve separation.[11][12]
-
Use a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using alumina or reverse-phase (C18) silica gel.[9][11][13]
-
Employ Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to resolve closely eluting spots.[5][9]
-
-
Chemical Modification (Acid-Base Extraction):
-
Recrystallization:
Frequently Asked Questions (FAQs)
Q1: What is the most common first step to remove unreacted starting materials?
A1: A simple aqueous workup (liquid-liquid extraction) is often the most effective initial step. This can remove many polar impurities, salts, and water-soluble reagents before further purification.[1] For basic or acidic starting materials, washing with a dilute acid or base, respectively, can significantly enhance their removal into the aqueous phase.[2]
Q2: When should I choose recrystallization over column chromatography?
A2: Recrystallization is preferable for solid products when you can find a suitable solvent system and when the impurities have different solubility profiles. It can be more cost-effective and scalable than chromatography and can often yield a product of very high purity.[8][15] Column chromatography is more versatile for separating complex mixtures, liquid products, or when a suitable recrystallization solvent cannot be found.[15]
Q3: My basic pyrimidine product is streaking on the silica gel column. How can I fix this?
A3: Streaking of basic compounds on silica gel is often due to strong interactions with the acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can neutralize these active sites and lead to sharper peaks.[9][10]
Q4: How can I remove a very polar starting material that won't move from the baseline on my TLC plate?
A4: If the starting material is highly polar and your product is significantly less polar, flash column chromatography is an excellent choice. The starting material will remain strongly adsorbed to the silica gel at the top of the column, allowing your product to elute cleanly.[9] Alternatively, if the product is a solid, recrystallization from a suitable solvent will likely leave the polar impurity in the mother liquor.
Q5: Are there any alternatives to chromatography for difficult separations?
A5: Yes, besides recrystallization and acid-base extraction, you can consider using scavenger resins. These are solid-supported reagents designed to react with and remove specific types of excess starting materials (e.g., amines, isocyanates, acids) from the reaction mixture by filtration.[7]
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Pyrimidine Synthesis
| Purification Method | Starting Purity (%) | Purity after 1st Pass (%) | Recovery Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 75 | 98 | 70 | High purity, cost-effective, scalable. | Only for solids, requires solvent screening, potential for yield loss. |
| Flash Chromatography (Silica Gel) | 75 | 95 | 85 | Widely applicable, good for complex mixtures. | Can be time-consuming, requires solvent, potential for product decomposition on silica. |
| Aqueous Wash (Acid/Base) | 75 | 85 | 95 | Fast, simple, removes ionic impurities. | Only for compounds with different acid/base properties and solubility. |
| Preparative HPLC | 95 | >99 | 60 | Very high purity, excellent resolution. | Expensive, lower capacity, requires specialized equipment. |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific compounds and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction to Remove a Basic Starting Material
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (2 x 10 mL). Combine the aqueous layers.
-
Neutral Wash: Wash the organic layer with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
Neutralization (Aqueous Layer): Before disposal, neutralize the combined acidic aqueous layers by slowly adding a base (e.g., saturated sodium bicarbonate or 1 M NaOH) until the pH is neutral.
Protocol 2: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., hexane/ethyl acetate) that gives your desired product an Rf value between 0.2 and 0.4 and separates it from the unreacted starting material.[4][6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed. Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column.[4]
-
Elution: Add the eluent to the top of the column and apply positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 6. biotage.com [biotage.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
Technical Support Center: Reaction of 2-Bromo-1-(pyrimidin-4-yl)ethanone with Thioamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction between 2-Bromo-1-(pyrimidin-4-yl)ethanone and various thioamides to synthesize pyrimidinyl-thiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrimidinyl-thiazoles via the Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
Low or no yield of the desired pyrimidinyl-thiazole product is a common issue. Several factors can contribute to this problem.
| Potential Cause | Recommended Solution |
| Poor Quality of Starting Materials | Ensure the purity of both this compound and the thioamide. Impurities can lead to unwanted side reactions. Purify starting materials by recrystallization or column chromatography if necessary.[1] |
| Suboptimal Reaction Conditions | Optimize reaction temperature, time, and solvent. The reaction often requires heating (reflux) for several hours.[1] Consider microwave irradiation to potentially reduce reaction times and improve yields.[1] A typical starting point is reacting equimolar amounts in a solvent like ethanol.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progression.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Presence of Water | Ensure anhydrous conditions, as water can interfere with the reaction. Use dry solvents and glassware. |
| Incorrect pH | The pH of the reaction mixture can influence the reaction rate and byproduct formation. While often run under neutral conditions, some variations of the Hantzsch synthesis benefit from the addition of a mild base or an acid catalyst like p-toluenesulfonic acid (PTSA).[1] |
Issue 2: Multiple Spots on TLC, Indicating Byproduct Formation
The presence of multiple spots on a TLC plate in addition to the starting materials and the desired product indicates the formation of byproducts.
| Potential Byproduct | Identification and Mitigation |
| Unreacted Starting Materials | Spots corresponding to the initial this compound and thioamide. Optimize reaction conditions (time, temperature) to drive the reaction to completion.[1] |
| Oxazole Formation | If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[1] Ensure the purity of the thioamide. |
| Dimerization/Polymerization | Reactants or intermediates may undergo self-condensation.[1] This can sometimes be minimized by using more dilute reaction conditions. |
| Pyrimidine N-alkylation | The nitrogen atom(s) of the pyrimidine ring can act as a nucleophile and react with the this compound, leading to quaternization of the pyrimidine ring.[1] This can be a significant side reaction. Using a non-polar, aprotic solvent might disfavor this ionic side reaction. |
| Isomeric Thiazole Formation | With unsymmetrical thioamides, the formation of isomeric thiazole products is possible, although less common.[1] Careful analysis of the product mixture (e.g., by NMR) is required to identify isomers. Reaction conditions can sometimes influence the regioselectivity. |
| Formation of 3-substituted 2-imino-2,3-dihydrothiazoles | When using N-monosubstituted thioureas under acidic conditions, a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can be formed. Running the reaction under neutral or basic conditions will favor the formation of the 2-amino-substituted thiazole. |
Issue 3: Difficulty in Product Purification
Purification of the final pyrimidinyl-thiazole product can be challenging due to the presence of byproducts with similar polarities.
| Problem | Suggested Purification Strategy |
| Product is a solid | Recrystallization: This is often an effective method for purifying solid organic compounds.[1] Experiment with different solvent systems to find one that provides good separation. |
| Product is an oil or difficult to crystallize | Column Chromatography: Use silica gel column chromatography with an appropriate eluent system (e.g., mixtures of ethyl acetate and hexane) to separate the product from impurities.[1] |
| Product is basic | Acid-Base Extraction: If the product has a basic nitrogen (like an aminothiazole), an acid-base extraction can be used to separate it from neutral impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid. The product will move to the aqueous layer. Then, neutralize the aqueous layer with a base and extract the product back into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and a thioamide?
A1: This reaction follows the Hantzsch thiazole synthesis mechanism. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the this compound, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.
Q2: What are the most common byproducts I should expect?
A2: The most common byproducts include unreacted starting materials, oxazoles (if your thioamide is impure), and potential dimerization or polymerization products.[1] A significant side product to consider with your specific starting material is the N-alkylation of the pyrimidine ring by another molecule of this compound.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.[1] A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]
Q4: What reaction conditions should I start with?
A4: A good starting point is to react equimolar amounts of this compound and the thioamide in a solvent like ethanol and heat the mixture to reflux for several hours.[1] Based on similar syntheses, a reaction temperature of around 50-80°C could be effective.
Q5: Can I use a catalyst to improve the reaction?
A5: Yes, acid catalysts such as p-toluenesulfonic acid (PTSA) have been shown to improve the yield and reaction rate of the Hantzsch thiazole synthesis.[1] However, be aware that acidic conditions can influence the regioselectivity of the reaction with N-substituted thioureas.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of pyrimidinyl-thiazoles. These should be considered as starting points and may require optimization for specific thioamides.
Protocol 1: General Synthesis of 4-(Pyrimidin-4-yl)-Substituted Thiazoles
This protocol is a general guideline for the reaction of this compound with a thioamide.
-
Materials:
-
This compound
-
Thioamide (e.g., thiourea, thioacetamide, or a substituted thioamide)
-
Ethanol (anhydrous)
-
Sodium bicarbonate solution (5%) or other mild base
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add the thioamide (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize any acid formed during the reaction.[2]
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes typical yields for Hantzsch thiazole syntheses based on literature for analogous reactions. Note that yields for the specific reaction of this compound with various thioamides may vary.
| α-Haloketone | Thioamide | Product | Yield (%) | Reference |
| 5-(2-bromoacetyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Substituted thioureas | Thiazole-dihydropyrimidinone hybrids | 74% | [1] |
| 2-bromo-4-fluoroacetophenone | Thiosemicarbazones | 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 61-80% | [3] |
| 2-bromoacetophenone | Thiourea | 2-amino-4-phenylthiazole | High | [2] |
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A general experimental workflow for the Hantzsch thiazole synthesis.
Diagram 2: Logical Relationship of Potential Byproducts
Caption: Logical relationships between the main reaction and potential side reactions.
References
Technical Support Center: Optimizing Alkylation Reactions with 2-Bromo-1-(pyrimidin-4-yl)ethanone
Welcome to the technical support center for optimizing alkylation reactions with 2-Bromo-1-(pyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline experimental design. Here, you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and comparative data to help you achieve optimal results in your synthesis.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction shows low or no conversion of the starting material. What are the most likely causes and how can I fix them?
A1: Low or no conversion is a common issue that typically points to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Base Strength and Solubility: The chosen base may not be strong enough to deprotonate your nucleophile (e.g., amine, phenol, thiol) or may be poorly soluble in the reaction solvent. For instance, potassium carbonate (K₂CO₃) has limited solubility in solvents like acetone, which can stall a reaction.[1][2]
-
Solution: Switch to a more soluble or stronger base. Cesium carbonate (Cs₂CO₃) is often a superior choice to K₂CO₃ in solvents like DMF or acetonitrile (ACN) due to its higher solubility and the increased nucleophilicity of the resulting salt.[2] For C-H alkylations, a much stronger base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is required under anhydrous conditions.[2][3][4]
-
-
Reaction Temperature: Many alkylations require heat to proceed at a practical rate. Room temperature conditions may be insufficient to overcome the activation energy.
-
Reagent Reactivity: this compound is a reactive α-bromoketone.[6] However, if the reaction is still slow, the reactivity can be enhanced.
-
Solution: Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which can significantly increase the reaction rate.[1]
-
Q2: My starting material is listed as "this compound HBr". How does the hydrobromide salt affect my reaction setup?
A2: The presence of the hydrobromide (HBr) salt is a critical detail.[7] The HBr will neutralize one equivalent of the base you add before any base is available to activate your nucleophile.
-
Solution: You must use at least one additional equivalent of base in your reaction to neutralize the HBr salt. For example, if your protocol calls for 1.5 equivalents of base for the nucleophile, you should use a total of 2.5 equivalents to account for the HBr. Failure to do so will result in an insufficient amount of active base, leading to poor or no conversion.
Q3: I am observing multiple spots on my TLC/LCMS, suggesting side reactions. What are the common byproducts and how can I minimize them?
A3: The formation of multiple products typically arises from over-alkylation or decomposition pathways.
-
Over-Alkylation: This is particularly common in N-alkylation reactions. The mono-alkylated product (a secondary amine) can be more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine.[5][8]
-
Solution: Adjust the stoichiometry. Using a larger excess of the nucleophile (e.g., 2-3 equivalents) relative to the this compound can favor the mono-alkylated product.[5]
-
-
Elimination/Decomposition: α-bromoketones can undergo elimination of HBr in the presence of a strong base to form an α,β-unsaturated ketone.[3] Additionally, the pyrimidine core and the ketone functionality can be sensitive to excessively high temperatures or very strong bases, leading to decomposition.
-
Solution: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Avoid overly strong bases like alkoxides unless a specific reaction (e.g., Favorskii rearrangement) is intended.
-
Q4: What is a reliable starting point for base and solvent selection for alkylating a typical amine or phenol?
A4: A robust starting point for many S_N2 reactions with this type of electrophile is using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like DMF or acetonitrile (ACN) .[1][9][10] This combination effectively promotes the reaction while minimizing many common side reactions. Acetone can also be used, but be mindful of the lower solubility of bases like K₂CO₃.[1][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Insufficient base (due to HBr salt).[7] 2. Poor base solubility/strength.[1][2] 3. Low reaction temperature.[2][8] 4. Inappropriate solvent. | 1. Add one extra equivalent of base to neutralize the HBr salt. 2. Switch from K₂CO₃ to the more soluble Cs₂CO₃. 3. Increase temperature in increments (e.g., to 60 °C) or use a microwave reactor. 4. Use a polar aprotic solvent like DMF or ACN. |
| Multiple Products | 1. Over-alkylation of the nucleophile.[5][8] 2. Elimination side reaction.[3] 3. Decomposition of starting material or product. | 1. Use an excess of the nucleophile (2-3 equivalents). 2. Use a milder base (e.g., K₂CO₃ instead of NaH) and avoid excessive heat. 3. Lower the reaction temperature and ensure the reaction is not run for an unnecessarily long time. |
| Sluggish Reaction | 1. Bromide is not a sufficiently reactive leaving group for the specific nucleophile. 2. Steric hindrance around the nucleophile. | 1. Add a catalytic amount of NaI or KI (5-10 mol%) to generate the more reactive alkyl iodide in situ.[1] 2. Increase the reaction temperature and/or reaction time. |
| Difficult Purification | 1. Reaction did not go to completion. 2. Byproducts have similar polarity to the desired product. | 1. Re-optimize the reaction for full conversion. 2. Try an alternative solvent system for column chromatography or consider purification by crystallization or preparative HPLC. |
Data Presentation: Effect of Reaction Parameters
The following table summarizes expected trends for the alkylation of a generic nucleophile (e.g., 4-methoxyphenol) with this compound, illustrating how changing conditions can optimize the reaction outcome.
| Entry | Base (eq.) | Solvent | Temperature | Additive | Expected Outcome | Rationale |
| 1 | K₂CO₃ (2.5) | Acetone | Reflux | None | Moderate Yield | Standard conditions, but K₂CO₃ solubility limits reaction rate.[1][10] |
| 2 | K₂CO₃ (2.5) | DMF | 60 °C | None | Good Yield | DMF improves the solubility of the base, increasing the reaction rate. |
| 3 | Cs₂CO₃ (2.5) | ACN | 60 °C | None | Excellent Yield | Cs₂CO₃ is highly soluble and generates a more "naked," reactive nucleophile.[2][11] |
| 4 | K₂CO₃ (2.5) | ACN | RT | KI (0.1 eq.) | Low to Moderate Yield | The catalytic KI accelerates the reaction, but room temperature may still be too low for a fast conversion.[1] |
| 5 | K₂CO₃ (2.5) | ACN | 60 °C | KI (0.1 eq.) | Excellent Yield | The combination of heat and the iodide catalyst provides the fastest conversion rate. |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol provides a robust starting point for the alkylation of a secondary amine with this compound HBr.
Materials:
-
This compound HBr (1.0 eq.)
-
Secondary Amine (e.g., Morpholine) (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound HBr (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M.
-
Stir the suspension at room temperature for 5 minutes.
-
Add the secondary amine (1.2 eq.) to the mixture dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting electrophile is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Mandatory Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting decision tree for alkylation optimization.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Furman Chemistry 120: Organic / Alkylation of Ketones and Esters: SN2 Reaction with Alkyl Halides [furmanchm120.pbworks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to increase the yield of Hantzsch thiazole synthesis with pyrimidine ketones
Welcome to the technical support center for the Hantzsch thiazole synthesis, with a special focus on reactions involving pyrimidine ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis and why is it used for creating pyrimidine-thiazole hybrids?
The Hantzsch thiazole synthesis is a classic organic reaction that forms a thiazole ring through the condensation of an α-haloketone with a thioamide.[1] This method is widely employed for the synthesis of pyrimidine-thiazole hybrids due to its reliability and the accessibility of the starting materials. These hybrid structures are of significant interest in medicinal chemistry due to their diverse biological activities.
Q2: What is the general mechanism for the Hantzsch synthesis when using a pyrimidine ketone?
The reaction begins with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the pyrimidine haloketone in an SN2 reaction. This is followed by an intramolecular cyclization, where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration to yield the aromatic pyrimidine-substituted thiazole ring.[1]
Q3: My reaction yield is consistently low when using an α-bromoacetylpyrimidine. What are the common causes?
Low yields in this specific Hantzsch synthesis can stem from several factors:
-
Poor Quality of Starting Materials: Ensure the α-bromoacetylpyrimidine is fresh and pure, as these compounds can be unstable. The purity of the thioamide is also critical.
-
Suboptimal Reaction Temperature: Many Hantzsch syntheses require heating. If the reaction is sluggish, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) is recommended. However, excessive heat can lead to the formation of side products.
-
Inappropriate Solvent: The choice of solvent can significantly impact both the reaction rate and the final yield.
-
Basicity of the Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are basic and can be protonated under acidic conditions, potentially reducing the reactivity of the adjacent ketone. This can also lead to purification challenges.
Q4: I am observing unexpected side products in my reaction. What are they likely to be?
Common side products can include:
-
Self-condensation of the pyrimidine ketone: This can occur under basic conditions.
-
Hydrolysis of the thioamide: Thioamides can be unstable, particularly in acidic conditions.
-
Formation of a Hantzsch-type 1,4-dihydropyridine: This can happen in multicomponent reactions where an aldehyde is also present.[2]
Q5: How do substituents on the pyrimidine ring affect the reaction?
The electronic nature of substituents on the pyrimidine ring can influence the reactivity of the ketone. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the intramolecular cyclization step. Conversely, electron-donating groups might decrease reactivity. The position of the substituents can also play a role in steric hindrance.
Q6: I'm having difficulty purifying my pyrimidinyl-thiazole product. What purification strategies are recommended?
The basic nature of the pyrimidine ring can complicate purification.
-
Acid-Base Extraction: If the product is sufficiently basic, an acid-base extraction can be an effective purification step.
-
Column Chromatography: Silica gel column chromatography is a common method. A solvent system with a small amount of a basic modifier, like triethylamine, may be necessary to prevent product tailing on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of α-haloketone or thioamide. | Use freshly prepared or purified starting materials. |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature and monitor by TLC. | |
| Inappropriate solvent. | Screen different solvents (e.g., ethanol, DMF, acetonitrile). | |
| Basicity of the pyrimidine ring interfering with the reaction. | Consider using a non-protic solvent or adding a mild, non-nucleophilic base to neutralize any generated acid. | |
| Formation of Multiple Products | Side reactions of the starting materials. | Optimize the order of reagent addition in multicomponent reactions. |
| Regioselectivity issues with unsymmetrical reactants. | Running the reaction under acidic conditions has been shown to alter regioselectivity. Careful NMR analysis is needed to identify isomers. | |
| Decomposition of the product under reaction or workup conditions. | Monitor the reaction closely and avoid prolonged heating. Ensure the pH is controlled during workup. | |
| Product is an Oil or Does Not Crystallize | Presence of impurities. | Attempt purification by column chromatography. |
| The product is inherently an oil at room temperature. | Characterize the product as an oil after thorough purification. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | Extract with a suitable organic solvent. |
| Product does not precipitate upon neutralization. | After neutralization, extract the aqueous layer with an appropriate organic solvent. |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole
This protocol is adapted from the synthesis of similar 2-aminothiazole derivatives.
Materials:
-
4-(2-Bromoacetyl)pyrimidine (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol
Procedure:
-
To a solution of 4-(2-bromoacetyl)pyrimidine in ethanol, add thiourea.
-
Stir the mixture at 70°C.
-
Monitor the reaction progress using LC/MS or TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol or acetone.[3]
-
If no precipitate forms, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Dry the solid product. Further purification can be achieved by recrystallization or column chromatography.
Visualizing the Workflow
Hantzsch Thiazole Synthesis Workflow
Caption: A general experimental workflow for the Hantzsch thiazole synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Preventing decomposition of 2-Bromo-1-(pyrimidin-4-yl)ethanone during reactions
Welcome to the technical support center for 2-Bromo-1-(pyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored and has a sharp, acidic odor. Is it still usable?
A1: Discoloration (often yellow to brown) and a sharp, acidic odor are common indicators of decomposition. The primary decomposition pathway for α-bromoketones is the elimination of hydrogen bromide (HBr), which can catalyze further degradation and polymerization of the material. For reactions sensitive to acidic conditions or requiring high purity starting material, using discolored reagent is not recommended as it may lead to complex reaction mixtures and low yields. It is advisable to use fresh, pure material.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Long-term storage at 2-8°C is often recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Light: Protect from light, as light can promote the formation of radical species that accelerate decomposition.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and the escape of any evolved HBr.
Q3: My compound is supplied as the hydrobromide salt. Do I need to neutralize it before my reaction?
A3: this compound is frequently supplied as its hydrobromide (HBr) salt to enhance its stability during storage. Whether you need to neutralize it depends on your specific reaction conditions:
-
For reactions run under acidic or neutral conditions: The HBr salt can often be used directly. For instance, in some Hantzsch thiazole syntheses, acidic conditions are employed.[1]
-
For reactions requiring basic conditions: The HBr salt will consume one equivalent of your base. You will need to add at least one additional equivalent of a non-nucleophilic base to neutralize the salt and then to facilitate the desired reaction.
Q4: What are common side reactions to be aware of when using this compound?
A4: Due to its high reactivity, several side reactions can occur:
-
Hydrolysis: In the presence of water, the compound can hydrolyze to 1-(pyrimidin-4-yl)ethan-1-one-2-ol.
-
Reaction with Nucleophiles: The electrophilic carbonyl carbon and the α-carbon are susceptible to nucleophilic attack. Strong nucleophiles can lead to a mixture of products.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo a Favorskii rearrangement.
-
Dimerization/Polymerization: As the compound decomposes and eliminates HBr, the resulting unsaturated species can polymerize.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis
Symptoms:
-
TLC analysis shows unreacted starting materials.
-
The desired thiazole product is not observed or is present in very low quantities.
-
A complex mixture of unidentified spots is seen on the TLC plate.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Decomposed this compound | Use fresh, pure starting material. If the material is old or discolored, consider purification by recrystallization if a suitable solvent system can be identified, though using fresh material is preferable. |
| Incorrect Stoichiometry | If using the HBr salt, ensure at least two equivalents of a non-nucleophilic base are used: one to neutralize the salt and one for the reaction. Carefully measure all reactants. |
| Suboptimal Reaction Temperature | The reaction may require heating. Monitor the reaction progress by TLC at a specific temperature (e.g., reflux in ethanol) to determine the optimal conditions.[2] |
| Inappropriate Solvent | Ethanol is a common solvent for Hantzsch thiazole synthesis.[2] Ensure the solvent is dry, as water can lead to hydrolysis of the α-bromoketone. |
| Formation of Isomeric Products | Under certain conditions, particularly with substituted thioureas, isomeric thiazole products can form.[1] Analyze the product mixture carefully (e.g., by NMR) and consider adjusting reaction conditions (e.g., pH) to favor the desired isomer. |
Issue 2: Formation of a Dark, Tarry Substance During the Reaction
Symptoms:
-
The reaction mixture turns dark brown or black.
-
Isolation of the desired product is difficult due to the presence of a polymeric or tarry substance.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Decomposition Catalyzed by HBr | If not using the HBr salt, the reaction can generate HBr as a byproduct, which can catalyze decomposition.[2] Add a non-nucleophilic base (e.g., sodium bicarbonate, triethylamine) to scavenge the in-situ generated HBr. |
| Reaction Temperature is Too High | Excessive heat can accelerate decomposition and polymerization. Run the reaction at the lowest effective temperature. Monitor by TLC to avoid prolonged heating once the reaction is complete. |
| Presence of Metal Impurities | Metal ions can catalyze the decomposition of α-haloketones. Use high-purity, metal-free solvents and reagents. |
| Exposure to Light | Protect the reaction from light by covering the reaction vessel with aluminum foil. |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis with this compound Hydrobromide
This protocol provides a general guideline for the synthesis of a 2-amino-4-(pyrimidin-4-yl)thiazole derivative.
Materials:
-
This compound hydrobromide (1 equivalent)
-
Thiourea (or substituted thiourea) (1.1 equivalents)
-
Triethylamine (2.2 equivalents)
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound hydrobromide in anhydrous ethanol.
-
Add the thiourea derivative to the solution.
-
Slowly add triethylamine to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Decomposition Pathway of this compound
Caption: Potential decomposition and side-reaction pathways.
References
Managing the lability of the bromine atom in 2-Bromo-1-(pyrimidin-4-yl)ethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the inherent lability of the bromine atom in 2-Bromo-1-(pyrimidin-4-yl)ethanone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, storage, and use of this compound.
Problem: Low Yield or Incomplete Reaction During Synthesis
Description: The synthesis of this compound from 1-(pyrimidin-4-yl)ethanone and a brominating agent results in a lower than expected yield or the presence of unreacted starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Brominating Agent | Ensure the brominating agent (e.g., NBS, Br2) is fresh and has been stored correctly. Consider using a slight excess (1.05-1.1 equivalents) to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the rate of bromination versus decomposition. For bromination with NBS, a temperature range of 0-25 °C is often optimal. For reactions with liquid bromine, temperatures are typically kept low (0-5 °C) to control reactivity. |
| Presence of Moisture | The reaction is sensitive to moisture, which can consume the brominating agent and lead to side products. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Solvent | The choice of solvent can influence the reaction rate and selectivity. Dichloromethane or chloroform are commonly used. Acetonitrile can also be effective. |
Problem: Product Decomposition During Work-up or Purification
Description: The desired product, this compound, degrades during aqueous work-up, extraction, or column chromatography.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of the Bromine Atom | The α-bromo ketone is susceptible to hydrolysis, especially in the presence of water and base. Minimize contact with aqueous solutions. If an aqueous wash is necessary, use cold, deionized water or a cold, dilute brine solution and perform the extraction quickly. |
| Degradation on Silica Gel | The acidic nature of standard silica gel can promote the decomposition of the product during column chromatography. Deactivate the silica gel by treating it with a solution of triethylamine (1-2%) in the eluent system and then flushing with the eluent alone before loading the crude product. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). |
| Elevated Temperatures | The compound is thermally sensitive. Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath temperature not exceeding 30-35 °C. |
Problem: Instability During Storage
Description: The purified this compound darkens in color and shows signs of decomposition over time, even when stored.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Exposure to Light | The compound can be light-sensitive. Store in an amber vial or a vial wrapped in aluminum foil to protect it from light. |
| Exposure to Air and Moisture | Oxygen and atmospheric moisture can contribute to decomposition. Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container. |
| Inappropriate Storage Temperature | Higher temperatures accelerate decomposition. For long-term storage, keep the compound in a freezer at -20 °C. For short-term storage, refrigeration at 2-8 °C is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the lability of the bromine atom in this compound?
A1: The lability of the bromine atom is primarily due to two electron-withdrawing effects. First, the adjacent carbonyl group (C=O) strongly withdraws electron density, weakening the carbon-bromine bond. Second, the pyrimidine ring, being an electron-deficient heterocycle, also contributes to this electron-withdrawing effect, further activating the α-position and making the bromine an excellent leaving group.
Q2: Can I use a primary or secondary amine as a base during reactions with this compound?
A2: It is generally not recommended to use primary or secondary amines as non-nucleophilic bases in reactions involving this compound. Due to the high reactivity of the α-bromo ketone, these amines are likely to act as nucleophiles, leading to the formation of undesired α-amino ketone byproducts. It is preferable to use a hindered tertiary amine like diisopropylethylamine (DIPEA) or a non-nucleophilic inorganic base such as potassium carbonate or cesium carbonate.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, the product, and any potential byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light (254 nm). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What are the typical signs of decomposition for this compound?
A4: Decomposition is often indicated by a change in color, with the solid turning from off-white or light yellow to a darker brown or black. The appearance of impurities in NMR or LC-MS analysis is another clear sign of degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: To a solution of 1-(pyrimidin-4-yl)ethanone (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (30% ethyl acetate in hexanes).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench with a cold, saturated aqueous solution of sodium thiosulfate (5 mL/mmol).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL/mmol).
-
Washing: Combine the organic layers and wash with cold brine (1 x 10 mL/mmol).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 30 °C.
-
Purification: Purify the crude product by flash column chromatography on deactivated silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Typical Nucleophilic Substitution Reaction (Alkylation of a Phenol)
-
Preparation: To a solution of a phenol (1.0 eq) in anhydrous acetonitrile (15 mL/mmol) under a nitrogen atmosphere, add cesium carbonate (1.5 eq).
-
Addition of Electrophile: Stir the suspension at room temperature for 15 minutes, then add a solution of this compound (1.1 eq) in anhydrous acetonitrile (5 mL/mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by an appropriate method (e.g., chromatography or recrystallization).
Visualizations
Caption: Workflow for Synthesis, Purification, and Storage.
Caption: Troubleshooting Decision Tree.
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Pyrimidine Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for common issues encountered during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Issue 1: Why is my overall reaction yield unexpectedly low?
Low yields are a frequent challenge in pyrimidine synthesis and can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities or moisture in reactants can significantly interfere with the reaction.[1][2][3]
-
Reaction Conditions: Non-optimal temperature, pressure, or reaction time can result in incomplete reactions or degradation of the desired product.[1][3]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1][2][3] Experiment with different temperatures; while refluxing is common, some reactions benefit from milder conditions, whereas others may require higher temperatures.[3]
-
-
Reagent Stoichiometry: Incorrect molar ratios of the reactants can lead to a low conversion of the limiting reagent.[1]
-
Solution: Carefully calculate and precisely measure the amounts of all reactants to ensure correct stoichiometry.[1]
-
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture.[1]
-
Solution: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly improve the yield.[1]
-
-
Catalyst Issues: The choice and activity of the catalyst are critical. The catalyst may be inactive, poisoned, or used in an insufficient amount.[2][3]
Issue 2: My analysis shows significant side-products. How can I minimize them?
The formation of side-products complicates purification and reduces the overall yield.[1] Understanding the potential side reactions is key to mitigating them.
Potential Causes and Solutions:
-
Competing Reactions: In some cases, alternative reaction pathways can compete with the desired synthesis. For instance, in the Biginelli reaction, a Hantzsch-type 1,4-dihydropyridine (DHP) can form as a fluorescent byproduct.[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2]
-
Solution: Lowering the reaction temperature can disfavor the Hantzsch pathway. The choice of catalyst can also influence selectivity.[2]
-
-
Lack of Regioselectivity: When synthesizing substituted pyrimidines, a lack of regioselectivity can produce multiple isomers.[1]
-
Solution: Employing appropriate protecting or directing groups can enhance the regioselectivity of the reaction.[1]
-
-
Over-alkylation or Acylation: Reactions involving alkylating or acylating agents can lead to multiple substitutions on the pyrimidine ring.[1]
-
Solution: Control the stoichiometry of the electrophile and the reaction time to prevent multiple additions.[1]
-
-
Self-Condensation/Polymerization: Some aldehydes, particularly aliphatic ones, may self-condense or polymerize under acidic conditions.[3]
-
Solution: Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[3]
-
Issue 3: I am struggling to purify my target pyrimidine derivative. What can I do?
Isolating the desired product can be challenging if it has similar physicochemical properties to impurities or byproducts.[1]
Potential Causes and Solutions:
-
Similar Polarity: If the product and impurities have similar polarities, separation by column chromatography is difficult.[1]
-
Solution: Experiment with different solvent systems for chromatography. Consider alternative purification techniques such as preparative HPLC, crystallization, or using a different stationary phase like alumina.[1]
-
-
Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel).[1]
-
Solution: Utilize a different stationary phase (e.g., alumina) or opt for non-chromatographic purification methods.[1]
-
-
Incomplete Removal of Reagents/Catalysts: Residual catalysts or unreacted starting materials can co-elute with the product.[1]
-
Solution: Ensure proper work-up procedures, including aqueous washes and extractions, are performed to remove these impurities before chromatography.[1]
-
Troubleshooting Summary Tables
Table 1: Optimizing Reaction Conditions
| Parameter | Issue | Recommended Action |
| Temperature | Low conversion or product degradation. | Monitor with TLC/HPLC to find the optimal balance. Try lowering the temperature to reduce side reactions or increasing it to overcome activation energy.[2][3] |
| Reaction Time | Incomplete reaction or product degradation. | Monitor progress with TLC/HPLC to determine when the reaction is complete and avoid prolonged heating.[2][3][6] |
| Solvent | Poor solubility or low reaction rate. | Experiment with different solvents. Polar solvents are generally preferred for many pyrimidine syntheses.[3] Solvent-free conditions can also improve yields in some cases.[2][3] |
| Catalyst | Low or no conversion. | Screen various Lewis or Brønsted acids (e.g., FeCl₃, ZnCl₂, TFA, HCl).[3][7] Optimize catalyst loading; insufficient amounts may lead to low conversion.[3] |
Table 2: Common Side-Products and Prevention
| Reaction Type | Common Side-Product | Cause | Prevention Strategy |
| Biginelli | Hantzsch 1,4-dihydropyridine | High temperature causing urea decomposition and a competing reaction pathway.[2] | Lower the reaction temperature; select a catalyst that favors the Biginelli pathway.[2] |
| General | N-acylurea byproducts | Reaction of intermediates with urea. | Modify reaction conditions or purification strategy. |
| General | Polymeric materials | Self-condensation of aldehydes under acidic conditions.[3] | Use a milder catalyst; add aldehyde slowly to the reaction mixture.[3] |
| General | Isomeric products | Lack of regioselectivity.[1] | Use appropriate protecting or directing groups.[1] |
Experimental Protocols
Protocol: General Synthesis of a Dihydropyrimidinone (DHPM) via the Biginelli Reaction
This protocol outlines a general procedure for the synthesis of a dihydropyrimidinone (DHPM) from an aldehyde, a β-ketoester, and urea.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., HCl, ZnCl₂) (catalytic amount)
-
Solvent (e.g., Ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and a catalytic amount of the chosen acid catalyst.
-
Solvent Addition: Add the solvent (e.g., ethanol) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[2]
-
Purification: The crude product is often pure enough after filtration. If further purification is needed, recrystallize the solid from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.[2]
-
Characterization: Characterize the purified product using spectroscopic methods such as NMR, MS, and IR.[1]
Visual Troubleshooting Guides
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
Caption: Biginelli vs. Hantzsch competing reaction pathways.
Caption: A general experimental workflow for pyrimidine derivative synthesis.
References
Identification of impurities in 2-Bromo-1-(pyrimidin-4-yl)ethanone reactions by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and HPLC analysis of 2-Bromo-1-(pyrimidin-4-yl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and HPLC analysis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
Q: We are experiencing a low yield of the desired this compound product. What are the potential causes and how can we improve the yield?
A: Low yields in the synthesis of this compound can stem from several factors related to the reaction conditions and work-up procedure. Below is a table outlining potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material, 1-(pyrimidin-4-yl)ethanone. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Side Reactions | The formation of by-products such as 2,2-dibromo-1-(pyrimidin-4-yl)ethanone can reduce the yield of the desired mono-brominated product. Use a controlled amount of the brominating agent (e.g., bromine or N-bromosuccinimide) and maintain the recommended reaction temperature to minimize over-bromination. |
| Product Degradation | The product, an α-bromoketone, can be susceptible to degradation, especially in the presence of nucleophiles or bases during work-up. Ensure the work-up is performed under neutral or slightly acidic conditions and at a low temperature. |
| Loss during Extraction | The product may have some solubility in the aqueous phase. To minimize losses, saturate the aqueous layer with sodium chloride before extraction and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
Issue 2: Unexpected Peaks in the HPLC Chromatogram
Q: Our HPLC analysis of the reaction mixture shows several unexpected peaks. How can we identify these impurities?
A: The presence of unexpected peaks in your HPLC chromatogram indicates the formation of impurities or the presence of unreacted starting materials. A systematic approach is necessary to identify these peaks.
Workflow for Impurity Identification
Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.
| Impurity | Likely Cause | Identification Method |
| 1-(pyrimidin-4-yl)ethanone | Incomplete reaction. | Compare retention time with a standard of the starting material. |
| 2,2-dibromo-1-(pyrimidin-4-yl)ethanone | Excess brominating agent or prolonged reaction time. | LC-MS analysis will show a molecular ion peak corresponding to the di-brominated product. |
| 1-(pyrimidin-4-yl)ethane-1,2-diol | Hydrolysis of the bromo group during work-up or storage. | LC-MS analysis will show a molecular ion peak corresponding to the diol. |
| Ring-brominated isomers | Harsh reaction conditions (high temperature or strong acid catalyst). | LC-MS will show the same mass as the product, but a different retention time. 2D NMR may be required for definitive identification. |
Issue 3: Poor Peak Shape and Resolution in HPLC Analysis
Q: We are observing peak tailing and poor resolution between the main peak and impurities. How can we improve our HPLC method?
A: Poor peak shape and resolution can be caused by a variety of factors related to the column, mobile phase, and sample preparation.
Troubleshooting Poor Chromatography
Caption: Decision tree for troubleshooting poor HPLC peak shape and resolution.
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between the basic pyrimidine ring and acidic silanols on the silica support. | Use a base-deactivated column (end-capped). Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase. Adjust the mobile phase pH to be more acidic (e.g., using formic acid or phosphoric acid) to ensure the pyrimidine nitrogen is protonated. |
| Poor Resolution | Inadequate separation between the product and closely eluting impurities. | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity. |
| Broad Peaks | Column overload or extra-column band broadening. | Reduce the injection volume or the sample concentration. Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter. |
| Split Peaks | Partially clogged column frit or a void at the head of the column. | Reverse flush the column at a low flow rate. If the problem persists, replace the column. Ensure the sample is fully dissolved and filtered before injection. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound and its impurities?
A1: A good starting point for method development is a reversed-phase HPLC method. Based on methods for similar compounds, the following conditions can be used as a starting point:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Dilute in Mobile Phase A/B (50:50) |
Q2: How can I prevent the formation of the di-brominated impurity?
A2: The formation of 2,2-dibromo-1-(pyrimidin-4-yl)ethanone is typically a result of over-bromination. To minimize its formation, you should:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent (typically 1.05 to 1.1 equivalents).
-
Control Temperature: Perform the reaction at the recommended temperature. Higher temperatures can increase the rate of the second bromination.
-
Monitor the Reaction: Use TLC or HPLC to monitor the reaction and stop it as soon as the starting material is consumed.
Q3: Is this compound stable in solution?
A3: Alpha-bromoketones can be unstable, particularly in nucleophilic solvents or under basic conditions, leading to hydrolysis or other substitution reactions. For analytical purposes, it is best to prepare solutions fresh in a non-nucleophilic solvent (like acetonitrile) or an acidic mobile phase and analyze them promptly. For storage, it is recommended to keep the compound as a solid in a cool, dry, and dark place.
Experimental Protocols
Synthesis of this compound hydrobromide
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(pyrimidin-4-yl)ethanone (1.0 eq) in glacial acetic acid.
-
Bromination: To this solution, add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature. The color of the bromine should disappear as it reacts.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the starting material is consumed, the reaction mixture is cooled in an ice bath. The precipitated product, this compound hydrobromide, is collected by filtration.
-
Purification: The crude product is washed with cold diethyl ether to remove residual acetic acid and unreacted bromine. The product can be further purified by recrystallization if necessary.
HPLC Method for Impurity Profiling
This protocol provides a starting point for the analysis of the reaction mixture.
-
Sample Preparation: Accurately weigh a small amount of the crude reaction product and dissolve it in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Analysis: Inject 10 µL of the prepared sample and record the chromatogram. Identify the peaks by comparing their retention times with those of the starting material and, if available, impurity standards. For unknown peaks, collect fractions for further analysis by LC-MS or other spectroscopic techniques.
Validation & Comparative
Navigating Reactivity: A Comparative Analysis of 2-Bromo-1-(pyrimidin-4-yl)ethanone and 2-Chloro-1-(pyrimidin-4-yl)ethanone
For researchers and professionals in drug development, the choice between halogenated intermediates is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of 2-Bromo-1-(pyrimidin-4-yl)ethanone and 2-Chloro-1-(pyrimidin-4-yl)ethanone, two key building blocks in the synthesis of various heterocyclic compounds. By examining their performance in nucleophilic substitution reactions, supported by experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
At the heart of their chemical behavior lies the nature of the carbon-halogen bond at the α-position to the carbonyl group. In nucleophilic substitution reactions, the halogen acts as a leaving group. The reactivity of α-haloketones is largely governed by the stability of the departing halide ion. Consequently, the generally accepted trend for leaving group ability among halogens is I > Br > Cl > F. This is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. This principle suggests that this compound will be more reactive than its chloro counterpart in typical SN2 reactions.
Performance in Nucleophilic Substitution: A Quantitative Look
To illustrate the difference in reactivity, we can examine the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide. In a study focused on the synthesis of 2-aminothiazole derivatives as potential anti-tubercular agents, this compound was utilized as a key intermediate. The reaction with thiourea to form 2-amino-4-(pyrimidin-4-yl)thiazole proceeded efficiently, demonstrating the utility of the bromo-compound in constructing heterocyclic scaffolds.
The following table summarizes the expected and observed reactivity trends:
| Feature | This compound | 2-Chloro-1-(pyrimidin-4-yl)ethanone |
| Leaving Group Ability | Good (Br⁻ is a weaker base) | Moderate (Cl⁻ is a stronger base) |
| Reactivity in SN2 | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperature, shorter time) | More forcing (e.g., higher temperature, longer time) |
| Yields | Often higher in a given timeframe | Potentially lower under identical conditions |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of the parent ketone and its subsequent bromination to form the more reactive intermediate are presented below.
Synthesis of 1-(pyrimidin-4-yl)ethan-1-one
The precursor for both halogenated compounds can be synthesized from 4-methylpyrimidine.
Materials:
-
4-methylpyrimidine
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Water
-
Ethanol
Procedure:
-
To a suspension of 4-methylpyrimidine (5.0 g, 0.053 mol) in water (300 mL), add KMnO₄ (21 g, 0.132 mol) and KOH (20.8 g, 0.372 mol).
-
Heat the mixture at 75°C for 1.5 hours.
-
Cool the reaction to room temperature and add ethanol (300 mL) dropwise.
-
Filter the mixture to remove manganese dioxide.
-
The resulting filtrate containing the potassium salt of pyrimidine-4-carboxylic acid is used in the subsequent steps to generate 1-(pyrimidin-4-yl)ethan-1-one.
Synthesis of this compound
Materials:
-
1-(pyrimidin-4-yl)ethan-1-one
-
Acetic acid (AcOH)
-
Pyridinium bromide perbromide
Procedure: [1]
-
To a solution of 1-(pyrimidin-4-yl)ethan-1-one (0.30 g, 2.4 mmol) in acetic acid (10 mL), add pyridinium bromide perbromide (0.94 g, 2.9 mmol).[1]
-
Stir the mixture at room temperature for 48 hours.[1]
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate (30 mL) and wash with water (3 x 20 mL).[1]
-
Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude this compound.[1]
Hantzsch Thiazole Synthesis using this compound
This protocol illustrates a typical nucleophilic substitution reaction where the higher reactivity of the bromo-compound is advantageous.
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure: [1]
-
To a solution of this compound (1 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).[1]
-
Stir the mixture at 70°C.[1]
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC/MS).
-
After 2 hours, cool the reaction mixture to room temperature, which should result in the formation of a precipitate.[1]
-
Collect the precipitate by vacuum filtration and wash with acetone to yield 2-amino-4-(pyrimidin-4-yl)thiazole.[1]
Visualizing the Reaction Pathway and Workflow
To further clarify the processes discussed, the following diagrams illustrate the general reaction pathway for Hantzsch thiazole synthesis and a typical experimental workflow for comparing the reactivity of the two halo-ketones.
Conclusion
References
A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic alkylation of the pyrimidine core is a cornerstone in the synthesis of novel therapeutic agents. The introduction of alkyl groups can significantly modulate the pharmacological properties of pyrimidine derivatives, impacting their efficacy and specificity.[1][2] This guide provides an objective comparison of common alkylating agents used in pyrimidine synthesis, supported by experimental data, to inform the selection of optimal reagents and reaction conditions for achieving desired yields and regioselectivity.
Performance Comparison of Alkylating Agents
The choice of an alkylating agent is a critical decision that directly influences the outcome of pyrimidine synthesis. Factors such as the nature of the leaving group, the steric hindrance of the reactants, and the reaction conditions (including base, solvent, and temperature) all play a crucial role in determining the yield and the position of alkylation, toggling between N-alkylation and O-alkylation.[1] The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of different alkylating agents.
| Alkylating Agent | Pyrimidine Substrate | Reaction Type | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 87[1][2] |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 80[3] |
| Bromo-ethylacetate | Uracil | N1-Alkylation | AS@HTC | Acetonitrile | 12 | 80 | High |
| Propargyl bromide | Uracil | N1-Alkylation | AS@HTC | Acetonitrile | 12 | 80 | High |
| 5-Bromo enones | 4-(Trihalomethyl)pyrimidin-2(1H)-ones | N- or O-Alkylation | - | - | - | - | 60-95[4] |
AS@HTC: Ammonium sulfate coated Hydro-Thermal-Carbone
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the primary methods of pyrimidine alkylation.
N-Alkylation with Alkyl Halides (Heterogeneous Catalysis)
This protocol utilizes a heterogeneous catalyst for the selective N1-alkylation of uracil and its derivatives.[1]
Materials:
-
Pyrimidine substrate (e.g., uracil) (1.00 mmol)
-
Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)[1]
-
Hexamethyldisilazane (HMDS) (1.5 mL)[1]
-
Anhydrous acetonitrile (2.5 mL)[1]
-
Alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) (2.00 mmol)[1]
Procedure:
-
A mixture of the pyrimidine and the AS@HTC catalyst in HMDS is heated under reflux for 2 hours.[1]
-
After cooling, the resulting clear oil of the silylated pyrimidine is dissolved in anhydrous acetonitrile.[1]
-
Two equivalents of the alkylating agent are added to the solution.[1]
-
The reaction mixture is then stirred for 12 hours at 80 °C.[1]
-
Upon completion, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield the N1-alkylated pyrimidine.[1]
O-Alkylation with Alkyl Halides (Williamson Ether Synthesis)
This protocol describes a method for the selective O-alkylation of pyrimidinones, a variation of the Williamson ether synthesis.[5][6][7][8][9]
Materials:
-
6-Substituted pyrimidin-2(1H)-one (3 mmol)
-
Potassium carbonate (K₂CO₃) (3 mmol)[1]
-
Acetone (15 mL)
-
4-(Iodomethyl)pyrimidine (3 mmol) dissolved in acetone (5 mL)[1]
-
Dichloromethane (CH₂Cl₂) (20 mL)[1]
-
Anhydrous sodium sulfate (Na₂SO₄)[1]
Procedure:
-
To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one and potassium carbonate.[1]
-
Add 10 mL of acetone to the flask.
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine dissolved in 5 mL of acetone.[1]
-
The resulting mixture is heated to reflux and stirred for 30 minutes.
-
After this period, the solvent is removed under vacuum.
-
The residue is then dissolved in dichloromethane and washed twice with distilled water.[1]
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the O-alkylated product.[1]
N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the N-alkylation of pyrimidines under mild conditions, typically with inversion of stereochemistry at the alcohol carbon.[10][11][12]
Materials:
-
Pyrimidine substrate (1 eq.)
-
Alcohol (1.1 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)[13]
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)[13]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the pyrimidine substrate, alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD or DEAD dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Upon completion, the reaction mixture can be worked up by removing the solvent and purifying the residue by column chromatography to isolate the N-alkylated product.
Visualizing the Process and Impact
Diagrams generated using Graphviz provide clear visual representations of experimental workflows and the biological implications of pyrimidine alkylation.
Caption: General experimental workflow for pyrimidine alkylation.
Caption: Key factors influencing regioselectivity in pyrimidine alkylation.
Biological Significance and Signaling Pathways
Alkylated pyrimidine derivatives are prevalent in a vast array of biologically active molecules, including anticancer and antiviral agents.[2][14][15] Their mechanism of action often involves the modulation of key signaling pathways crucial for cell proliferation and survival. For instance, certain pyrimidine-based drugs have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are often dysregulated in cancer.[16][17]
Caption: Inhibition of a generic kinase signaling pathway by an alkylated pyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. francis-press.com [francis-press.com]
- 6. byjus.com [byjus.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. francis-press.com [francis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. wjarr.com [wjarr.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Constructing Heterocyclic Libraries: A Comparative Guide to the Efficacy of 2-Bromo-1-(pyrimidin-4-yl)ethanone
For researchers, scientists, and drug development professionals, the efficient synthesis of diverse heterocyclic libraries is a cornerstone of modern medicinal chemistry. Pyrimidine-containing scaffolds are of particular interest due to their prevalence in bioactive molecules. This guide provides an objective comparison of the efficacy of 2-bromo-1-(pyrimidin-4-yl)ethanone as a key building block for constructing such libraries, evaluating its performance against alternative synthetic strategies with supporting experimental data.
This compound is a versatile reagent for the synthesis of various heterocyclic systems, primarily through well-established reactions that leverage its reactive α-bromoketone moiety. Its utility is most prominently demonstrated in the construction of pyrimidinyl-substituted thiazoles and imidazoles, core structures in many pharmacologically active compounds.
Comparison of Synthetic Methodologies
The primary advantage of using this compound lies in its straightforward application in classical condensation reactions, such as the Hantzsch thiazole synthesis and the Radziszewski imidazole synthesis. These methods offer a reliable and often high-yielding route to the desired heterocyclic cores. However, the emergence of one-pot and multicomponent reactions presents compelling alternatives that can offer increased efficiency and reduced operational complexity.
Here, we compare the traditional Hantzsch synthesis using this compound for the preparation of 2-amino-4-(pyrimidin-4-yl)thiazole with a modern, one-pot three-component approach for the synthesis of a related pyrimidinone-linked thiazole.
Table 1: Comparison of Synthetic Routes to Pyrimidinyl-Thiazole Derivatives
| Feature | Hantzsch Thiazole Synthesis (Analogous) | One-Pot Pyrimidinone-Thiazole Synthesis |
| Starting Materials | 2-Bromo-1-(pyridin-2-yl)ethanone, Thiourea | Acetylacetone, Urea/Thiourea, Substituted Aldehyde, Bromine |
| Key Intermediate | Not applicable (direct cyclization) | 5-(2-bromoacetyl)-dihydropyrimidinone |
| Reaction Steps | 1 | 2 (in one pot) |
| Reaction Time | 2 hours[1] | Not specified |
| Yield | 56%[1] | High (not quantitatively specified)[2] |
| Complexity | Low | Moderate |
| Versatility | Moderate (variation in thiourea/thioamide) | High (variation in aldehyde, urea/thiourea, and subsequent reactions) |
Experimental Protocols
Key Experiment 1: Hantzsch Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole (Analogous to Pyrimidinyl Target)
This protocol is adapted from a known procedure for a closely related analog and serves as a representative method for the synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole.[1]
Materials:
-
2-Bromo-1-(pyridin-2-yl)ethanone (1 g, 5 mmol)
-
Thiourea (340 mg, 5.1 mmol)
-
Ethanol
Procedure:
-
To a solution of 2-bromo-1-(pyridin-2-yl)ethanone in ethanol, add thiourea.
-
Stir the reaction mixture at 70°C for 2 hours.
-
Monitor the reaction progress by LC/MS.
-
Upon completion, cool the mixture to room temperature to allow for precipitation.
-
Collect the precipitate by vacuum filtration and wash with acetone.
-
Dissolve the solid in 2 M NaOH and extract with ethyl acetate.
-
Combine the organic layers, dry over Na2SO4, and concentrate in vacuo to yield the product.
Key Experiment 2: One-Pot Synthesis of Pyrimidinone-Linked Thiazoles
This protocol outlines a modern, multicomponent approach to a related class of pyrimidinyl-thiazoles.[2]
Materials:
-
Acetylacetone
-
Urea or Thiourea
-
Substituted Aldehyde
-
Aqueous HCl
-
Ethanol
-
Acetic Acid
-
Bromine
-
Aromatic substituted thiourea
Procedure:
-
Biginelli Reaction: Synthesize dihydropyrimidinones by refluxing acetylacetone, urea/thiourea, and a substituted aldehyde in ethanol with an aqueous HCl catalyst.
-
Bromination: Subject the obtained dihydropyrimidinone to bromination in acetic acid to generate the 5-(2-bromoacetyl)-dihydropyrimidin-2(1H)-one derivative in situ.
-
Hantzsch Thiazole Synthesis: React the bromoacetyl intermediate with an aromatic substituted thiourea in absolute ethanol at 50°C to yield the final thiazole-linked dihydropyrimidinone.
-
Purify the product by recrystallization from methanol.
Visualizing Synthetic and Biological Pathways
The following diagrams illustrate the workflow for the Hantzsch thiazole synthesis and a relevant biological signaling pathway where pyrimidine-based thiazoles have shown inhibitory activity.
Caption: Workflow for the Hantzsch synthesis of a pyrimidinyl-thiazole.
Many pyrimidine-based heterocyclic compounds are developed as kinase inhibitors. For instance, derivatives of pyrimidinyl-thiazoles have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidinyl-thiazole derivative.[4][5]
Conclusion
This compound proves to be a valuable and straightforward precursor for the construction of pyrimidinyl-thiazole and -imidazole libraries via classical synthetic routes. The Hantzsch synthesis, for which an analogous protocol is provided, offers a reliable method with moderate to good yields.
For research endeavors prioritizing library diversity and atom economy, modern one-pot multicomponent reactions present a compelling alternative. While potentially more complex to optimize, they can offer streamlined workflows and access to a broader range of structural analogs from simple starting materials.
The choice of synthetic strategy will ultimately depend on the specific goals of the research program, including the desired level of library complexity, available resources, and the importance of operational simplicity versus overall efficiency. The data and protocols presented in this guide offer a solid foundation for making an informed decision.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation of 2-Bromo-1-(pyrimidin-4-yl)ethanone and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 2-Bromo-1-(pyrimidin-4-yl)ethanone and its derivatives. By presenting experimental data for analogous compounds, this guide serves as a valuable resource for the characterization of novel pyrimidine-based compounds, which are of significant interest in medicinal chemistry.
Experimental Protocols
A plausible synthetic route to this compound involves the α-bromination of a suitable precursor, 4-acetylpyrimidine. The following is a detailed experimental protocol based on established methods for the synthesis of α-bromoketones.
Synthesis of this compound
Materials:
-
4-Acetylpyrimidine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 4-acetylpyrimidine (1.0 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath, and a solution of bromine (1.05 eq) in glacial acetic acid is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is then carefully poured into ice-water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization:
The structure of the synthesized compound and its analogues is confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H and ¹³C NMR spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR spectroscopy: Spectra are recorded on an FT-IR spectrometer, and the samples are typically prepared as KBr pellets or thin films.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for this compound (predicted) and a selection of its structural analogues. These comparisons are crucial for the unambiguous identification and characterization of new derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Ar-H | -CH₂Br | Other Protons |
| This compound (Predicted) | 9.3 (s, 1H, H2), 8.9 (d, 1H, H6), 7.8 (d, 1H, H5) | 4.5 | |
| 2-Bromo-1-phenylethanone[1] | 7.4-8.0 (m, 5H) | 4.49 | |
| 2-Bromo-1-(4-chlorophenyl)ethanone[2] | 7.94 (d, 2H), 7.48 (d, 2H) | 4.42 | |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 8.04 (m, 2H), 7.18 (t, 2H) | 4.43 | |
| 2-Bromo-1-(pyridin-4-yl)ethanone[3] | 8.8 (d, 2H), 7.8 (d, 2H) | 4.5 | |
| 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone | 8.9 (d, 1H), 7.9 (d, 1H) | 4.6 |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Ar-C | -CH₂Br | Other Carbons |
| This compound (Predicted) | 191.0 | 158.0 (C2), 157.5 (C6), 150.0 (C4), 122.0 (C5) | 32.0 | |
| 2-Bromo-1-phenylethanone | 191.4 | 133.8, 133.6, 128.8, 128.7 | 31.0 | |
| 2-Bromo-1-(4-chlorophenyl)ethanone[2] | 190.2 | 140.5, 132.2, 130.3, 129.2 | 30.4 | |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 189.8 | 166.0 (d), 131.7 (d), 130.3 (d), 116.1 (d) | 30.5 | |
| 2-Bromo-1-(pyridin-4-yl)ethanone[3] | 191.2 | 151.0, 142.5, 121.8 | 31.5 | |
| 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone | 190.5 | 162.0, 158.5, 151.0, 123.0 | 31.8 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-Br Stretch | Ar C=C/C=N Stretch |
| This compound (Predicted) | 1705 | 680 | 1600, 1550, 1480 |
| 2-Bromo-1-phenylethanone[1] | 1695 | 690 | 1598, 1450 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 1690 | 685 | 1585, 1488 |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 1692 | 688 | 1595, 1505 |
| 2-Bromo-1-(pyridin-4-yl)ethanone | 1700 | 682 | 1605, 1560 |
| 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone | 1710 | 675 | 1580, 1540, 1470 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | [M]⁺ | [M+2]⁺ | Key Fragment Ions |
| This compound (Predicted) | 200/202 | 202/204 | 121 (M-Br), 94 (M-Br-CO), 78 (pyrimidine) |
| 2-Bromo-1-phenylethanone[1] | 198/200 | 200/202 | 105 (M-Br), 77 (phenyl) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 232/234/236 | 234/236/238 | 139/141 (M-Br), 111/113 (4-chlorophenyl) |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 216/218 | 218/220 | 123 (M-Br), 95 (4-fluorophenyl) |
| 2-Bromo-1-(pyridin-4-yl)ethanone[3] | 199/201 | 201/203 | 120 (M-Br), 78 (pyridine) |
| 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone | 234/236/238 | 236/238/240 | 155/157 (M-Br), 112/114 (2-chloropyrimidine) |
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathway and the general workflow for the spectroscopic analysis of this compound derivatives.
Caption: Proposed synthesis of this compound.
Caption: General workflow for spectroscopic structure confirmation.
References
Comparative Analysis of Pyrimidine-Thiazole Derivatives: A Crystallographic Perspective
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of synthesized compounds is paramount. X-ray crystallography provides definitive insights into molecular geometry, which is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative overview of the crystallographic data for pyrimidine-thiazole derivatives, compounds of significant interest in medicinal chemistry.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a representative 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative, providing a baseline for comparison with newly synthesized compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-(2,4-diethyl-1,3-thiazol-5-yl)-N-(3-methylphenyl)pyrimidin-2-amine | C₂₃H₂₃N₅S | Triclinic | P-1 | 7.886(2) | 9.576(3) | 13.531(4) | 86.590(9) | 81.657(7) | 85.926(8) | 1007.2(5) | 2 |
Table 1: Crystallographic data for a representative 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative.[5]
Key Structural Features:
In the crystal structure of 4-(2,4-diethyl-1,3-thiazol-5-yl)-N-(3-methylphenyl)pyrimidin-2-amine, the thiazole and pyrimidine rings are nearly coplanar, with a dihedral angle of 4.02 (9)°.[5] The aniline ring is oriented at a significant angle to this plane.[5] Intermolecular N—H···N hydrogen bonds link molecules into centrosymmetric dimers.[5] Such structural details are vital for understanding how these molecules interact with biological targets.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis of pyrimidine-thiazole derivatives.
Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
A common synthetic route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[6][7][8][9]
-
Reaction Setup: To a solution of the appropriate α-bromoketone (e.g., 2-bromo-1-(pyridin-2-yl)ethanone) in ethanol, add an equimolar amount of thiourea.[10]
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 70°C) for a specified period (e.g., 2 hours).[10]
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product. The precipitate can be collected by filtration, washed, and then purified, for instance, by recrystallization or column chromatography.[10][11]
General Synthesis of 2-Anilino-4-(thiazol-5-yl)pyrimidines
The synthesis of more complex derivatives often involves a multi-step process.
-
Thiazole Ring Formation: Synthesize a substituted thiazole intermediate, for example, by reacting an α-haloketone with a substituted thiourea.[1]
-
Pyrimidine Ring Construction: Condense the thiazole intermediate with a substituted guanidine in the presence of a suitable base and solvent. Microwave-assisted synthesis can often improve yields and reduce reaction times.[1]
-
Purification: The final product is typically purified using chromatographic techniques to achieve high purity.[1]
Synthesis and Crystallization Workflow
The following diagram illustrates a general workflow for the synthesis and crystallographic analysis of pyrimidine-thiazole derivatives.
Alternative Approaches and Considerations
For compounds that are difficult to crystallize, or for a more rapid initial structural assessment, alternative techniques can be employed.
-
Powder X-ray Diffraction (PXRD): While not providing the atomic resolution of single-crystal X-ray diffraction, PXRD can confirm the crystalline nature of a bulk sample and identify different polymorphs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide significant information about the connectivity and spatial proximity of atoms in a molecule, aiding in structure elucidation in solution.
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometry of molecules, which can then be compared with experimental data.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure activity relationship, and anticancer activities -ORCA [orca.cardiff.ac.uk]
- 5. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. synarchive.com [synarchive.com]
- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Novel Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[1][2][3] This guide provides a comparative analysis of recently developed pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in the field of drug discovery.[4][5][6]
Comparative Anticancer Activity of Pyrimidine Derivatives
Novel pyrimidine compounds have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxicity against a range of human cancer cell lines.[4][5][7] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as topoisomerase II or protein kinases.[5][7]
Below is a summary of the in vitro cytotoxic activity (IC50 values in µM) of selected novel pyrimidine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 5c | MCF-7 (Breast) | 1.573 ± 0.020 | - | - | [8] |
| Compound 5g | MCF-7 (Breast) | 3.698 ± 0.056 | - | - | [8] |
| Compound 7 | HT29 (Colon) | Potent | Doxorubicin | - | [9] |
| Compound 7 | MCF-7 (Breast) | Potent | Doxorubicin | - | [9] |
| Compound 12 | HCT116 (Colon) | Most Potent | - | - | [4] |
| Compound 13 | HCT116 (Colon) | Most Potent | - | - | [4] |
| Compound 17 | HeLa (Cervical) | Comparable to Palbociclib | Palbociclib | - | [5] |
| Compound 20 | HCT-116 (Colon) | Superior to Doxorubicin | Doxorubicin | - | [5] |
| Compound 2d | A549 (Lung) | Strongest Cytotoxic Effects | Silibinin | - | [10] |
| Indolyl-pyrimidine hybrid | MCF-7 (Breast) | 5.1 | 5-FU / Erlotinib | - | [11] |
| Indolyl-pyrimidine hybrid | HepG2 (Liver) | 5.02 | 5-FU / Erlotinib | - | [11] |
| Indolyl-pyrimidine hybrid | HCT-116 (Colon) | 6.6 | 5-FU / Erlotinib | - | [11] |
Comparative Antimicrobial Activity of Pyrimidine Derivatives
The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[9][12][13]
The following table summarizes the minimum inhibitory concentration (MIC in µg/mL or µmol/L) of selected pyrimidine compounds against various microbial strains. Lower MIC values indicate stronger antimicrobial activity.
| Compound ID | Microbial Strain | MIC | Reference Compound | MIC | Source |
| Compound 2 | B. subtilis | Twice the activity of Ampicillin | Ampicillin | - | [9] |
| Compound 2 | M. Luteus | Same activity as Ampicillin | Ampicillin | - | [9] |
| Compound 2 | P. aeruginosa | Same activity as Ampicillin | Ampicillin | - | [9] |
| Compound 7c | S. aureus 4220 | 2.4 µmol/L | - | - | [12] |
| Compound 7c | E. coli 1924 | 2.4 µmol/L | - | - | [12] |
| Compound 7c | C. albicans 7535 | 2.4 µmol/L | - | - | [12] |
| Indolyl-pyrimidine derivatives | S. aureus | Potent | Penicillin | - | [11] |
| Indolyl-pyrimidine derivatives | B. cereus | Potent | Penicillin | - | [11] |
| Indolyl-pyrimidine derivatives | E. coli | Potent | Penicillin | - | [11] |
Comparative Anti-inflammatory Activity of Pyrimidine Derivatives
Inflammation is a key pathological feature of many chronic diseases. Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[14][15][16]
The table below presents the in vitro COX-2 inhibitory activity (IC50 in µmol) and in vivo anti-inflammatory effects of selected pyrimidine compounds.
| Compound ID | Assay | Result | Reference Compound | Result | Source |
| Derivative 5 | COX-2 Inhibition (in vitro) | IC50 = 0.04 ± 0.09 µmol | Celecoxib | IC50 = 0.04 ± 0.01 µmol | [14] |
| Derivative 6 | COX-2 Inhibition (in vitro) | IC50 = 0.04 ± 0.02 µmol | Celecoxib | IC50 = 0.04 ± 0.01 µmol | [14] |
| Compound 2c | Carrageenan-induced rat paw edema | Statistically significant inhibition | Ibuprofen | - | [17] |
| Compound 3c | Carrageenan-induced rat paw edema | Statistically significant inhibition | Ibuprofen | - | [17] |
| Compound 4b | Carrageenan-induced rat paw edema | Statistically significant inhibition | Ibuprofen | - | [17] |
| Compound 5b | Carrageenan-induced rat paw edema | Statistically significant inhibition | Ibuprofen | - | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrimidine compounds and a positive control (e.g., Doxorubicin) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test pyrimidine compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Divide rats into groups: a control group, a standard group (e.g., treated with Ibuprofen), and test groups (treated with pyrimidine compounds).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Visualizing Biological Screening and Mechanisms
To better understand the experimental processes and the underlying mechanisms of action, the following diagrams have been generated.
Caption: General workflow for the screening of novel pyrimidine compounds.
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Caption: Simplified inflammatory cascade and the role of COX-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 11. wjarr.com [wjarr.com]
- 12. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
In-Vitro Performance of Novel Pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinase inhibitors derived from the 2-Bromo-1-(pyrimidin-4-yl)ethanone scaffold. The in-vitro performance of these novel compounds is evaluated against established kinase inhibitors, Dasatinib and Sunitinib, offering a benchmark for their potential therapeutic efficacy. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes relevant biological pathways and workflows to support further research and development in oncology.
Comparative Analysis of Kinase Inhibitor Potency
The following tables present a summary of the in-vitro inhibitory activities (IC50 values) of selected pyrimidine-based compounds against various kinases. IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower IC50 values are indicative of higher potency. The data presented is compiled from multiple studies, and direct comparison should be approached with consideration for potential variations in experimental conditions.
Table 1: Inhibitory Activity against Bcr-Abl Kinase
| Compound ID | Scaffold | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 7l | Phenyl-amino-pyrimidine | 650 | Dasatinib | <0.37 - 7 |
| Compound 14 | Bromo-pyrimidine analogue | 12 | ||
| Compound 15 | Bromo-pyrimidine analogue | 12 | ||
| DMP11 | PROTAC with pyrimidine ring | 0.261 (K562 cells) |
Note: The IC50 values for Dasatinib can vary based on the specific assay conditions and the form of the Abl kinase used (e.g., c-Abl, Bcr-Abl).[1][2][3][4][5]
Table 2: Inhibitory Activity against ROS1 Kinase
| Compound ID | Scaffold | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound Series 4a-f, 5a-f, 6a-f, 7a-f | Pyrimidin-4-yl-ethanol/ethanone | Micromolar range | Crizotinib | Not explicitly provided in the same study for direct comparison |
Note: The referenced study on pyrimidine-4-yl-ethanol and ethanone derivatives reported ROS1 kinase inhibitory activity in the micromolar range but did not provide specific IC50 values for each compound in the abstract.[6]
Table 3: Inhibitory Activity of Reference Compounds against Various Kinases
| Compound | Target Kinase | IC50 (nM) |
| Dasatinib | Bcr-Abl | <1 - 7 |
| Src | <0.25 - 0.5 | |
| c-Kit | <30 | |
| PDGFRβ | <30 | |
| Sunitinib | VEGFR2 (Flk-1) | 80 |
| PDGFRβ | 2 | |
| c-Kit | ~10-80 | |
| FLT3 | 30-50 |
Note: IC50 values are compiled from various sources and may differ based on the specific assay conditions.[1][7][8][9][10][11]
Experimental Protocols
Detailed methodologies for key in-vitro assays are provided below to ensure reproducibility and facilitate the evaluation of novel kinase inhibitors.
In-Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound at various concentrations in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA).
-
Initiate the reaction by adding the kinase or ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[12][13][14][15][16]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating:
-
Seed cancer cell lines (e.g., K562 for Bcr-Abl) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of kinase signaling pathways.
-
Cell Treatment and Lysis:
-
Treat cells with the kinase inhibitor at a specific concentration and for a defined time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
The intensity of the bands corresponds to the level of protein phosphorylation.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β-actin or GAPDH).[21][22][23][24]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by the described inhibitors and a typical experimental workflow for their in-vitro evaluation.
Caption: Bcr-Abl signaling pathway and the point of inhibition.
References
- 1. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. carnabio.com [carnabio.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Bromo-1-(pyrimidin-4-yl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of heterocyclic compounds synthesized from 2-bromo-1-(pyrimidin-4-yl)ethanone. This key starting material serves as a versatile scaffold for the development of novel compounds with potential therapeutic applications, particularly in the realms of oncology and infectious diseases. This document summarizes key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and biological mechanisms to facilitate further research and drug development efforts.
Introduction to this compound as a Synthetic Precursor
This compound is a valuable building block in medicinal chemistry. Its reactive α-bromoketone moiety readily participates in cyclization reactions with various nucleophiles, most notably thioamides and thioureas, to yield a diverse array of thiazole-containing heterocycles. The pyrimidine ring itself is a well-established pharmacophore present in numerous approved drugs, contributing to interactions with various biological targets. The combination of the pyrimidine and a newly formed heterocyclic ring, such as thiazole, offers a promising strategy for the discovery of novel bioactive molecules.
Synthesis of Thiazole and Thiazolo[4,5-d]pyrimidine Analogs
The primary application of this compound in the surveyed literature is in the Hantzsch thiazole synthesis and related cyclization reactions. These reactions provide a straightforward entry into pyrimidinyl-thiazole and thiazolo[4,5-d]pyrimidine scaffolds.
General Synthetic Pathway
The general synthetic route involves the condensation of this compound with a sulfur-containing nucleophile. The pathway can be generalized as follows:
Caption: General synthetic routes to pyrimidinyl-thiazole and thiazolo[4,5-d]pyrimidine analogs.
Structure-Activity Relationship (SAR) Analysis: Anticancer Activity
Several studies have explored the anticancer potential of thiazole and thiazolo[4,5-d]pyrimidine derivatives synthesized from this compound and its precursors. The following sections compare the SAR of different analog series.
Thiazolo[4,5-d]pyrimidine Derivatives
A study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed key structural features influencing anticancer activity.
Table 1: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | R Group (at position 3) | Modification (at position 7) | Mean Growth Percent (%)* | Key Finding |
| 2b | Phenyl | =O | 80-106 (low activity) | 7-oxo derivatives generally show low activity.[1] |
| 3b | Phenyl | -Cl | 29.51 (high activity) | Substitution with chlorine at the 7-position significantly enhances anticancer activity.[1] |
| 4b | Phenyl | -NH2 | Inactive | Amino substitution at the 7-position leads to loss of activity.[1] |
| 4c | Cyclohexyl | -NH2 | Inactive | Confirms that amino substitution at the 7-position is detrimental to activity.[1] |
*NCI-60 screen at a single 10 µM dose. A lower percentage indicates higher growth inhibition.
SAR Summary for Thiazolo[4,5-d]pyrimidines:
-
Position 7 is critical for activity: The nature of the substituent at the 7-position of the thiazolo[4,5-d]pyrimidine core is a major determinant of anticancer activity.
-
Halogenation is beneficial: Replacement of the 7-oxo group with a chlorine atom leads to a significant increase in antiproliferative activity.[1]
-
Amino substitution is detrimental: The introduction of an amino group at the 7-position results in a loss of anticancer activity.[1]
Pyridine-Thiazole Hybrid Molecules
Another line of research focused on pyridine-thiazole hybrid molecules, where the pyrimidine is replaced by a pyridine ring, but the core thiazole synthesis from an α-bromoketone remains relevant.
Table 2: Cytotoxicity of Pyridine-Thiazole Hybrid Molecules
| Compound ID | Structure Description | Cell Line | IC50 (µM) | Selectivity |
| 3 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 | 0.57 | High |
| 3 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | Normal | >50 | - |
| 4 | 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | NCI-60 panel | - | Broad-spectrum activity |
SAR Summary for Pyridine-Thiazole Hybrids:
-
High Potency and Selectivity: Certain pyridine-thiazole derivatives exhibit potent and selective anticancer activity against leukemia cell lines.[2]
-
Potential Mechanism of Action: The mechanism of action for some of these compounds may involve the induction of genetic instability in tumor cells.[2]
Structure-Activity Relationship (SAR) Analysis: Antimicrobial Activity
Derivatives of thiazoles synthesized from related α-bromoketones have also been evaluated for their antimicrobial properties.
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound Series | General Structure | Activity Spectrum | Key Finding |
| Dithiazoles | Two linked thiazole rings | Bacteria and Fungi | Dithiazole and trithiazole derivatives showed high activity, in some cases exceeding standard antibiotics.[3] |
| Trithiazoles | Three linked thiazole rings | Bacteria and Fungi | The presence of multiple thiazole rings appears to be beneficial for antimicrobial activity.[3] |
Experimental Protocols
General Procedure for the Synthesis of Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives (e.g., 2a-e)[3]
A mixture of the appropriate 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile (10 mmol) and trifluoroacetic anhydride (20 mL) is heated at reflux with stirring for 4 hours. The mixture is then allowed to stand at room temperature overnight. The resulting precipitate is collected by filtration and recrystallized from a suitable solvent like toluene.
General Procedure for the Synthesis of 7-Chloro-thiazolo[4,5-d]pyrimidine Derivatives (e.g., 3a-e)[3]
A suspension of the corresponding 7-oxo-thiazolo[4,5-d]pyrimidine (10 mmol) in phosphoryl chloride (10 mL) is refluxed for 4-6 hours. The excess phosphoryl chloride is removed under reduced pressure. The residue is then poured into crushed ice and the resulting solid is filtered, washed with water, and recrystallized.
In Vitro Anticancer Activity Assay (NCI-60 Screen)[3]
The anticancer activity of the synthesized compounds is evaluated at the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. Initially, the compounds are tested at a single concentration of 10 µM. The cell lines are inoculated on a microtiter plate and preincubated for 48 hours. The results are reported as the percentage of growth of the treated cells compared to untreated control cells. Compounds showing significant growth inhibition are further evaluated in a five-dose assay.
In Vitro Antimicrobial Activity Assay[3]
The antimicrobial activity of the compounds is determined using the agar well diffusion method. Muller-Hinton agar is used for bacteria and Sabouraud Dextrose agar for fungi. The microbial suspension is spread over the agar plates. Wells are created in the agar and filled with a solution of the test compound. The plates are incubated and the diameter of the inhibition zone is measured.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many of these novel compounds are still under investigation. However, some studies provide initial insights.
Caption: A conceptual diagram illustrating the potential mechanism of action of pyrimidinyl-thiazole analogs.
For some pyridine-thiazole hybrids, the mechanism is suggested to involve the induction of genetic instability.[2] For other pyrimidine derivatives, the anticancer effects are mediated through the inhibition of various kinases involved in cell cycle regulation and signal transduction.
Conclusion and Future Directions
The derivatization of this compound into thiazole and thiazolo[4,5-d]pyrimidine analogs represents a fruitful area of research for the discovery of new anticancer and antimicrobial agents. The structure-activity relationship studies, although preliminary in some cases, have highlighted key structural modifications that significantly impact biological activity.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader and more systematic library of analogs to build more comprehensive SAR models.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In vivo evaluation: Assessing the efficacy and pharmacokinetic properties of lead compounds in animal models.
This comparative guide serves as a valuable resource for researchers in the field, providing a consolidated overview of the current state of knowledge and highlighting promising avenues for future drug discovery efforts based on the this compound scaffold.
References
A Comparative Guide to the Synthetic Utility of Substituted Bromoketones
For Researchers, Scientists, and Drug Development Professionals
Substituted α-bromoketones are a cornerstone in synthetic organic chemistry, serving as versatile building blocks for a wide array of molecular architectures, particularly in the realm of heterocyclic chemistry and drug development. Their reactivity, governed by the electrophilic nature of the carbon bearing the bromine atom and the adjacent carbonyl group, allows for a diverse range of transformations. This guide provides an objective comparison of the synthetic utility of commonly employed substituted bromoketones, supported by experimental data, detailed protocols, and a visual representation of a key synthetic pathway.
Comparative Performance in Key Synthetic Transformations
The utility of a given α-bromoketone is highly dependent on its structure and the specific reaction conditions. The following table summarizes the performance of representative substituted bromoketones in several synthetically important reactions, with yields indicating the efficiency of the transformation.
| α-Bromoketone | Reaction Type | Product Type | Reagents | Yield (%) | Reference |
| Phenacyl bromide | Hantzsch Thiazole Synthesis | 2-Amino-4-phenylthiazole | Thiourea, Methanol | 99% | [1] |
| Imidazole Synthesis | 2,4-Disubstituted Imidazoles | Amidines, K₂CO₃, THF/H₂O | Good to Excellent | [2] | |
| Oxazole Synthesis | 2,5-Diphenyloxazole | Benzylamine, I₂, K₂CO₃, DMF | 46% | [3] | |
| Quinoxaline Synthesis | 2-Phenylquinoxaline | o-Phenylenediamine, Pyridine, THF | 85-92% | [4] | |
| p-Bromophenacyl bromide | Hantzsch Thiazole Synthesis | 2-Amino-4-(4-bromophenyl)thiazole | Thiourea, Bu₄NPF₆, Methanol | Excellent | [5] |
| Bromoacetone | Hantzsch Thiazole Synthesis | 2-Amino-4-methylthiazole | Thiourea | High | |
| 3-Bromobutan-2-one | Favorskii Rearrangement | 2-Methylpropanoic acid | Alkali | Major Product | [6] |
| 2-Bromocyclohexanone | Favorskii Rearrangement | Methyl cyclopentanecarboxylate | Sodium methoxide, Diethyl ether | 78% | [7] |
| Hantzsch Thiazole Synthesis | 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole | Thiourea, Ethanol | High | [8] |
Experimental Protocols
Detailed methodologies for key synthetic transformations utilizing substituted bromoketones are provided below.
Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of a thiazole derivative from phenacyl bromide and thiourea.
Materials:
-
Phenacyl bromide (2-bromoacetophenone)
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Stir bar
-
Scintillation vial (20 mL)
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Allow the solid to air dry to obtain the 2-amino-4-phenylthiazole product.[1]
Favorskii Rearrangement: Synthesis of Methyl Cyclopentanecarboxylate
This protocol details the ring contraction of 2-bromocyclohexanone to a cyclopentane derivative.
Materials:
-
2-Bromocyclohexanone
-
Sodium metal
-
Anhydrous Methanol
-
Anhydrous Diethyl ether
-
Saturated aqueous Ammonium Chloride solution
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Cannula
-
Oil bath
Procedure:
-
Prepare a fresh solution of sodium methoxide by reacting sodium (2.2 equivalents) with anhydrous methanol in a round-bottom flask at 0°C under an inert atmosphere (e.g., Argon). Stir until all the sodium has reacted.
-
In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
-
Transfer the 2-bromocyclohexanone solution to the freshly prepared sodium methoxide solution at 0°C via cannula, which will result in the formation of a white slurry.
-
Allow the reaction mixture to warm to room temperature.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 55°C. Stir the mixture vigorously for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.
-
Dilute the mixture with diethyl ether and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude product. Purify by flash chromatography to yield methyl cyclopentanecarboxylate.[2][7]
Quinoxaline Synthesis: Synthesis of 2-Phenylquinoxaline
This protocol outlines the synthesis of a quinoxaline from phenacyl bromide and o-phenylenediamine.
Materials:
-
Phenacyl bromide
-
o-Phenylenediamine
-
Pyridine
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of o-phenylenediamine and phenacyl bromide in tetrahydrofuran at room temperature.
-
Add a catalytic amount of pyridine to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2 to 3 hours.
-
Upon completion, the product can be isolated and purified by standard techniques such as crystallization or column chromatography to yield 2-phenylquinoxaline.[4]
Visualizing a Key Synthetic Pathway: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings, which are important structural motifs in many pharmaceutical agents. The following diagram illustrates the key steps in this reaction pathway.
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Conclusion
Substituted α-bromoketones are indispensable tools in modern organic synthesis, offering access to a vast chemical space of complex molecules and heterocyclic systems. The choice of a specific bromoketone substrate is critical and should be guided by the desired product, with careful consideration of the reaction conditions to optimize yields. As demonstrated, phenacyl bromide and its derivatives are excellent precursors for a variety of aromatic heterocycles, while cyclic and acyclic aliphatic bromoketones are valuable for transformations such as the Favorskii rearrangement and the synthesis of saturated or partially saturated ring systems. The provided data and protocols serve as a valuable resource for researchers in the rational design and execution of synthetic strategies involving these powerful intermediates.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole: Hantzsch Reaction vs. Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthetic route to 2-amino-4-(pyrimidin-4-yl)thiazole and its derivatives, starting from 2-Bromo-1-(pyrimidin-4-yl)ethanone. We present a comparative analysis of the traditional Hantzsch thiazole synthesis with alternative, modern methodologies, supported by experimental data to inform decisions in chemical synthesis and drug development.
At a Glance: Synthetic Route Comparison
The synthesis of the 2-amino-4-(pyrimidin-4-yl)thiazole scaffold is pivotal for accessing a class of compounds with significant therapeutic potential, including kinase inhibitors and antimicrobial agents. The classical Hantzsch synthesis remains a cornerstone for this transformation. However, advancements in synthetic methodology offer alternative routes that may provide advantages in terms of efficiency, environmental impact, and ease of execution.
| Synthetic Method | Key Features | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Hantzsch Thiazole Synthesis | Reaction of an α-haloketone with a thioamide or thiourea. | ~50-70%[1] | 2-12 hours[1][2] | Well-established, reliable, broad substrate scope. | Often requires elevated temperatures and purification. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Good to excellent[3][4] | 5-15 minutes[3] | Drastically reduced reaction times, often higher yields. | Requires specialized microwave reactor. |
| One-Pot, Multi-Component Synthesis | Combines multiple reaction steps into a single operation. | Good to excellent[2][5] | Varies (can be rapid) | Increased efficiency, reduced waste, simplified procedure. | Optimization can be complex. |
The Foundational Route: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a reliable and widely employed method for the construction of thiazole rings.[6] It involves the cyclocondensation of an α-haloketone, in this case, this compound, with a thioamide, typically thiourea, to yield the desired 2-aminothiazole derivative.
Experimental Protocol: Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole
This protocol is based on established procedures for similar heterocyclic syntheses.[1]
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) and thiourea (1.05 equivalents) in absolute ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
For further purification, the crude product can be recrystallized from ethanol.
A similar synthesis of 2-amino-4-(pyridin-2-yl)thiazole from 2-bromo-1-(pyridin-2-yl)ethanone and thiourea in ethanol at 70°C for 2 hours yielded the product in 56% yield.[1]
Alternative Synthetic Strategies
To enhance efficiency and align with green chemistry principles, several alternative methods for the synthesis of 2-aminothiazole derivatives have been developed.
Microwave-Assisted Hantzsch Synthesis
Microwave irradiation can significantly accelerate the Hantzsch reaction, often leading to higher yields in a fraction of the time.[3][4]
Experimental Protocol: Microwave-Assisted Synthesis
This generalized protocol is adapted from microwave-assisted syntheses of 2-aminothiazoles.[3]
Materials:
-
This compound
-
Thiourea
-
Ethanol (or a suitable solvent)
Procedure:
-
In a microwave-safe vessel, combine this compound (1 equivalent), thiourea (1.2 equivalents), and a minimal amount of ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 170 W) for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and pour the contents over crushed ice to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.
One-Pot, Multi-Component Synthesis
One-pot syntheses streamline the synthetic process by combining multiple steps in a single reaction vessel, which can improve overall efficiency and reduce waste.[2][5] A one-pot approach to a pyrimidinone-linked thiazole involved the reaction of a bromoacetyl-dihydropyrimidinone with a substituted thiourea in absolute ethanol at 50 °C.[6]
Conceptual One-Pot Protocol for 2-Amino-4-(pyrimidin-4-yl)thiazole
This conceptual protocol is based on the synthesis of related thiazole derivatives.[5]
Materials:
-
4-Acetylpyrimidine (or a precursor)
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Thiourea
-
Suitable solvent (e.g., Ethanol:Water mixture)
-
Catalyst (optional, e.g., NiFe2O4 nanoparticles)
Procedure:
-
To a solution of the starting pyrimidine derivative in a suitable solvent, add the brominating agent and stir until the formation of the α-bromoketone intermediate is complete (monitored by TLC).
-
To this mixture, add thiourea and a catalyst (if used).
-
Heat the reaction mixture (e.g., to 75 °C) for 45-60 minutes.
-
Upon completion, cool the mixture, and isolate the product by filtration and washing.
Biological Significance and Signaling Pathways
Derivatives of 2-amino-4-(pyrimidin-4-yl)thiazole are of significant interest in drug discovery due to their ability to modulate key biological pathways implicated in diseases such as cancer.
Inhibition of the MEK/ERK Signaling Pathway
The MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, including colorectal cancer.[7][8] Certain pyrimidine-thiazole derivatives have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and induction of apoptosis.[7]
Caption: Inhibition of the MEK/ERK signaling pathway by a pyrimidine-thiazole derivative.
Inhibition of BCR-ABL Kinase
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[9][10] Imatinib, a landmark drug for CML, is a (phenylamino)pyrimidine derivative. Novel pyrimidine-thiazole compounds have been designed as BCR-ABL inhibitors to overcome drug resistance.[11][12]
Caption: Inhibition of the BCR-ABL signaling pathway by a pyrimidine-thiazole derivative.
Conclusion
The synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole via the Hantzsch reaction using this compound is a well-validated and robust method. For researchers seeking to optimize this process, microwave-assisted synthesis offers a significant reduction in reaction time, while one-pot procedures can enhance overall efficiency. The choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and desired throughput. The potent biological activity of the resulting pyrimidine-thiazole scaffold in modulating key signaling pathways underscores the importance of efficient and versatile synthetic access to these valuable compounds.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jusst.org [jusst.org]
- 4. researchgate.net [researchgate.net]
- 5. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized Compounds: NMR vs. Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental data. Two of the most common and powerful techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for a given application.
At a Glance: NMR vs. Elemental Analysis
| Parameter | Quantitative NMR (qNMR) | Elemental Analysis (EA) |
| Principle | Measures the signal intensity of specific nuclei (commonly ¹H), which is directly proportional to the number of those nuclei in the sample.[1][2] | Involves the combustion of the sample and quantification of the resulting gases (e.g., CO₂, H₂O, N₂) to determine the mass percentages of C, H, N, and other elements.[3][4] |
| Information Provided | Provides quantitative purity, structural information, and detection of impurities (including isomers and residual solvents).[5][6] | Provides the elemental composition of the sample as a percentage by mass.[3] |
| Purity Determination | Purity is calculated by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[7][8] | Purity is inferred by comparing the experimentally determined elemental composition to the theoretical values for the expected molecular formula.[9] |
| Sample Requirement | Typically 2-20 mg, non-destructive.[10] | Typically 2-5 mg, destructive.[11] |
| Accuracy | High, with errors often less than 1%.[1] | Generally accepted deviation is within ±0.4% of the theoretical value.[12] |
| Throughput | Relatively fast, especially with modern automation. | Can be slower due to sample preparation and analysis time. |
| Cost | High initial instrument cost, but lower per-sample cost for routine analysis. | Lower initial instrument cost, but can have higher per-sample costs if outsourced. |
| Strengths | - Provides structural confirmation and purity in a single experiment.[6]- Can identify and quantify a wide range of impurities, including those structurally similar to the analyte.[5]- Non-destructive.[6] | - Direct measurement of elemental composition.- Well-established and widely accepted method.[3] |
| Weaknesses | - Requires soluble samples.- Signal overlap can complicate quantification in complex mixtures.[13]- Requires a high-purity internal standard. | - Does not provide structural information.[5]- Insensitive to impurities with the same elemental composition (e.g., isomers).[13]- Can be affected by inorganic impurities and residual solvents that alter the elemental composition.[13] |
Experimental Data: A Comparative Case Study
To illustrate the application of both techniques, consider a synthesized sample of a hypothetical compound, "Compound X" (C₁₀H₁₂N₂O₂), with a molecular weight of 208.22 g/mol .
Quantitative NMR (qNMR) Analysis
A known mass of Compound X and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is recorded with parameters optimized for quantitative analysis.
Table 1: qNMR Purity Calculation for Compound X
| Parameter | Analyte (Compound X) | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.50 | 5.25 |
| Molecular Weight ( g/mol ) | 208.22 | 116.07 |
| Purity of Standard (%) | - | 99.9 |
| Number of Protons (for integrated signal) | 2 | 2 |
| Integral Value | 1.00 | 0.95 |
| Calculated Purity (%) | 98.7 | - |
The purity of Compound X is calculated using the following formula[7]:
Purity_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
Elemental Analysis (EA)
A small, precisely weighed sample of Compound X is combusted in an elemental analyzer. The resulting gases are quantified to determine the percentage of carbon, hydrogen, and nitrogen.
Table 2: Elemental Analysis Results for Compound X
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 57.68 | 57.45 | -0.23 |
| Hydrogen (H) | 5.81 | 5.89 | +0.08 |
| Nitrogen (N) | 13.45 | 13.38 | -0.07 |
The experimental values fall within the generally accepted tolerance of ±0.4% from the theoretical values, indicating a high degree of purity.[12]
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.[7]
-
Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumental Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Set the pulse angle to 90°.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery. A D1 of 30 seconds is often sufficient for small molecules.
-
Acquire a sufficient number of scans (e.g., 8-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[7]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the formula provided above.[7]
-
Elemental Analysis (CHN)
-
Sample Preparation:
-
Ensure the sample is homogenous and dry.
-
Accurately weigh 2-5 mg of the sample into a tin or silver capsule using a microbalance.[11]
-
-
Instrumental Analysis:
-
The sample is introduced into a combustion furnace heated to approximately 900-1000°C in an oxygen-rich environment.[14]
-
The combustion products (CO₂, H₂O, and Nₓ) are swept by a helium carrier gas through a reduction furnace containing copper to convert nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).[15]
-
-
Data Analysis:
-
The instrument software calculates the mass of each element based on the detector response and the initial sample weight.
-
The results are reported as the weight percentage of each element.
-
Compare the experimental percentages to the theoretical values calculated from the molecular formula of the compound.
-
Workflow for Purity Assessment
The following diagram illustrates the decision-making process and workflow for assessing the purity of a synthesized compound using NMR and elemental analysis.
Conclusion
Both quantitative NMR and elemental analysis are indispensable tools for the purity assessment of synthesized compounds. qNMR offers the significant advantage of providing structural information alongside quantitative purity, making it a highly efficient and informative technique.[6] Elemental analysis, on the other hand, provides a direct and robust measure of elemental composition, serving as an excellent orthogonal method to validate purity.[3] For a comprehensive and reliable determination of a compound's purity, it is often recommended to utilize both techniques to leverage their complementary strengths. This dual-pronged approach ensures a high degree of confidence in the quality of the synthesized material, which is paramount for subsequent research and development activities.
References
- 1. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. infinitalab.com [infinitalab.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. measurlabs.com [measurlabs.com]
Bioisosteric Replacement of the Pyrimidine Ring in 2-Bromo-1-(pyrimidin-4-yl)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including a significant number of FDA-approved kinase inhibitors.[1] The strategic replacement of this core, known as bioisosteric replacement, is a key tactic in drug discovery to modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the bioisosteric replacement of the pyrimidine ring in the context of 2-Bromo-1-(pyrimidin-4-yl)ethanone derivatives, a class of molecules with potential as intermediates in the synthesis of kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of various heterocyclic cores in kinase inhibitors, illustrating the impact of bioisosteric replacement. It is important to note that these are indirect comparisons, as the specific molecular scaffolds and target kinases vary between studies.
Table 1: Comparative Efficacy of Pyrimidine- vs. Quinazoline-Based EGFR Inhibitors
This table compares the IC50 values of Osimertinib (a third-generation pyrimidine-based inhibitor) and Erlotinib (a first-generation quinazoline-based inhibitor) against Epidermal Growth Factor Receptor (EGFR). This highlights how a change in the heterocyclic core can dramatically affect potency, especially against resistance mutations like T790M.[1]
| Parameter | Osimertinib (Pyrimidine Core) | Erlotinib (Quinazoline Core) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.[1]
Table 2: Bioisosteric Replacement of a Central Benzene Ring with Pyridine in a c-Met Kinase Inhibitor
This table shows a direct comparison of the well-known kinase inhibitor Cabozantinib with its pyridine bioisostere. The replacement of a central benzene ring with a pyridine ring resulted in a compound with comparable and potent inhibitory activity against the c-Met kinase.
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Cabozantinib | c-Met | 5.4 |
| Pyridine Bioisostere | c-Met | 4.9 |
Experimental Protocols
General Synthesis of 2-Bromo-1-(heteroaryl)ethanones
This protocol provides a general method for the synthesis of α-bromo ketones from the corresponding heteroaryl methyl ketones, which are common precursors for 2-bromo-1-(heteroaryl)ethanones.
Materials:
-
Heteroaryl methyl ketone (e.g., 4-acetylpyrimidine, 4-acetylpyridine)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or a suitable solvent (e.g., chloroform, dioxane)
-
Hydrobromic acid (HBr) in acetic acid (for reactions with Br₂)
Procedure:
-
Dissolve the heteroaryl methyl ketone in glacial acetic acid.
-
For bromination with elemental bromine, add a solution of bromine in acetic acid dropwise to the ketone solution at room temperature with stirring. The reaction is often facilitated by the presence of HBr.
-
For bromination with NBS, add N-bromosuccinimide to a solution of the ketone in a suitable solvent and reflux the mixture. A radical initiator like AIBN can be used.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
Materials:
-
Kinase of interest (e.g., EGFR, c-Met)
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., pyrimidine and pyridine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase enzyme in the kinase assay buffer.
-
Add the serially diluted test compounds or DMSO (as a vehicle control) to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from wells with no kinase) from all readings.
-
Normalize the data, with the vehicle control representing 100% kinase activity and a known potent inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Mandatory Visualizations
Caption: A general workflow for the bioisosteric replacement and evaluation of bioactive compounds.
Caption: A simplified diagram of the EGFR signaling pathway, a common target for pyrimidine-based kinase inhibitors.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-1-(pyrimidin-4-yl)ethanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Bromo-1-(pyrimidin-4-yl)ethanone and its hydrobromide salt, compounds often utilized in synthetic chemistry. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure.[2] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory | Use only in a well-ventilated area, preferably under a chemical fume hood.[1] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary. |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste and managed by a licensed waste disposal company.[1]
1. Waste Collection and Segregation:
- Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or spatulas, in a designated, clearly labeled, and sealed hazardous waste container.
- Liquid Waste: If the compound is in solution, it should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
2. Labeling and Storage:
- Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).
- Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, such as strong oxidizing agents.[2]
3. Scheduling Waste Pickup:
- Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
III. Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing the appropriate PPE, carefully sweep up the solid material and place it into a designated hazardous waste container.[2]
-
If the spill involves a solution, absorb it with an inert material such as vermiculite, sand, or earth, and then place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
-
IV. First-Aid Measures
In case of exposure, follow these first-aid guidelines and seek immediate medical attention.
Table 2: First-Aid Procedures for Exposure to this compound
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-1-(pyrimidin-4-yl)ethanone
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Bromo-1-(pyrimidin-4-yl)ethanone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the key hazards, and the subsequent table outlines the mandatory personal protective equipment (PPE) to mitigate these risks.
Hazard Summary
| Hazard Statement | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| Harmful if Swallowed | Harmful if ingested.[3] |
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes and contact with the chemical.[1][4] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | Prevents skin contact and absorption.[4][5] |
| Body Protection | Laboratory coat or other suitable protective clothing. | Protects against contamination of personal clothing and skin.[4][6] |
| Respiratory Protection | Approved mask or respirator. | To be used in case of insufficient ventilation or the potential for aerosolization.[4][7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]
2. Handling and Experimentation:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][7]
3. Disposal Plan:
-
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1]
-
Follow all local, state, and national regulations for the disposal of halogenated organic compounds.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][5][7] |
| Eye Contact | Rinse with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor.[1][5][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Spill Response In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, sealed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Prevent the spilled material from entering drains or waterways.
Visual Workflow and Decision-Making Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for spill response involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
